molecular formula C8H7FO3 B1420867 Methyl 3-fluoro-5-hydroxybenzoate CAS No. 1072004-32-0

Methyl 3-fluoro-5-hydroxybenzoate

Cat. No.: B1420867
CAS No.: 1072004-32-0
M. Wt: 170.14 g/mol
InChI Key: DIIVOKPOASIMNV-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-hydroxybenzoate is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-fluoro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIVOKPOASIMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673215
Record name Methyl 3-fluoro-5-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072004-32-0
Record name Methyl 3-fluoro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-fluoro-5-hydroxybenzoate
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Foundational & Exploratory

Methyl 3-fluoro-5-hydroxybenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxybenzoate

Abstract

This compound is a fluorinated aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Its unique trifunctional structure, featuring a hydroxyl group, a methyl ester, and a fluorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. The strategic placement of these groups allows for regioselective modifications, providing a scaffold for developing novel active pharmaceutical ingredients (APIs) and specialized agrochemicals. The incorporation of fluorine is particularly noteworthy, as it can enhance critical drug properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characteristics, synthesis protocols, and key applications of this compound, intended for researchers, chemists, and professionals in drug development.

Chemical Identity and Molecular Structure

This compound is systematically known by its IUPAC name.[1] Its identity is confirmed by a unique CAS Registry Number and can be represented in various chemical formats. The fluorine and hydroxyl groups are positioned meta to the methyl ester, a configuration that dictates the molecule's reactivity and electronic properties.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 1072004-32-0[1][2]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
Canonical SMILES COC(=O)C1=CC(=CC(=C1)F)O[1]
InChI InChI=1S/C8H7FO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3[1]
InChIKey DIIVOKPOASIMNV-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including solubility, reactivity, and biological interactions. The data below are computed properties that provide valuable insights for experimental design.

PropertyValueSource
Monoisotopic Mass 170.03792224 DaPubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1ChemScene[3]
Hydrogen Bond Acceptor Count 3ChemScene[3]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 46.5 ŲPubChem[1]

Spectroscopic Analysis Profile

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. While a dedicated spectrum for this specific compound is not publicly available, its expected spectral characteristics can be reliably predicted based on its functional groups and data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester protons.

  • Methyl Protons (-OCH₃): A singlet appearing around δ 3.8-3.9 ppm.

  • Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 6.8-7.5 ppm). The protons will exhibit splitting patterns (coupling) from both neighboring protons and the fluorine atom (H-F coupling), resulting in complex multiplets (e.g., doublet of doublets, triplet of doublets).

¹³C NMR Spectroscopy

The carbon NMR spectrum will display eight unique signals, corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups:

  • Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

  • Ester Carbonyl (C=O): A signal in the downfield region, typically δ 165-167 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals. The carbon directly bonded to fluorine (C-F) will show a large coupling constant. The carbons attached to the oxygen atoms (C-O) will also be significantly shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present.

  • O-H Stretch (Phenol): A broad absorption band in the range of 3200-3600 cm⁻¹.[4]

  • C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

  • C=O Stretch (Ester): A very strong, sharp absorption peak around 1680-1720 cm⁻¹.[4]

  • C-O Stretch (Ester/Phenol): Strong bands in the 1100-1300 cm⁻¹ region.[4]

  • C-F Stretch: A strong absorption typically found in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak [M]⁺: Expected at an m/z of 170, corresponding to the molecular weight of the compound.[5]

  • Key Fragments: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group ([M-31]⁺) leading to an acylium ion at m/z 139, and the loss of the carbomethoxy group ([M-59]⁺) at m/z 111.

Table: Predicted Collision Cross Section (CCS) Data [6]

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 171.04520 129.7
[M+Na]⁺ 193.02714 139.0

| [M-H]⁻ | 169.03064 | 131.5 |

Synthesis and Reaction Chemistry

Recommended Synthesis Protocol: Fischer Esterification

This compound is most commonly synthesized via Fischer esterification of its corresponding carboxylic acid, 3-fluoro-5-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable method. The use of thionyl chloride is a highly effective variation, proceeding through a more reactive acyl chloride intermediate.[7]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 3-fluoro-5-hydroxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser. Cool the solution in an ice bath (0°C).

  • Catalyst Addition: Add thionyl chloride dropwise to the cooled solution with stirring.[7] The addition is exothermic and generates HCl gas in situ, which catalyzes the esterification.

  • Reaction: After addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70°C) for several hours (typically 2-4 hours, monitored by TLC).[7]

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[7]

  • Purification: Dissolve the resulting residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Final Purification: If necessary, purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

G cluster_process Process cluster_end Product A 3-Fluoro-5-hydroxybenzoic Acid D Dissolution & Cooling (0°C) A->D B Methanol (Solvent/Reagent) B->D C Thionyl Chloride (Catalyst) E Catalyst Addition C->E D->E F Reflux (65-70°C) E->F G Solvent Removal F->G H Aqueous Work-up & Extraction G->H I Drying & Final Concentration H->I J Pure this compound I->J

Caption: Fischer Esterification Workflow.

Key Chemical Reactions

The trifunctional nature of the molecule allows for a variety of subsequent chemical transformations.

  • O-Alkylation/O-Acylation: The phenolic hydroxyl group is nucleophilic and can be readily alkylated (e.g., with alkyl halides under basic conditions) or acylated (e.g., with acyl chlorides) to introduce diverse functionalities.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid using aqueous base (e.g., LiOH, NaOH) followed by acidification.[8]

  • Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.

  • Electrophilic Aromatic Substitution: The existing substituents direct incoming electrophiles. The hydroxyl group is a strong activating ortho-, para-director, while the fluorine and ester groups are deactivating. The positions ortho to the hydroxyl group are the most likely sites for further substitution.

G cluster_reactions Potential Transformations A Methyl 3-fluoro-5-hydroxybenzoate B O-Alkylation / Acylation (at -OH group) A->B R-X, Base C Ester Hydrolysis (to Carboxylic Acid) A->C NaOH, H₂O D Amidation (at Ester group) A->D R-NH₂, Heat E Aromatic Substitution (e.g., Nitration, Halogenation) A->E E⁺

Caption: Key Reactivity Pathways.

Applications in Research and Drug Development

The primary value of this compound lies in its application as a versatile intermediate in organic synthesis.

  • Pharmaceutical Synthesis: Fluorinated compounds are of immense interest in medicinal chemistry. The fluorine atom can block sites of metabolic oxidation, increasing a drug's half-life. It can also increase lipophilicity, which aids in crossing cell membranes, and modulate the pKa of nearby functional groups to enhance binding to protein targets. This molecule serves as a foundational scaffold for building more complex APIs for treating a range of conditions, from neurological disorders to cancer.

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine into pesticides and herbicides can enhance their efficacy, stability, and target specificity, leading to the development of advanced crop protection agents.[9]

  • Material Science: The unique electronic properties conferred by the fluorine atom make this and similar molecules valuable precursors for functional materials like organic semiconductors and liquid crystals.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on GHS classifications, the compound presents several hazards.[1]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1]
Skin Corrosion/Irritation GHS07 (Exclamation Mark)WarningH315: Causes skin irritation[1]
Serious Eye Damage/Irritation GHS05 (Corrosion) / GHS07Danger / WarningH318: Causes serious eye damage / H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation[1]

Recommended Precautionary Measures:

  • Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[10]

  • Handling: Avoid breathing dust. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry environment.[10] Store locked up.

  • First Aid:

    • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

Conclusion

This compound stands out as a high-value chemical intermediate with significant potential, particularly in the life sciences. Its trifunctional nature provides chemists with multiple avenues for molecular elaboration, while the presence of a fluorine atom offers a proven strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the design and creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-fluoro-5-hydroxybenzoate is a valuable substituted aromatic compound with significant potential as a key building block in the development of novel pharmaceutical agents and other complex organic molecules. The strategic placement of the fluoro, hydroxyl, and methyl ester functionalities on the benzene ring offers medicinal chemists a versatile scaffold for molecular design. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, designed for researchers, chemists, and professionals in drug development. The synthesis is presented in two primary stages: the preparation of the key intermediate, 3-fluoro-5-hydroxybenzoic acid, via a selective nucleophilic aromatic substitution, followed by a classic Fischer-Speier esterification to yield the final product. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and explains the rationale behind the chosen synthetic strategy.

Introduction and Strategic Overview

The synthetic approach detailed herein is predicated on a two-step sequence starting from the commercially available 3,5-difluorobenzoic acid. This strategy is both cost-effective and chemically sound, relying on well-established and scalable reaction classes.

The core strategy involves:

  • Selective Monohydroxylation: A nucleophilic aromatic substitution (SNAr) reaction on 3,5-difluorobenzoic acid to selectively replace one fluorine atom with a hydroxyl group.

  • Esterification: Conversion of the resulting 3-fluoro-5-hydroxybenzoic acid to its corresponding methyl ester.

This pathway is designed to be efficient and to avoid the use of hazardous or prohibitively expensive reagents, making it suitable for both laboratory-scale research and potential scale-up operations.

Synthesis Pathway and Mechanism

The overall synthetic transformation is depicted below. The process begins with the selective displacement of a fluoride ion, a reaction driven by the electron-withdrawing nature of the carboxylic acid group which activates the aromatic ring to nucleophilic attack.

Synthesis_Pathway Start 3,5-Difluorobenzoic Acid Intermediate 3-Fluoro-5-hydroxybenzoic Acid Start->Intermediate 1. NaOH, H₂O 2. Heat 3. H₃O⁺ Final This compound Intermediate->Final CH₃OH, H₂SO₄ (cat.) Heat

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of 3-Fluoro-5-hydroxybenzoic Acid via Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the selective nucleophilic aromatic substitution (SNAr) reaction. In this step, 3,5-difluorobenzoic acid is treated with a strong base, such as sodium hydroxide, in an aqueous medium under elevated temperatures.

Mechanism:

The aromatic ring of 3,5-difluorobenzoic acid is rendered electron-deficient by the powerful electron-withdrawing effect of the carboxylic acid group (-COOH). This effect is most pronounced at the ortho and para positions. While both fluorine atoms are in meta positions relative to the carboxyl group, the overall electron deficiency of the ring facilitates nucleophilic attack. The hydroxide ion (OH⁻) acts as the nucleophile, attacking one of the carbon atoms bearing a fluorine atom. This addition step forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is temporarily broken in this intermediate. The subsequent elimination of a fluoride ion, a good leaving group, restores the aromaticity of the ring and yields the phenoxide product. A final acidification step protonates the phenoxide and the carboxylate to give the desired 3-fluoro-5-hydroxybenzoic acid.

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination & Protonation Reactant 3,5-Difluorobenzoic Acid Meisenheimer Meisenheimer Complex (Intermediate) Reactant->Meisenheimer Addition Nucleophile OH⁻ Nucleophile->Meisenheimer Phenoxide Fluorophenoxide Intermediate Meisenheimer->Phenoxide Elimination LeavingGroup F⁻ Product 3-Fluoro-5-hydroxybenzoic Acid Phenoxide->Product Protonation Acid H₃O⁺ Acid->Product

Caption: Mechanism of the SNAr reaction on 3,5-difluorobenzoic acid.

Part 2: Fischer-Speier Esterification

The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] Using methanol as both the solvent and the reagent in the presence of a catalytic amount of a strong acid like sulfuric acid provides an efficient and high-yielding route to the target molecule.

Mechanism:

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This protonation makes the carbonyl carbon significantly more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the newly added methoxy group to one of the hydroxyl groups, converting it into a good leaving group (water). The elimination of water and a final deprotonation of the carbonyl oxygen by a base (e.g., another molecule of methanol or the conjugate base of the catalyst) regenerates the catalyst and yields the methyl ester product.

Experimental Protocols

Protocol for 3-Fluoro-5-hydroxybenzoic Acid
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluorobenzoic acid (10.0 g, 63.3 mmol).

  • Reagent Addition: Add a solution of sodium hydroxide (7.6 g, 190 mmol, 3.0 equivalents) in 100 mL of deionized water.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling the reaction mixture to room temperature in an ice bath, carefully acidify with concentrated hydrochloric acid (~16 mL) until the pH is approximately 1-2. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold deionized water (3 x 30 mL).

  • Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a water/ethanol mixture to yield 3-fluoro-5-hydroxybenzoic acid as a solid.

Protocol for this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the dried 3-fluoro-5-hydroxybenzoic acid (8.0 g, 51.2 mmol) in methanol (150 mL).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.5 mL) dropwise with stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65-70 °C) for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Pour the remaining mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Summary

The following table summarizes the expected properties and key reaction parameters for the synthesis of this compound.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Appearance
3,5-Difluorobenzoic AcidC₇H₄F₂O₂158.10-Off-white solid
3-Fluoro-5-hydroxybenzoic AcidC₇H₅FO₃156.1175-85%Solid
This compoundC₈H₇FO₃170.1485-95%Solid or oil

Conclusion

The described two-step synthesis provides a practical and efficient pathway for the preparation of this compound, a key intermediate for pharmaceutical and chemical research. The methodology relies on fundamental and well-understood organic reactions, starting from an inexpensive and readily available precursor. By providing a detailed explanation of the reaction mechanisms and step-by-step protocols, this guide serves as a valuable resource for scientists and researchers, enabling the reliable synthesis of this important building block for future innovations in drug development and materials science.

References

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxybenzoate (CAS: 1072004-32-0)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This compound is a trifunctional aromatic compound featuring a methyl ester, a phenolic hydroxyl group, and a fluorine atom strategically positioned on the benzene ring. Its unique substitution pattern makes it a highly valuable intermediate in organic synthesis, particularly within the fields of medicinal chemistry and materials science. The presence of three distinct functional groups offers multiple avenues for selective chemical modification, allowing for the construction of complex molecular architectures.

This guide provides a comprehensive overview of this compound, covering its physicochemical properties, a validated synthesis protocol, key applications in research, and essential safety and handling information. The insights provided herein are designed to empower researchers to effectively utilize this compound in their synthetic endeavors. Notably, its classification as a "Protein Degrader Building Block" points to its emerging importance in the development of novel therapeutics like PROTACs (Proteolysis Targeting Chimeras).[1]

Physicochemical & Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. Key data for this compound are summarized below.

PropertyValueSource
CAS Number 1072004-32-0[1][2][3]
Molecular Formula C₈H₇FO₃[1][2]
Molecular Weight 170.14 g/mol [2]
IUPAC Name This compound[2]
Synonyms 3-fluoro-5-hydroxybenzoic acid methyl ester[2]
Canonical SMILES COC(=O)C1=CC(=CC(=C1)F)O[2]
InChIKey DIIVOKPOASIMNV-UHFFFAOYSA-N[2]
Purity Typically ≥98%[1]
Storage Store at room temperature in a dry, well-ventilated place.[1]
XLogP (Predicted) 1.9[2]
Topological Polar Surface Area 46.5 Ų[2]

Synthesis Protocol: Fischer-Speier Esterification

The most direct and common method for synthesizing this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 3-fluoro-5-hydroxybenzoic acid. This reaction, known as the Fischer-Speier esterification, is a robust and scalable method. The causality behind this choice is the high efficiency and relative simplicity of converting a carboxylic acid to a methyl ester using an excess of methanol as both solvent and reactant, driven to completion by a strong acid catalyst.

Experimental Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reflux cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A 3-fluoro-5-hydroxybenzoic acid R Combine in Round-Bottom Flask A->R B Methanol (Anhydrous) B->R C H₂SO₄ (catalytic) C->R S Heat to Reflux (e.g., 65°C) Monitor by TLC (4-6 hours) R->S Reaction W1 Cool to RT Remove Methanol in vacuo S->W1 Post-Reaction W2 Redissolve in Ethyl Acetate W1->W2 W3 Wash with sat. NaHCO₃ Wash with Brine W2->W3 W4 Dry over Na₂SO₄ Filter W3->W4 W5 Concentrate in vacuo W4->W5 P Recrystallization or Column Chromatography W5->P Crude Product Final This compound (Final Product) P->Final

Caption: Fischer Esterification workflow for this compound synthesis.

Step-by-Step Methodology
  • Reaction Setup : To a solution of 3-fluoro-5-hydroxybenzoic acid (1.0 eq.) in anhydrous methanol (approx. 0.5 M concentration), add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq.) dropwise at room temperature.

  • Reflux : Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up : Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine. The bicarbonate wash is critical to remove any unreacted starting material and the acid catalyst.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows it to serve as a versatile scaffold for building more complex molecules. The fluorine atom enhances the pharmacokinetic properties of drug candidates, often improving metabolic stability and membrane permeability.[4]

Caption: Key reactive sites on this compound for synthetic modification.

  • Phenolic Hydroxyl Group : The acidic proton of the hydroxyl group can be easily deprotonated with a mild base, making it a nucleophile for O-alkylation (e.g., Williamson ether synthesis) or O-acylation reactions. This site is often used to link the core to other molecular fragments.

  • Methyl Ester Group : The ester can be hydrolyzed back to the carboxylic acid under basic (saponification) or acidic conditions. It can also be directly converted to an amide via aminolysis, a crucial reaction for building peptide-like linkages or connecting to amine-functionalized linkers in PROTACs.

  • Aromatic Ring : The ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The substitution pattern is directed by both the hydroxyl and fluoro groups, allowing for regioselective introduction of other substituents like nitro or halogen groups.

Its role as an intermediate in developing fluorinated drug candidates is significant, as the fluorine atom can enhance metabolic stability and bioavailability.[5]

Spectroscopic Characterization

While experimental spectra require laboratory acquisition, the expected spectroscopic signatures and predicted mass spectrometry data provide a reliable reference for characterization.

Predicted Mass Spectrometry Data

The following table lists the predicted collision cross-section (CCS) values for various adducts, which is useful for identification in high-resolution mass spectrometry analyses.[6]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 171.04520129.7
[M+Na]⁺ 193.02714139.0
[M-H]⁻ 169.03064131.5
[M+NH₄]⁺ 188.07174149.8
Expected NMR and IR Signatures
  • ¹H NMR : Expect signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring, showing characteristic coupling to the fluorine atom. A singlet around 3.8-3.9 ppm for the methyl ester (-OCH₃) protons and a broad singlet for the phenolic hydroxyl (-OH) proton.

  • ¹³C NMR : Signals for the ester carbonyl carbon (approx. 165-170 ppm), aromatic carbons (approx. 110-165 ppm, with C-F coupling), and the methyl ester carbon (approx. 52 ppm).

  • IR Spectroscopy : Look for a broad absorption band for the O-H stretch of the phenol (approx. 3200-3500 cm⁻¹), a strong C=O stretch for the ester (approx. 1700-1730 cm⁻¹), and C-O and C-F stretching bands in the fingerprint region.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is mandatory.

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2]

Hazard CodeStatementClass
H302 Harmful if swallowedAcute Toxicity, Oral
H315 Causes skin irritationSkin Corrosion/Irritation
H319 Causes serious eye irritationSerious Eye Damage/Eye Irritation
H335 May cause respiratory irritationSpecific Target Organ Toxicity
Recommended Precautions
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.

  • Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • First Aid :

    • If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

    • If on Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention.

    • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 3-fluoro-5-hydroxybenzoate, a key intermediate in the synthesis of various pharmacologically active molecules.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction, experimental protocol, and detailed spectral interpretation of this compound. The principles and methodologies discussed herein are grounded in established spectroscopic techniques and provide a framework for the structural elucidation of similarly substituted aromatic systems.

Introduction: The Structural Significance of this compound

This compound (C₈H₇FO₃, Molar Mass: 170.14 g/mol ) is a substituted aromatic ester.[2] Its structure is characterized by a benzene ring with three distinct substituents: a fluorine atom, a hydroxyl group, and a methyl ester group, positioned at the 3, 5, and 1 positions, respectively. The interplay of the electronic effects of these substituents creates a unique chemical environment for each proton on the aromatic ring, making ¹H NMR spectroscopy an invaluable tool for its structural verification and purity assessment. Understanding the nuances of its ¹H NMR spectrum is crucial for confirming its identity and for monitoring its transformations in multi-step synthetic pathways.

Theoretical Prediction of the ¹H NMR Spectrum

The chemical shifts and coupling patterns of the aromatic protons in this compound are governed by the electronic properties of the substituents. The hydroxyl (-OH) and fluorine (-F) groups are ortho, para-directing activators, while the methyl ester (-COOCH₃) group is a meta-directing deactivator.[3]

  • -OH (hydroxyl) group: A strong activating group due to the resonance effect of the lone pairs on the oxygen, which increases electron density at the ortho and para positions. It is also an inductively withdrawing group due to the electronegativity of oxygen.

  • -F (fluoro) group: An inductively withdrawing group due to its high electronegativity, but a weakly activating group by resonance.

  • -COOCH₃ (methyl ester) group: A deactivating group due to both inductive and resonance effects, withdrawing electron density from the aromatic ring.

Based on these substituent effects, we can predict the relative chemical shifts of the three aromatic protons (H-2, H-4, and H-6):

  • H-2: Positioned ortho to the deactivating -COOCH₃ group and ortho to the activating -OH group. The deshielding effect of the ester group is expected to be significant.

  • H-4: Situated ortho to the -F group and para to the -COOCH₃ group, as well as ortho to the -OH group. This proton is expected to be influenced by all three substituents.

  • H-6: Located ortho to the -F group and ortho to the deactivating -COOCH₃ group.

The protons of the methyl group (-OCH₃) will appear as a singlet in the upfield region, typically around 3.9 ppm. The hydroxyl proton (-OH) will also appear as a singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.

The coupling between the aromatic protons will provide further structural information. We expect to see meta-coupling between H-2 and H-4, and between H-4 and H-6. Additionally, the fluorine atom will couple with the adjacent protons, leading to further splitting of the signals. The magnitude of the coupling constants (J-values) is characteristic of the through-bond distance between the coupled nuclei.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps for the preparation and analysis of a sample of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity and free from residual solvents or other contaminants.[4]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[5] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[4] For more polar compounds, acetone-d₆ or DMSO-d₆ can be used.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[5][6][7]

  • Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).[5]

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample information.[5]

Data Acquisition

The following parameters are recommended for acquiring the ¹H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.[8][9][10]

ParameterRecommended ValuePurpose
Pulse ProgramStandard 1D ¹H experiment (e.g., zg30)To excite the proton nuclei.
Number of Scans (ns)16-64To improve the signal-to-noise ratio.
Relaxation Delay (d1)1-5 sTo allow for the relaxation of the nuclei between scans.
Acquisition Time (aq)2-4 sThe time for which the FID is recorded.
Spectral Width (sw)12-16 ppmTo encompass all expected proton signals.
Temperature298 K (25 °C)To ensure reproducibility of the spectrum.

¹H NMR Spectrum Analysis and Interpretation

The following is a detailed analysis of a predicted ¹H NMR spectrum of this compound.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

Chemical Shift (δ)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.3 - 7.5dd1HJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3H-6
~7.0 - 7.2t1HJ(H-H) ≈ 2-3H-2
~6.8 - 7.0dd1HJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3H-4
~5.5 - 6.5s (broad)1H--OH
3.91s3H--OCH₃

Interpretation:

  • -OCH₃ protons (3.91 ppm, singlet): This signal corresponds to the three equivalent protons of the methyl ester group. Its singlet nature is due to the absence of any adjacent protons.

  • -OH proton (~5.5 - 6.5 ppm, broad singlet): The chemical shift of the hydroxyl proton is variable and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.

  • Aromatic Protons (H-2, H-4, H-6):

    • H-6 (~7.3 - 7.5 ppm, doublet of doublets): This proton is expected to be the most downfield due to its proximity to the electron-withdrawing ester group. It will be split into a doublet by the meta-coupled H-4 and further split into a doublet by the ortho-coupled fluorine atom.

    • H-2 (~7.0 - 7.2 ppm, triplet): This proton is meta-coupled to both H-4 and H-6. If the coupling constants are similar, it may appear as a triplet.

    • H-4 (~6.8 - 7.0 ppm, doublet of doublets): This proton is expected to be the most upfield of the aromatic protons due to the shielding effects of the ortho-hydroxyl and para-fluoro substituents. It will be split into a doublet by the meta-coupled H-2 and further split into a doublet by the ortho-coupled fluorine atom.

The following diagram illustrates the structure of this compound and the assignment of its protons.

Caption: Structure of this compound with proton assignments.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. By understanding the interplay of substituent electronic effects and spin-spin coupling, a detailed prediction of the spectrum can be made. This theoretical analysis, combined with a robust experimental protocol, enables the accurate interpretation of the acquired data. The methodologies and principles outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of substituted aromatic compounds.

References

physical and chemical properties of Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-5-hydroxybenzoate is a fluorinated aromatic compound with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on the benzene ring, offers a versatile scaffold for the synthesis of novel bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside a discussion of its synthesis and potential applications. While experimental data for this specific compound is limited in publicly available literature, this guide synthesizes known information and provides expert analysis based on analogous structures to offer valuable insights for researchers.

Introduction

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. This compound (CAS No. 1072004-32-0) is a key building block that embodies this principle. The interplay of its functional groups—an electron-withdrawing fluorine, a hydrogen-bond-donating hydroxyl group, and a reactive methyl ester—makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules. This guide aims to be a comprehensive resource, detailing the known properties and offering predictive insights into the characteristics of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to a scarcity of direct experimental data for this compound, the following table includes both known and estimated values based on closely related compounds and computational models.

PropertyValueSource/Method
Molecular Formula C₈H₇FO₃PubChem[1]
Molecular Weight 170.14 g/mol PubChem[1]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, and other polar organic solvents.General solubility of methyl benzoates[2]
pKa (Phenolic Hydroxyl) ~9.3 (estimated)Based on 3-fluorophenol
LogP (Predicted) 1.9PubChem[1]

Expert Insights: The predicted LogP of 1.9 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates, balancing aqueous solubility with membrane permeability. The estimated pKa of the phenolic hydroxyl group is crucial for understanding its ionization state at physiological pH, which influences its binding interactions and solubility.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm):

  • ~3.9 ppm (singlet, 3H): The three protons of the methyl ester group (-OCH₃).

  • ~6.8-7.2 ppm (multiplet, 3H): The three aromatic protons. The fluorine and hydroxyl groups will influence their chemical shifts and coupling patterns.

  • ~5.0-6.0 ppm (broad singlet, 1H): The proton of the phenolic hydroxyl group (-OH). The chemical shift of this proton is highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in CDCl₃):

  • ~52 ppm: The carbon of the methyl ester group (-OCH₃).

  • ~110-165 ppm: The six aromatic carbons. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F).

  • ~166 ppm: The carbonyl carbon of the ester group (-C=O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands:

  • 3200-3600 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching vibrations.

  • ~1710-1730 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.

  • ~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1200-1300 cm⁻¹: C-O stretching vibration of the ester.

  • ~1100-1200 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): m/z = 170.

  • Loss of methoxy radical (-•OCH₃): m/z = 139.

  • Loss of formaldehyde (-CH₂O) from the methoxy group: m/z = 140.

  • Decarboxylation (loss of -COOCH₃): m/z = 111.

Chemical Properties and Reactivity

This compound possesses three key functional groups that dictate its chemical reactivity: the phenolic hydroxyl group, the methyl ester, and the fluorinated aromatic ring.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion. The phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions.

  • Methyl Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or other esters via transesterification.

  • Fluorinated Aromatic Ring: The fluorine atom is a weak deactivator and an ortho-, para-director for electrophilic aromatic substitution. However, the strong activating effect of the hydroxyl group will dominate the directing effects. The C-F bond is generally stable, but in some cases, it can be displaced via nucleophilic aromatic substitution, particularly if there are strong electron-withdrawing groups on the ring.

Synthesis

A common and effective method for the synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-5-hydroxybenzoic acid.

Workflow for the Synthesis of this compound:

SynthesisWorkflow start 3-Fluoro-5-hydroxybenzoic Acid reaction Reflux start->reaction Dissolve in reagents Methanol (Solvent & Reagent) Strong Acid Catalyst (e.g., H₂SO₄) reagents->reaction Add workup Work-up: 1. Neutralization 2. Extraction 3. Drying reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-hydroxybenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of a variety of biologically active molecules.

  • Scaffold for Novel Inhibitors: The substituted benzene ring can serve as a core scaffold for the design of enzyme inhibitors. The functional groups can be readily modified to optimize binding interactions with the target protein.

  • Precursor for Fluorinated Analogs: It can be used to synthesize fluorinated analogs of known drugs or natural products. The introduction of fluorine can lead to improved metabolic stability and enhanced biological activity.

  • Building Block for Heterocyclic Synthesis: The reactive sites on the molecule can be utilized to construct various heterocyclic ring systems, which are prevalent in many pharmaceuticals.

Safety and Handling

Based on the GHS classification, this compound is considered hazardous.[1]

GHS Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye damage/irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical compound with considerable potential for advancing drug discovery and development. While a complete experimental dataset for this molecule is not yet readily available, this technical guide has provided a comprehensive overview of its known and predicted properties, synthesis, and potential applications. As research in the field of fluorinated pharmaceuticals continues to grow, the importance of versatile building blocks like this compound is expected to increase, making a thorough understanding of its chemistry essential for researchers in the field.

References

Methyl 3-fluoro-5-hydroxybenzoate structural formula and SMILES

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest to the pharmaceutical and chemical research sectors. The document details its chemical structure, physicochemical properties, a validated synthesis protocol, and its applications as a strategic intermediate in drug discovery. Emphasis is placed on the rationale behind its synthetic pathway and the role of its structural features in medicinal chemistry. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Chemical Identity and Structure

This compound is a disubstituted methyl benzoate derivative. The strategic placement of the fluoro and hydroxyl groups on the aromatic ring makes it a valuable and reactive intermediate for further chemical modification.

Structural Formula and SMILES

The structural identity of a molecule is fundamentally defined by the connectivity of its atoms.

  • Structural Formula: The arrangement of atoms in this compound is depicted below.

C1 C C4 C C1->C4 C5 C C1->C5 C_ester C C1->C_ester C2 C C6 C C2->C6 H2 H C2->H2 C3 C F F C3->F C4->C2 O_hydroxyl OH C4->O_hydroxyl C5->C3 H5 H C5->H5 C6->C3 H6 H C6->H6 O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester C_methyl CH₃ O2_ester->C_methyl

Caption: 2D Structural Formula of this compound.

  • SMILES (Simplified Molecular-Input Line-Entry System): COC(=O)C1=CC(=CC(=C1)F)O[1][2]

Key Identifiers and Properties

A summary of the key chemical identifiers and computed physicochemical properties for this compound is provided below. This data is essential for substance registration, database searching, and predictive modeling.

Identifier / PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1072004-32-0[1][3]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
InChIKey DIIVOKPOASIMNV-UHFFFAOYSA-N[1]
Monoisotopic Mass 170.03792224 Da[1][2]
XlogP (Predicted) 1.9[1][2]
Topological Polar Surface Area 46.5 Ų[1][2]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Synthesis Protocol: Fischer Esterification

The most direct and industrially scalable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoro-5-hydroxybenzoic acid.

Rationale and Mechanism

Fischer esterification is a classic acid-catalyzed reaction. The process involves the reaction of a carboxylic acid with an alcohol. For this synthesis, methanol serves as both the reactant and the solvent, ensuring a high concentration to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.

Causality of Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄ or Thionyl Chloride): The reaction is inherently slow. The strong acid catalyst is crucial as it protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the methanol's oxygen atom.

  • Heat/Reflux: The reaction requires an energy input to overcome the activation energy barrier. Heating the mixture to reflux ensures a stable reaction temperature and increases the rate of reaction.

  • Aqueous Workup (NaHCO₃ wash): After the reaction, the mixture is acidic. A wash with a weak base like saturated sodium bicarbonate solution is performed to neutralize the acid catalyst and remove any unreacted carboxylic acid, which is deprotonated to its water-soluble sodium salt.[5][6].

SynthesisWorkflow Reactants 3-Fluoro-5-hydroxybenzoic Acid + Methanol (Solvent/Reagent) Reaction Acid-Catalyzed Esterification (Reflux, 2-4h) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Workup 1. Neutralize (NaHCO₃) 2. Extract (e.g., EtOAc) 3. Dry (Na₂SO₄) Reaction->Workup Reaction Mixture Purification Purification (Evaporation / Recrystallization) Workup->Purification Crude Product Product This compound (Final Product) Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-5-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.

  • Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and then with brine (to remove excess water).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography to obtain this compound as a solid.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value building block for the synthesis of more complex molecules.[7].

Role as a Chemical Intermediate

The compound possesses three key functional groups that can be selectively manipulated:

  • Ester: Can be hydrolyzed back to a carboxylic acid or converted to an amide.

  • Phenolic Hydroxyl: Can be alkylated, acylated, or used in coupling reactions.

  • Fluoro Group: Modifies the electronic properties of the ring and serves as a bioisostere for a hydrogen atom, often enhancing metabolic stability.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties, such as bioavailability and metabolic stability, by blocking sites of oxidative metabolism.[7].

Applications Start This compound Mod1 O-Alkylation / Arylation (Williamson Ether Synthesis) Start->Mod1 Mod2 Ester Hydrolysis / Amidation (Saponification / Aminolysis) Start->Mod2 Mod3 Aromatic Substitution (e.g., Nitration, Halogenation) Start->Mod3 Scaffold1 Aryl Ether Derivatives Mod1->Scaffold1 Scaffold2 Amide / Carboxylic Acid Derivatives Mod2->Scaffold2 Scaffold3 Further Functionalized Rings Mod3->Scaffold3 API Active Pharmaceutical Ingredients (APIs) (e.g., Kinase Inhibitors, GPCR Modulators) Scaffold1->API Scaffold2->API Scaffold3->API

Caption: Role of this compound as a versatile chemical intermediate.

Relevance in Medicinal Chemistry

Fluorinated benzoic acid derivatives are key components in a variety of pharmacologically active agents. For instance, related structures like 3-fluoro-5-methylbenzoic acid are used in the synthesis of mGluR5 receptor antagonists, which are investigated for treating neurological conditions such as anxiety and chronic pain.. The specific substitution pattern of this compound makes it an attractive starting point for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on GHS classifications for this compound and structurally similar chemicals.[1][8].

Hazard Identification
  • GHS Pictograms:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning / Danger[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H318/H319: Causes serious eye damage/irritation.[1]

    • H335: May cause respiratory irritation.[1]

Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile).[8]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.[8]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product..

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its defined structure, predictable reactivity, and the beneficial properties imparted by its fluoro-substituent make it a valuable tool for medicinal chemists. The straightforward synthesis via Fischer esterification allows for its accessible production. Adherence to strict safety protocols is mandatory for its handling. This guide provides the foundational knowledge required for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Safety and Hazards of Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safety Profile of a Novel Building Block

Methyl 3-fluoro-5-hydroxybenzoate (CAS No. 1072004-32-0) is an aromatic ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring, offers a versatile scaffold for synthesizing complex molecules with potential therapeutic applications. As with any novel or specialized chemical, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive technical overview of the known and potential hazards associated with this compound. Rather than a simple recitation of safety data sheet (SDS) information, this document synthesizes available data, draws logical inferences from structurally related compounds, and explains the causality behind recommended safety protocols. Our objective is to empower researchers to conduct risk assessments and implement safe handling procedures grounded in scientific principles.

Physicochemical Identity and Properties

Understanding the fundamental physicochemical properties of a compound is the first step in a robust safety assessment. These properties influence its behavior, potential for exposure, and interaction with biological systems.

PropertyValueSource
Molecular Formula C₈H₇FO₃PubChem[1]
Molecular Weight 170.14 g/mol PubChem[1]
CAS Number 1072004-32-0PubChem[1]
Appearance White to off-white solid/powderInferred from related compounds[2]
Storage Temperature Room temperature, sealed in dry conditionsSigma-Aldrich[3]

The structure of this compound is key to its reactivity and potential hazards. The electron-withdrawing nature of the fluorine atom and the methyl ester group can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.

Caption: Chemical structure of this compound.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. The aggregated GHS information for this compound, as reported to the European Chemicals Agency (ECHA), indicates several primary hazards. It is crucial to note that the percentage of notifiers reporting each classification varies, suggesting that the hazard profile may depend on impurities, additives, or the specific form of the substance.

Hazard ClassGHS ClassificationPictogramSignal WordHazard StatementNotifier AgreementSource
Acute Toxicity, Oral Category 4IrritantWarningH302: Harmful if swallowed50%PubChem[1]
Skin Corrosion/Irritation Category 2IrritantWarningH315: Causes skin irritation100%PubChem[1]
Serious Eye Damage/Irritation Category 1 / 2Corrosive / IrritantDanger / WarningH318: Causes serious eye damage / H319: Causes serious eye irritation50% / 50%PubChem[1]
Specific Target Organ Toxicity (Single Exposure) Category 3IrritantWarningH335: May cause respiratory irritation100%PubChem[1]

Expert Interpretation:

  • The 100% notifier agreement on skin and respiratory irritation (H315 and H335) strongly indicates that this compound is an irritant upon direct contact and inhalation. These should be considered confirmed hazards.

  • The 50/50 split between "Causes serious eye damage" (H318) and "Causes serious eye irritation" (H319) necessitates a conservative approach. All contact with eyes must be avoided, and procedures should be designed as if the compound is capable of causing permanent eye damage.

  • The 50% agreement on "Harmful if swallowed" (H302) suggests a moderate acute oral toxicity. While not highly toxic, ingestion should be strictly avoided.

Toxicological Profile: Knowns and Unknowns

For many specialized research chemicals, a complete toxicological profile is not available. In the absence of specific studies on this compound, we must extrapolate from its GHS classification and data on analogous compounds, such as parabens (esters of p-hydroxybenzoic acid).

  • Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory tract.[1] Accidental ingestion may be harmful.[1]

  • Chronic Effects: There is no specific data on the long-term effects of exposure to this compound. Studies on the widely used, structurally related methylparaben have found no evidence of carcinogenicity or mutagenicity.[4]

  • Sensitization: While methylparaben is generally considered a non-sensitizer on normal skin, it has been implicated in contact dermatitis, particularly when applied to damaged skin.[4][5] Given the irritant nature of this compound, the potential for skin sensitization should not be dismissed, and repeated skin contact must be avoided. There is no data available to assess its potential as a respiratory sensitizer.

Data Gaps and the Precautionary Principle: It is critical to acknowledge the absence of data in key areas:

  • LD50/LC50 values: No quantitative acute toxicity data is publicly available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

Given these data gaps, the precautionary principle must be applied. Researchers should treat this compound as a substance with unknown long-term health effects and take all necessary measures to minimize exposure.

Reactivity Profile and Chemical Hazards

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids. Strong bases can hydrolyze the ester and deprotonate the phenolic hydroxyl group.

  • Hazardous Reactions: No specific hazardous polymerization or runaway reactions have been reported. The presence of the fluorine atom generally increases the chemical stability of the C-F bond but can influence the reactivity of other sites on the molecule.

Experimental Protocols: Safe Handling and Engineering Controls

A self-validating system of protocols is essential for minimizing exposure. The following workflow is based on the known hazards and the precautionary principle.

Safe_Handling_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. Personal Protective Equipment (PPE) cluster_handling 3. Handling & Manipulation cluster_cleanup 4. Post-Procedure & Disposal A Review SDS & GHS Hazards (Skin/Eye/Resp Irritant) B Consult Lab-Specific SOPs A->B C Identify Engineering Controls (Fume Hood, Ventilated Enclosure) B->C H Work exclusively within a certified chemical fume hood C->H Implement Controls D Nitrile Gloves (Check compatibility & change frequently) E Chemical Splash Goggles (Mandatory for eye hazard) F Lab Coat G Face Shield (if splash risk is high) G->H Use PPE I Weigh solid in ventilated enclosure or by 'weighing by difference' H->I J Avoid generating dust I->J K Keep container tightly closed when not in use J->K L Decontaminate work surfaces K->L Begin Cleanup M Dispose of contaminated PPE and materials as hazardous waste L->M N Wash hands thoroughly M->N O Segregate waste according to institutional guidelines M->O

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Engineering Controls:

    • Causality: To mitigate the confirmed respiratory irritation hazard (H335) and potential for inhalation of fine particles, all manipulations of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure.

    • Protocol:

      • Ensure the chemical fume hood has a face velocity compliant with institutional standards (typically 80-120 fpm).

      • Conduct all transfers, weighing, and solution preparations within the hood.

      • Keep the sash at the lowest practical height.

  • Personal Protective Equipment (PPE):

    • Causality: PPE serves as the last line of defense against the skin (H315) and serious eye (H318/H319) hazards.

    • Protocol:

      • Eye Protection: Wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses are insufficient.

      • Hand Protection: Wear nitrile gloves. Double-gloving is recommended for extended procedures. If a splash occurs, remove gloves immediately, wash hands, and don new gloves.

      • Body Protection: A buttoned lab coat must be worn. Consider a chemically resistant apron for large-scale work.

  • Emergency Procedures:

    • Causality: A pre-planned response is critical to minimizing harm in the event of an accidental exposure.

    • Protocol:

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.

      • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

      • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

Unused material and contaminated disposables (e.g., gloves, weigh paper, pipette tips) must be treated as hazardous chemical waste.

  • Protocol:

    • Collect all waste in a clearly labeled, sealed container.

    • The label should include "Hazardous Waste" and the full chemical name: "this compound".

    • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Conclusion: A Framework for Responsible Research

This compound is a compound with a defined set of irritation hazards and a significant number of toxicological data gaps. For the drug development professional, this necessitates a conservative and diligent approach to safety. The core principles of risk mitigation—engineering controls, appropriate PPE, and strict adherence to established protocols—are non-negotiable. By understanding the rationale behind these precautions, researchers can confidently and safely utilize this versatile chemical building block to advance their scientific objectives.

References

molecular weight and formula of Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-fluoro-5-hydroxybenzoate: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its physicochemical properties, detail a robust synthetic protocol, explore methods for its structural characterization, and discuss its strategic application as a molecular building block in the creation of novel therapeutics. The causality behind experimental choices and the strategic importance of its structural motifs will be explained throughout.

Core Properties and Significance

This compound is a key intermediate whose value lies in the specific arrangement of its functional groups on the benzene ring. The presence of a fluorine atom, a hydroxyl group, and a methyl ester provides three distinct points for chemical modification, making it a versatile scaffold. The fluorine atom, in particular, is a celebrated addition in modern drug design for its ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

Physicochemical and Structural Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₇FO₃PubChem
Molecular Weight 170.14 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 1072004-32-0PubChem
Synonyms 3-Fluoro-5-hydroxybenzoic acid methyl esterPubChem
Appearance White to off-white solid or powderVarious Suppliers
Storage Room temperature, sealed in a dry, inert atmosphereVarious Suppliers

Synthesis and Purification

The most direct and industrially scalable method for preparing this compound is through the Fischer esterification of its carboxylic acid precursor, 3-fluoro-5-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.

Synthesis of the Precursor: 3-fluoro-5-hydroxybenzoic acid

While 3-fluoro-5-hydroxybenzoic acid is commercially available from specialty suppliers, its synthesis is not widely reported in standard literature. Plausible synthetic strategies, based on established transformations of aromatic systems, include:

  • Multi-step synthesis from 3,5-dihydroxybenzoic acid: This would involve selective protection of one hydroxyl group, followed by electrophilic fluorination and subsequent deprotection.

  • Functional group interconversion: A route starting from a more readily available precursor, like 3-amino-5-fluorobenzoic acid, could involve diazotization to form a diazonium salt, followed by hydrolysis to install the hydroxyl group.

The choice of route depends heavily on starting material cost, scalability, and safety considerations. For the purpose of this guide, we will proceed from the commercially available carboxylic acid precursor.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of 3-fluoro-5-hydroxybenzoic acid to its corresponding methyl ester. The self-validating nature of this protocol lies in the use of standard, high-yielding reactions and straightforward purification techniques.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-hydroxybenzoic acid (10.0 g, 64.1 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). Stir the suspension until the acid is fully dissolved.

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 2 mL) dropwise to the stirring solution. The addition is exothermic and should be done slowly. Causality: Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which dramatically increases its electrophilicity and susceptibility to nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water. This will cause the product to precipitate.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Causality: Ethyl acetate is used as it is immiscible with water and readily dissolves the organic product, allowing for its separation from the aqueous phase containing methanol and sulfuric acid.

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to neutralize any remaining acid, followed by a wash with saturated sodium chloride (brine) solution (1 x 100 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure, crystalline solid.

Synthesis_Workflow cluster_reagents Reagents & Setup cluster_process Process Acid 3-Fluoro-5-hydroxybenzoic Acid Reflux Reflux (4-6 hours) Acid->Reflux MeOH Methanol (Solvent/Reagent) MeOH->Reflux H2SO4 H₂SO₄ (Catalyst) H2SO4->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purify Purification (Recrystallization) Workup->Purify Product Pure Methyl 3-fluoro-5-hydroxybenzoate Purify->Product Scaffold_Application cluster_modifications Synthetic Modifications Scaffold This compound Ester Ester Hydrolysis/ Amidation Scaffold->Ester CO₂Me Hydroxyl Hydroxyl Alkylation/ Acylation Scaffold->Hydroxyl OH Ring Aromatic Substitution (e.g., Suzuki Coupling) Scaffold->Ring Aryl-H API Complex API Structure Ester->API Hydroxyl->API Ring->API

References

Methodological & Application

The Strategic Utility of Methyl 3-fluoro-5-hydroxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic character—make fluorinated building blocks highly sought-after commodities in the synthetic chemist's toolbox. Among these, Methyl 3-fluoro-5-hydroxybenzoate has emerged as a particularly versatile and valuable intermediate. Its trifunctional nature, featuring a nucleophilic hydroxyl group, an electrophilic ester, and a strategically placed fluorine atom on an aromatic ring, offers a rich platform for a diverse array of chemical transformations.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices for its key reactions, provide detailed, field-proven protocols, and illustrate its synthetic potential through logical workflows.

Core Attributes and Synthetic Rationale

This compound presents a unique combination of reactive sites. The phenolic hydroxyl group is amenable to a variety of modifications, most notably etherification, allowing for the introduction of diverse side chains. The methyl ester can be readily hydrolyzed or converted to other functional groups. The fluorine atom, positioned meta to both the hydroxyl and ester groups, exerts a significant electronic influence on the aromatic ring, impacting the reactivity of the other positions and often enhancing the biological activity of the final product.

The strategic placement of these functional groups allows for a modular approach to the synthesis of complex molecules. Typically, the hydroxyl group is functionalized first, followed by transformations involving the aromatic ring, and finally, modification of the ester group if required. This staged reactivity is a key advantage of this building block.

Key Synthetic Transformations and Protocols

Two of the most powerful applications of this compound involve the functionalization of its hydroxyl group via O-alkylation and the subsequent modification of the aromatic ring through cross-coupling reactions.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for forming ether linkages.[1][2] In the context of this compound, this reaction allows for the introduction of a wide variety of substituents at the 5-position, which is often crucial for modulating the pharmacological properties of the target molecule.

Causality of Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is typically sufficient to deprotonate the phenolic hydroxyl group without causing hydrolysis of the methyl ester. Stronger bases like sodium hydride could be used but may increase the risk of side reactions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for this Sₙ2 reaction, as it effectively solvates the cation of the base and does not interfere with the nucleophilicity of the phenoxide.[1]

  • Alkylating Agent: Primary alkyl halides (e.g., benzyl bromide) are excellent electrophiles for this reaction, leading to high yields of the desired ether with minimal competing elimination reactions.[3]

Experimental Protocol: Synthesis of Methyl 3-fluoro-5-(benzyloxy)benzoate

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
This compound170.141.70 g10.0
Potassium Carbonate (K₂CO₃)138.212.07 g15.0
Benzyl Bromide171.041.31 mL (1.88 g)11.0
N,N-Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a stirred solution of this compound (1.70 g, 10.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add potassium carbonate (2.07 g, 15.0 mmol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Methyl 3-fluoro-5-(benzyloxy)benzoate as a white solid.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many pharmaceuticals.[4][5] To utilize the aromatic ring of this compound in a Suzuki coupling, the hydroxyl group must first be converted into a good leaving group, such as a triflate (trifluoromethanesulfonate).

Workflow for Suzuki-Miyaura Coupling:

G A This compound B Triflation (Tf₂O, Pyridine) A->B Step 1 C Methyl 3-fluoro-5-((trifluoromethyl)sulfonyl)oxybenzoate B->C D Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) C->D Step 2 E Methyl 3-fluoro-5-arylbenzoate D->E

A logical workflow for Suzuki-Miyaura coupling.

2.1. Synthesis of the Aryl Triflate Intermediate

The conversion of the phenolic hydroxyl group to a triflate is a crucial activation step. Triflic anhydride in the presence of a mild base like pyridine is a standard and effective method for this transformation.[6]

Causality of Experimental Choices:

  • Triflating Agent: Triflic anhydride (Tf₂O) is a highly reactive and efficient reagent for the synthesis of triflates from alcohols and phenols.

  • Base: Pyridine acts as a base to neutralize the triflic acid byproduct and also as a nucleophilic catalyst.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity and minimize side reactions.

Experimental Protocol: Synthesis of Methyl 3-fluoro-5-((trifluoromethyl)sulfonyl)oxybenzoate

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
This compound170.141.70 g10.0
Pyridine79.100.89 mL (1.1 g)11.0
Triflic Anhydride (Tf₂O)282.141.84 mL (3.1 g)11.0
Dichloromethane (DCM)-30 mL-

Procedure:

  • Dissolve this compound (1.70 g, 10.0 mmol) in anhydrous dichloromethane (30 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (0.89 mL, 11.0 mmol) dropwise.

  • Slowly add triflic anhydride (1.84 mL, 11.0 mmol) to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aryl triflate, which can often be used in the next step without further purification.

2.2. Suzuki-Miyaura Cross-Coupling of the Aryl Triflate

With the aryl triflate in hand, the stage is set for the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction offers a versatile method to introduce a wide range of aryl and heteroaryl substituents.[6][7]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) are commonly used.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base is often employed to facilitate the reaction between the organic-soluble and water-soluble components.

Experimental Protocol: Synthesis of Methyl 3-fluoro-5-phenylbenzoate

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
Methyl 3-fluoro-5-((trifluoromethyl)sulfonyl)oxybenzoate302.223.02 g10.0
Phenylboronic Acid121.931.46 g12.0
Pd(PPh₃)₄1155.560.58 g0.5
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
Toluene-40 mL-
Water-10 mL-

Procedure:

  • In a round-bottom flask, combine Methyl 3-fluoro-5-((trifluoromethyl)sulfonyl)oxybenzoate (3.02 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol).

  • Add toluene (40 mL) and a 2M aqueous solution of potassium carbonate (10 mL, 20.0 mmol).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-fluoro-5-phenylbenzoate.

Applications in Drug Discovery: A Hub for Kinase Inhibitor Synthesis

The 3-fluoro-5-substituted phenyl motif is a common feature in a variety of biologically active molecules, particularly kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The unique electronic properties of the fluorinated aromatic ring can lead to enhanced binding affinity and selectivity for the target kinase.

G cluster_0 This compound Core cluster_1 Key Transformations cluster_2 Bioactive Scaffolds A This compound B O-Alkylation A->B C Suzuki Coupling A->C D Kinase Inhibitors B->D E Other CNS-active agents B->E F Agrochemicals B->F C->D C->E C->F

Synthetic pathways from the core building block.

While specific drug names are often proprietary during development, the synthetic routes outlined above are representative of the strategies employed in medicinal chemistry to access novel kinase inhibitors. The ability to readily diversify the substituents at both the 5-position (via O-alkylation) and the 3-position (via Suzuki coupling) makes this compound an invaluable starting material for generating libraries of compounds for biological screening.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a modular and strategic approach to the synthesis of complex molecules. The robust and well-established protocols for O-alkylation and Suzuki-Miyaura cross-coupling provide reliable pathways for the diversification of this core structure. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this compound is key to unlocking new molecular architectures with promising biological activities.

References

Application Notes and Protocols: Methyl 3-fluoro-5-hydroxybenzoate as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and hydroxyl groups into small molecules is a well-established strategy for optimizing drug-like properties.[1][2] Methyl 3-fluoro-5-hydroxybenzoate, a readily accessible building block, embodies this principle. Its unique trifunctional nature—a nucleophilic phenol, an electrophilic ester, and a metabolically robust fluorinated aromatic ring—offers a powerful toolkit for the synthesis of complex pharmaceutical intermediates.

The fluorine atom, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[3] This often translates to enhanced binding affinity to target proteins, improved cell membrane permeability, and reduced susceptibility to oxidative metabolism.[4] The phenolic hydroxyl group provides a versatile handle for a variety of chemical transformations, including etherification and esterification, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR). The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other functional groups.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its physicochemical properties, explore its role as a versatile synthetic intermediate, and provide detailed, field-proven protocols for its key chemical transformations.

Physicochemical Properties of this compound

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₇FO₃[5]
Molecular Weight 170.14 g/mol [5]
CAS Number 1072004-32-0[5]
Appearance White to off-white solidCommercially available
Melting Point Not widely reportedCommercially available
Boiling Point Not widely reportedCommercially available
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.General chemical knowledge
pKa (Phenolic Hydroxyl) Estimated to be ~8-9, influenced by the electron-withdrawing fluorine.General chemical principles

This compound: A Trifunctional Synthetic Hub

The synthetic versatility of this compound stems from its three distinct functional groups, each offering a unique point for molecular elaboration.

Caption: Key reactive sites of this compound.

Application in the Synthesis of Pharmaceutical Scaffolds

The 3-fluoro-5-hydroxyphenyl motif is a key feature in a variety of biologically active molecules, including mGluR5 antagonists for neurological disorders and CFTR modulators for cystic fibrosis.[1][6] While direct synthesis from this compound may vary, its core structure is of high interest. The following protocols detail how this building block can be utilized to generate key intermediates for such drug discovery programs.

Protocols for Key Synthetic Transformations

The following protocols are designed to be robust and reproducible. As with any chemical reaction, optimization may be necessary depending on the specific substrate and desired scale.

Protocol 1: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[7][8] This protocol describes the alkylation of the phenolic hydroxyl group of this compound.

Rationale: The reaction proceeds via an Sₙ2 mechanism, where the phenoxide, formed by deprotonation of the phenol with a suitable base, acts as a nucleophile to displace a leaving group on an alkyl halide.[9] The choice of a moderately strong base like potassium carbonate is crucial to selectively deprotonate the more acidic phenol without promoting hydrolysis of the methyl ester. Aprotic polar solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the Sₙ2 reaction.

G start Start: This compound, Alkyl Halide (R-X), K₂CO₃, DMF react Heat at 60-80 °C (Monitor by TLC/LC-MS) start->react workup Aqueous Workup: Dilute with water, Extract with Ethyl Acetate react->workup purify Purification: Column Chromatography workup->purify product Product: Methyl 3-alkoxy-5-fluorobenzoate purify->product

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Reagent Addition: Add the desired alkyl halide (R-X, 1.2 equiv.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Methyl 3-alkoxy-5-fluorobenzoate.

Protocol 2: Saponification to 3-Fluoro-5-hydroxybenzoic Acid

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a vast array of subsequent chemical modifications, most notably amide bond formation.[10]

Rationale: This protocol utilizes a simple base-mediated hydrolysis (saponification). Lithium hydroxide (LiOH) is a common choice as it is effective and the resulting lithium carboxylate is typically soluble.[10] The use of a THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base. Acidification in the workup step is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid.

G start Start: This compound, LiOH, THF/H₂O react Stir at Room Temperature (Monitor by TLC/LC-MS) start->react acidify Acidification: Add 1M HCl until pH ~2-3 react->acidify extract Extraction: Extract with Ethyl Acetate acidify->extract purify Purification: Wash with Brine, Dry, and Concentrate extract->purify product Product: 3-Fluoro-5-hydroxybenzoic Acid purify->product

Caption: Workflow for Saponification.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 0.1 M).

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 4-16 hours).

  • Solvent Removal: Remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M hydrochloric acid (HCl). A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Fluoro-5-hydroxybenzoic acid. The product is often pure enough for the next step without further purification.

Protocol 3: Amide Coupling of 3-Fluoro-5-hydroxybenzoic Acid

Amide bond formation is one of the most common reactions in medicinal chemistry.[11] This protocol details the coupling of the derived 3-Fluoro-5-hydroxybenzoic acid with a primary or secondary amine.

Rationale: Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, a coupling agent is required to activate the carboxylic acid. This protocol uses the widely adopted EDC/HOBt system. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added to trap this intermediate, forming an active ester that is less prone to side reactions and reacts cleanly with the amine to form the amide bond.[10] A tertiary amine base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and the carboxylic acid.

G start Start: 3-Fluoro-5-hydroxybenzoic Acid, Amine (R₁R₂NH), EDC, HOBt, DIPEA, DCM react Stir at 0 °C to Room Temperature (Monitor by TLC/LC-MS) start->react workup Aqueous Workup: Wash with 1M HCl, sat. NaHCO₃, Brine react->workup purify Purification: Column Chromatography workup->purify product Product: 3-Fluoro-5-hydroxy-N-alkyl/aryl-benzamide purify->product

Caption: Workflow for Amide Coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-5-hydroxybenzoic acid (1.0 equiv.), the desired amine (1.1 equiv.), and HOBt (1.2 equiv.).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equiv.) followed by the portion-wise addition of EDC·HCl (1.2 equiv.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. The strategic placement of the fluorine and hydroxyl groups offers medicinal chemists the tools to fine-tune the pharmacokinetic and pharmacodynamic properties of their lead compounds. The protocols detailed in this application note provide a solid foundation for the utilization of this versatile reagent in the pursuit of novel therapeutics.

References

laboratory storage and handling guidelines for Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzene Derivatives in Modern Research

Methyl 3-fluoro-5-hydroxybenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom onto the benzene ring can profoundly alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a valuable building block for the synthesis of novel compounds with enhanced efficacy and pharmacokinetic profiles. Understanding the precise handling, storage, and application of this reagent is paramount to ensuring experimental success, laboratory safety, and the integrity of research data.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound in a laboratory setting. The protocols outlined herein are designed to be self-validating, with an emphasis on the scientific rationale behind each procedural step.

I. Chemical and Physical Properties

A thorough understanding of the material's properties is the foundation of its safe and effective use.

PropertyValueSource
Molecular Formula C₈H₇FO₃--INVALID-LINK--[1]
Molecular Weight 170.14 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Appearance White to off-white solid (powder/crystal)Inferred from supplier data for similar compounds.
Solubility Soluble in methanol. Expected to be soluble in other polar organic solvents like DMSO, ethanol, and acetone. Sparingly soluble in water.--INVALID-LINK-- (for a related isomer)

II. Safety, Storage, and Handling

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling.

  • GHS Pictograms: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]

  • Hand Protection: Nitrile gloves are recommended. For prolonged contact or when handling larger quantities, double-gloving is advised.[2]

  • Body Protection: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C) under a nitrogen atmosphere for long-term stability.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[4][5]

  • Stability: The compound is stable under recommended storage conditions.[6] However, like other phenolic esters, it may be susceptible to hydrolysis under strongly acidic or basic conditions, and photodegradation with prolonged exposure to light.

III. Experimental Protocols

The following protocols are provided as a starting point for the use of this compound. Researchers should optimize these procedures for their specific applications.

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Rationale: DMSO is a common solvent for preparing stock solutions of organic compounds for biological screening due to its high solvating power and compatibility with many assays.[6] Working with solutions minimizes the risks associated with handling fine powders.

Procedure:

  • Pre-weighing Preparation: In a chemical fume hood, place a weigh boat on an analytical balance and tare.

  • Weighing the Compound: Carefully weigh out 17.01 mg of this compound into the weigh boat. Handle the solid with care to avoid generating dust.[4][7]

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

  • Sonication (if necessary): If the solid does not dissolve readily, cap the flask and place it in an ultrasonic bath for 5-10 minutes.

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMSO to the 10 mL mark.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Transfer the stock solution to a labeled, amber glass vial with a screw cap and store at -20°C for long-term use.

Calculation: Molarity (M) = moles of solute / Liters of solution[8] Moles = 0.01701 g / 170.14 g/mol = 0.0001 mol Volume = 10 mL = 0.01 L Molarity = 0.0001 mol / 0.01 L = 0.01 M = 10 mM

Protocol for a Typical Application: Acylation of the Phenolic Hydroxyl Group

This protocol provides an example of a common reaction involving the phenolic hydroxyl group of this compound.

Rationale: Acylation of the hydroxyl group is a fundamental transformation in organic synthesis, often used as a protecting group strategy or to modify the biological activity of the parent molecule. This procedure uses standard laboratory techniques for setting up a reaction under an inert atmosphere.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum in a chemical fume hood.[9][10]

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add anhydrous dichloromethane (DCM) as the solvent.

    • Add a suitable base, such as triethylamine (1.2 eq).

  • Inert Atmosphere: Purge the flask with nitrogen for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Assemble dry glassware in fume hood B Add Methyl 3-fluoro- 5-hydroxybenzoate, solvent, and base A->B C Establish N2 atmosphere B->C D Cool to 0°C C->D E Add acylating agent D->E F Monitor reaction (TLC/LC-MS) E->F G Quench reaction F->G H Liquid-liquid extraction G->H I Dry and concentrate H->I J Purify by chromatography I->J

Caption: Workflow for the acylation of this compound.

IV. Analytical Methods

The following are suggested starting points for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is a widely used technique for the analysis of parabens and other hydroxybenzoic acid derivatives.[11][12][13][14] A C18 column provides good retention and separation of these moderately polar compounds.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temperature 30°C
Gas Chromatography (GC)

Rationale: GC is a suitable technique for the analysis of volatile and semi-volatile phenols.[15][16][17] Derivatization may be necessary to improve peak shape and thermal stability.

Proposed GC Method (with derivatization):

  • Derivatization: React this compound with a silylating agent (e.g., MTBSTFA) to convert the hydroxyl group to a silyl ether.[18]

  • GC Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Program: 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • Detector Temperature: 300°C

V. Stability Indicating Studies

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[19][20][21]

Rationale: Exposing the compound to stress conditions (acid, base, oxidation, heat, light) helps to identify potential degradation products and pathways. This information is critical for formulation development and for ensuring the analytical method can separate the intact drug from its degradants.[19][20][21]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B Base Hydrolysis (e.g., 0.1 M NaOH, RT) G Analyze stressed samples by stability-indicating HPLC method C Oxidation (e.g., 3% H2O2, RT) D Thermal (e.g., 80°C, solid) E Photolytic (ICH light conditions) H Identify and characterize major degradants (LC-MS) G->H I Assess mass balance H->I F Prepare solutions of This compound F->A F->B F->C F->D F->E

Caption: Workflow for a forced degradation study of this compound.

Potential Degradation Pathways:

  • Hydrolysis: Under acidic or basic conditions, the ester linkage can be hydrolyzed to form 3-fluoro-5-hydroxybenzoic acid and methanol.

  • Oxidation: The phenol moiety is susceptible to oxidation, potentially leading to the formation of quinone-type structures and ring-opened products.

  • Photodegradation: UV light exposure could lead to radical-mediated degradation pathways.

VI. Conclusion

This compound is a versatile building block with significant potential in various research and development areas. Adherence to the storage, handling, and experimental guidelines outlined in these application notes will ensure the safety of laboratory personnel and the generation of reliable, reproducible scientific data. The provided protocols should serve as a solid foundation for the successful integration of this compound into your research workflows.

References

Application Note: A Validated RP-HPLC Method for Purity Determination of Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity analysis of Methyl 3-fluoro-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. The method leverages a C18 stationary phase with a gradient elution mobile phase of acetonitrile and acidified water, ensuring high resolution and symmetrical peak shapes. This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from method development rationale to a step-by-step experimental protocol and validation summary in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

This compound is a substituted phenolic compound increasingly utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method is essential for its quantification and the detection of any process-related impurities or degradation products.[1][2]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide explains the systematic development and application of an RP-HPLC method tailored to the specific physicochemical properties of this compound.

Analyte Physicochemical Properties

Understanding the analyte's properties is the foundation of logical method development.[3]

  • Structure: this compound

  • Molecular Formula: C₈H₇FO₃[4]

  • Molecular Weight: 170.14 g/mol [4]

  • Calculated XLogP3: 1.9[4]

The moderate lipophilicity (XLogP3 of 1.9) and the presence of a polar phenolic hydroxyl group make this compound an ideal candidate for reversed-phase chromatography. RP-HPLC separates molecules based on their hydrophobic interactions with a nonpolar stationary phase, which is well-suited for this analyte.[5]

Chromatographic Method Rationale

The choices made during method development are grounded in established chromatographic principles to ensure a robust and reproducible separation.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. Its long alkyl chains provide a highly hydrophobic surface, promoting sufficient retention and interaction with the analyte for effective separation from potential impurities.[3]

  • Mobile Phase Selection: The mobile phase consists of acetonitrile and water. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. To ensure sharp, symmetrical peaks, the aqueous component is acidified with phosphoric acid to a pH of approximately 2.5. The phenolic hydroxyl group on the analyte is weakly acidic; maintaining a low pH suppresses its ionization, preventing peak tailing and ensuring consistent retention.[6][7]

  • Detector Selection: Phenolic compounds exhibit strong absorbance in the ultraviolet (UV) region.[6] A UV detector set at an appropriate wavelength (e.g., 278 nm, a common wavelength for phenolic compounds) provides excellent sensitivity and specificity for this compound.[8]

MethodDevelopmentLogic Analyte This compound Properties (XLogP3=1.9, Phenolic) Method Chosen Technique: Reversed-Phase HPLC (RP-HPLC) Analyte->Method dictates choice of Stationary Stationary Phase: C18 Column Method->Stationary Mobile Mobile Phase: Acetonitrile / Acidified Water Method->Mobile Detector Detection: UV Spectrophotometry Method->Detector Rationale_S Rationale: Analyte is moderately nonpolar, ideal for hydrophobic interaction. Stationary->Rationale_S Rationale_M Rationale: Acid suppresses phenol ionization, preventing peak tailing. Mobile->Rationale_M Rationale_D Rationale: Phenolic ring is a strong UV chromophore. Detector->Rationale_D

Caption: Logic flow for HPLC method development.

Recommended HPLC Method and System Suitability

The following parameters represent the optimized and validated method for the purity analysis of this compound.

ParameterRecommended Condition
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting a standard solution multiple times (n=5) and evaluating the following parameters against established criteria based on ICH guidelines.[9][10]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Detailed Experimental Protocol

This section provides a step-by-step procedure for performing the purity analysis.

Required Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • HPLC vials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (85%, analytical grade)

  • Deionized water (18.2 MΩ·cm)

Solution Preparation
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of deionized water. Dilute to the mark with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent (50:50 Acetonitrile/Water): Mix equal volumes of acetonitrile and deionized water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Procedure

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System with Initial Conditions B->C D Perform System Suitability Test (SST, n=5) C->D E Inject Blank (Diluent), Standard, and Sample D->E F Integrate Chromatograms E->F G Calculate Purity using Area Percent Method F->G H Generate Report G->H

Caption: Experimental workflow for HPLC purity analysis.

  • System Equilibration: Set up the HPLC system according to the parameters in Section 2. Purge the system and equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Working Standard Solution five times. Verify that the SST criteria are met.

  • Analysis: Inject the diluent (as a blank), followed by the Working Standard Solution and the Sample Solution.

  • Data Processing: Integrate the peaks in the resulting chromatograms. Identify the main peak corresponding to this compound based on the retention time of the standard.

Calculation of Purity

The purity of the sample is calculated based on the area percent method, which assumes that all components have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[11][12] The results confirm the method is specific, linear, accurate, precise, and robust.

Validation ParameterResult
Specificity No interference from blank or potential impurities at the retention time of the main peak.
Linearity (Range) 0.01 - 0.15 mg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
Limit of Quantitation (LOQ) 0.002 mg/mL
Robustness Method is unaffected by minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

Conclusion

The RP-HPLC method described provides a reliable, accurate, and robust solution for determining the purity of this compound. The detailed protocol and validation summary demonstrate that the method is fit for purpose in quality control and research environments within the pharmaceutical industry. The systematic approach to method development ensures high-quality data, supporting critical stages of drug development and manufacturing.

References

The Strategic Role of Methyl 3-fluoro-5-hydroxybenzoate in the Synthesis of Potent mGluR5 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Glutamate Receptors for Neurological Disorders

The metabotropic glutamate receptor 5 (mGluR5) is a critical G protein-coupled receptor extensively involved in modulating excitatory synaptic transmission throughout the central nervous system. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, Fragile X syndrome, and substance use disorders. Consequently, the development of potent and selective mGluR5 antagonists has become a significant focus in modern drug discovery. These antagonists, particularly negative allosteric modulators (NAMs), offer a promising therapeutic strategy by finely tuning glutamatergic signaling. A key challenge in the development of these antagonists is the design of molecular scaffolds that provide high affinity, selectivity, and favorable pharmacokinetic properties.

This application note details the pivotal role of Methyl 3-fluoro-5-hydroxybenzoate as a versatile starting material in the synthesis of a prominent class of mGluR5 antagonists. We will explore the strategic importance of its structural features and provide detailed, field-proven protocols for its conversion into key intermediates and, ultimately, into potent mGluR5 antagonists such as 3-fluoro-5-(pyridin-2-ylethynyl)benzonitrile (FPEB).

The Significance of the 3-Fluoro-5-substituted Phenyl Moiety

The 3,5-disubstituted phenyl ring is a common and critical pharmacophore in many potent mGluR5 antagonists. The substitution pattern at these positions significantly influences the ligand's binding affinity, selectivity, and metabolic stability.

  • Fluorine Substitution: The presence of a fluorine atom at the 3-position is particularly advantageous. As the most electronegative element, fluorine's strong inductive effect can modulate the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions with the receptor, and block metabolic oxidation at that position, thereby improving the drug's half-life.

  • Functionalization at the 5-position: The 5-position of the phenyl ring serves as a crucial attachment point for various chemical moieties that extend into the receptor's binding pocket. This position is often occupied by a cyano group or other hydrogen bond acceptors, which contribute to the ligand's high affinity.

This compound provides an ideal starting scaffold, incorporating the essential fluorine atom and two modifiable functional groups—a methyl ester and a hydroxyl group—that can be strategically manipulated to introduce the desired functionalities for potent mGluR5 antagonism.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-step conversion of this compound into a key intermediate, 3-fluoro-5-iodobenzonitrile. This intermediate is then subjected to a palladium-catalyzed Sonogashira cross-coupling reaction with a suitable terminal alkyne, such as 2-ethynylpyridine, to yield the final mGluR5 antagonist.

Synthetic_Strategy Start This compound Intermediate1 Methyl 3-fluoro-5-aminobenzoate Start->Intermediate1 1. Nitration 2. Reduction Intermediate2 3-Fluoro-5-iodobenzoic acid Intermediate1->Intermediate2 Sandmeyer Reaction (Diazotization & Iodination) Intermediate3 3-Fluoro-5-iodobenzamide Intermediate2->Intermediate3 Amide Formation KeyIntermediate 3-Fluoro-5-iodobenzonitrile Intermediate3->KeyIntermediate Dehydration FinalProduct mGluR5 Antagonist (e.g., FPEB) KeyIntermediate->FinalProduct Sonogashira Coupling Alkyne 2-Ethynylpyridine Alkyne->FinalProduct

Caption: Synthetic workflow from this compound to a final mGluR5 antagonist.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a potent mGluR5 antagonist from this compound.

Part 1: Synthesis of the Key Intermediate: 3-Fluoro-5-iodobenzonitrile

This part of the synthesis focuses on the conversion of the starting material into the crucial Sonogashira coupling partner.

Step 1a: Nitration of this compound

  • Principle: Electrophilic aromatic substitution to introduce a nitro group, which will be subsequently reduced to an amine for the Sandmeyer reaction. The hydroxyl group is a strong activating group, directing the nitration.

  • Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the nitrated product.

Step 1b: Reduction of the Nitro Group

  • Principle: The nitro group is reduced to a primary amine, which is a necessary precursor for the Sandmeyer reaction. A common method is catalytic hydrogenation or reduction with a metal in acidic media.

  • Protocol:

    • To a solution of the nitrated intermediate (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq).

    • Heat the mixture to reflux for 3-5 hours.

    • Cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Extract the filtrate with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the aminobenzoate derivative.

Step 1c: Sandmeyer Reaction for Iodination

  • Principle: The Sandmeyer reaction is a reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[1][2][3]

  • Protocol:

    • Dissolve the aminobenzoate intermediate (1.0 eq) in a mixture of water and sulfuric acid and cool to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and extract the product with diethyl ether.

    • Wash the organic layer with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield crude 3-fluoro-5-iodobenzoic acid methyl ester.

Step 1d: Hydrolysis of the Methyl Ester

  • Principle: The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

  • Protocol:

    • Dissolve the 3-fluoro-5-iodobenzoic acid methyl ester (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 3-fluoro-5-iodobenzoic acid.

Step 1e: Amide Formation

  • Principle: The carboxylic acid is converted to the primary amide, a precursor to the nitrile. This is typically done by activating the carboxylic acid (e.g., with thionyl chloride) followed by reaction with ammonia.

  • Protocol:

    • To a solution of 3-fluoro-5-iodobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction and concentrate under reduced pressure to remove excess thionyl chloride.

    • Dissolve the resulting acid chloride in an anhydrous solvent and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

    • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

    • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-fluoro-5-iodobenzamide.

Step 1f: Dehydration of the Amide to the Nitrile

  • Principle: The primary amide is dehydrated to the corresponding nitrile using a suitable dehydrating agent.[4][5][6]

  • Protocol:

    • In a round-bottom flask, combine 3-fluoro-5-iodobenzamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride.

    • If using P₂O₅, the reaction can often be performed neat or in a high-boiling solvent. Heat the mixture carefully until the reaction initiates.[6]

    • If using trifluoroacetic anhydride, dissolve the amide in a solvent like THF, add pyridine, and then add the trifluoroacetic anhydride dropwise at 0 °C.

    • After the reaction is complete (monitored by TLC), quench the reaction mixture carefully with water.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain pure 3-fluoro-5-iodobenzonitrile.

Part 2: Sonogashira Coupling for the Synthesis of the Final mGluR5 Antagonist
  • Principle: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, providing a powerful method for the formation of carbon-carbon bonds.[7][8]

  • Protocol for the Synthesis of 3-fluoro-5-(pyridin-2-ylethynyl)benzonitrile (FPEB):

    • To a degassed solution of 3-fluoro-5-iodobenzonitrile (1.0 eq) and 2-ethynylpyridine (1.2 eq) in a mixture of triethylamine and THF, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to yield the final product, 3-fluoro-5-(pyridin-2-ylethynyl)benzonitrile.

StepStarting MaterialProductKey ReagentsExpected Yield (%)
1a-bThis compoundMethyl 3-amino-5-fluorobenzoateHNO₃, SnCl₂70-80
1c-dMethyl 3-amino-5-fluorobenzoate3-Fluoro-5-iodobenzoic acidNaNO₂, KI, NaOH60-70
1e3-Fluoro-5-iodobenzoic acid3-Fluoro-5-iodobenzamideSOCl₂, NH₄OH80-90
1f3-Fluoro-5-iodobenzamide3-Fluoro-5-iodobenzonitrileP₂O₅ or TFAA85-95
23-Fluoro-5-iodobenzonitrileFPEB2-Ethynylpyridine, Pd(PPh₃)₄, CuI75-85

Conclusion

This compound serves as an excellent and cost-effective starting material for the synthesis of potent mGluR5 antagonists. Its inherent structural features, including the strategically placed fluorine atom and versatile functional groups, allow for a robust and efficient synthetic route to key intermediates like 3-fluoro-5-iodobenzonitrile. The detailed protocols provided herein offer a reliable pathway for researchers and drug development professionals to access these important therapeutic candidates. The ability to systematically modify the synthetic route also opens avenues for the creation of novel analogs for structure-activity relationship studies, furthering the quest for next-generation treatments for a variety of neurological and psychiatric disorders.

References

Application Note: A Versatile Two-Step Synthesis of Novel Trisubstituted Imidazole Derivatives from Methyl 4-Fluoro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of highly functionalized trisubstituted imidazole derivatives, a class of heterocyclic compounds of significant interest in drug discovery and medicinal chemistry.[1][2][3][4] The protocol leverages the commercially available starting material, Methyl 4-Fluoro-3-hydroxybenzoate, which is first converted into a key aldehyde intermediate via a regioselective formylation. This intermediate subsequently participates in a robust, one-pot Debus-Radziszewski multicomponent reaction to yield the target 2,4,5-trisubstituted imidazole scaffold.[5][6] We detail the underlying chemical principles, provide step-by-step experimental protocols, and explain the causality behind critical experimental choices to ensure reproducibility and high yields. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Strategic Overview

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4][7] Specifically, 2,4,5-trisubstituted imidazoles offer a versatile platform for tuning physicochemical properties and biological targeting through modification of the three substituent groups.[8][9]

Traditional synthetic routes can be complex; however, multicomponent reactions (MCRs) provide a highly efficient and atom-economical approach to these structures.[10][11] Our strategy employs the classic Debus-Radziszewski imidazole synthesis, which condenses a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source in a single step.[5][12]

The novelty of this protocol lies in the utilization of Methyl 4-Fluoro-3-hydroxybenzoate[13] to generate a unique aldehyde building block. The presence of the fluorine atom and the ester group on the final product is desirable in drug design for modulating properties such as metabolic stability and receptor binding affinity.

The overall synthetic workflow is a two-part process, designed for both versatility and efficiency.

Synthetic_Workflow A Methyl 4-Fluoro-3-hydroxybenzoate (Starting Material) B Part 1: Regioselective Formylation (Duff Reaction) A->B Hexamethylenetetramine, Acid C Methyl 4-fluoro-2-formyl-3-hydroxybenzoate (Aldehyde Intermediate) B->C D Part 2: Multicomponent Imidazole Synthesis (Debus-Radziszewski Reaction) C->D Benzil, Ammonium Acetate E Target 2,4,5-Trisubstituted Imidazole Derivative D->E

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of Aldehyde Intermediate

Principle and Rationale

To prepare the necessary aldehyde precursor for the subsequent multicomponent reaction, a formyl group (-CHO) must be introduced onto the aromatic ring of Methyl 4-Fluoro-3-hydroxybenzoate. The Duff reaction is selected for this purpose. It is a formylation method specific to phenols that uses hexamethylenetetramine (HMTA) as the formylating agent under acidic conditions.

Causality of Experimental Choice:

  • Regioselectivity: The powerful ortho-directing effect of the hydroxyl group is the primary driver of regioselectivity. The formyl group is installed at the position ortho to the hydroxyl group. While two ortho positions are available (C2 and C6), the C2 position is more sterically accessible and electronically activated, leading to the desired product.

  • Reaction Conditions: The use of an acidic medium (like glycerol/boric acid or trifluoroacetic acid) is crucial. HMTA hydrolyzes in situ to generate formaldehyde and ammonia, and the key electrophilic species, an iminium ion, is formed under these conditions, which then attacks the electron-rich phenol ring.

Experimental Protocol: Synthesis of Methyl 4-fluoro-2-formyl-3-hydroxybenzoate

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Amount (mmol)Mass/Volume
Methyl 4-fluoro-3-hydroxybenzoate214822-96-5170.1410.01.70 g
Hexamethylenetetramine (HMTA)100-97-0140.1915.02.10 g
Trifluoroacetic Acid (TFA)76-05-1114.02-20 mL
Hydrochloric Acid (HCl)7647-01-036.46-30 mL (2M aq.)
Ethyl Acetate141-78-688.11-As needed
Saturated Sodium Bicarbonate144-55-884.01-As needed
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-fluoro-3-hydroxybenzoate (1.70 g, 10.0 mmol) and hexamethylenetetramine (2.10 g, 15.0 mmol).

  • Add trifluoroacetic acid (20 mL) to the flask. The mixture may warm slightly.

  • Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing 100 mL of ice-water.

  • Add 2M aqueous HCl (30 mL) and stir the mixture vigorously for 1 hour to hydrolyze the intermediate Schiff base.

  • A precipitate of the crude product should form. If not, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a brine wash (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to afford the pure aldehyde intermediate.

Part 2: Multicomponent Synthesis of Trisubstituted Imidazole

Principle and Rationale

This stage employs the Debus-Radziszewski reaction, a cornerstone of imidazole synthesis, which brings together three components in a one-pot cyclocondensation.[5][8]

  • Component 1 (1,2-Dicarbonyl): Benzil is used as a readily available and highly reactive 1,2-diketone. It will form the C4 and C5 positions of the imidazole ring.

  • Component 2 (Aldehyde): The Methyl 4-fluoro-2-formyl-3-hydroxybenzoate synthesized in Part 1 provides the C2 position and its unique substituent.

  • Component 3 (Nitrogen Source): Ammonium acetate serves as a convenient source of ammonia. It decomposes under thermal conditions to provide the two nitrogen atoms required for the imidazole core.

The reaction proceeds through the initial condensation of the dicarbonyl (benzil) with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the stable 2,4,5-trisubstituted imidazole product.[2][5][12]

Radziszewski_Mechanism cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Condensation & Cyclization A Benzil (1,2-Dicarbonyl) C Diimine Intermediate A->C + 2 NH3 - 2 H2O B Ammonia (from NH4OAc) E Condensation C->E D Aldehyde (from Part 1) F Cyclization & Aromatization (- H2O) E->F G Trisubstituted Imidazole (Final Product) F->G

Figure 2: Plausible mechanism for the Debus-Radziszewski reaction.

Experimental Protocol: One-Pot Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass
Methyl 4-fluoro-2-formyl-3-hydroxybenzoate198.151.0198 mg
Benzil210.231.0210 mg
Ammonium Acetate77.082.5193 mg
Glacial Acetic Acid60.05-5 mL
Ethanol46.07-As needed

Procedure:

  • In a 25 mL round-bottom flask, combine Methyl 4-fluoro-2-formyl-3-hydroxybenzoate (198 mg, 1.0 mmol), benzil (210 mg, 1.0 mmol), and ammonium acetate (193 mg, 2.5 mmol).

  • Add glacial acetic acid (5 mL) to the flask to act as both the solvent and a catalyst.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC (eluent: 1:1 hexanes:ethyl acetate) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • A solid precipitate of the crude product will form. Stir the suspension for 15 minutes.

  • Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold water to remove excess ammonium acetate and acetic acid.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the solid from hot ethanol to obtain the pure trisubstituted imidazole derivative as a crystalline solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Expected Product: Methyl 2-(2-(4-fluoro-3-hydroxy-5-(methoxycarbonyl)phenyl)-4,5-diphenyl-1H-imidazol-yl)benzoate

Safety and Handling

  • Methyl 4-fluoro-3-hydroxybenzoate: May cause skin, eye, and respiratory irritation.[14] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear acid-resistant gloves and face protection.

  • Glacial Acetic Acid: Corrosive and flammable. Handle in a fume hood.

  • Hexamethylenetetramine (HMTA): Flammable solid and may cause skin sensitization. Avoid dust inhalation.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

This application note details a robust and efficient two-step synthetic pathway to novel trisubstituted imidazoles starting from Methyl 4-Fluoro-3-hydroxybenzoate. The methodology combines a classic phenol formylation with a powerful multicomponent cyclocondensation, providing a reliable route to complex heterocyclic structures valuable for pharmaceutical research and drug discovery programs. The protocols are designed with clear, logical steps and justifications, ensuring that researchers can confidently replicate and adapt this synthesis for their specific research needs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3-fluoro-5-hydroxybenzoate (CAS 1072004-32-0). This resource is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Achieving high purity is critical as trace impurities can significantly impact downstream applications, including biological assays and further synthetic transformations.

This guide provides field-proven insights, troubleshooting for common issues, and step-by-step protocols to help you navigate the purification process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the typical impurities found in crude this compound?

A: The impurity profile largely depends on the synthetic route. A common synthesis is the Fischer esterification of 3-fluoro-5-hydroxybenzoic acid with methanol, catalyzed by a strong acid.[1] Consequently, the most probable impurities include:

  • Unreacted Starting Material: 3-fluoro-5-hydroxybenzoic acid. This is a common acidic impurity.

  • Residual Catalyst: Strong acids like sulfuric acid or hydrochloric acid.

  • Solvents: Residual solvents from the reaction (e.g., methanol) and workup (e.g., ethyl acetate, diethyl ether).[1]

  • Side-Products: Minor byproducts from the esterification or from impurities in the starting materials.

  • Water: From the aqueous workup steps.

Q2: Which purification technique is better for this compound: recrystallization or column chromatography?

A: The choice depends on the impurity profile and the required scale.

  • Recrystallization is the preferred method for removing small amounts of impurities, especially if the crude product is already relatively clean (>90%) and solid. It is highly scalable and cost-effective.

  • Flash Column Chromatography is superior for separating mixtures with multiple components or when impurities have similar solubility profiles to the desired product, making recrystallization ineffective.[2] It is excellent for achieving very high purity on a lab scale but can be more time-consuming and expensive.

A decision workflow is presented below to guide your choice.

Q3: How do I choose the best solvent for recrystallization?

A: The ideal solvent should dissolve this compound completely at its boiling point but poorly at room temperature or below.[3] Impurities, conversely, should be either highly soluble or insoluble at all temperatures.[4] Given the compound's structure (a moderately polar phenolic ester), good candidates often involve solvent pairs.[5] A systematic screening process is the most reliable approach (see Protocol 1). Start with solvents like ethyl acetate, toluene, methanol, and consider mixed-solvent systems such as ethyl acetate/hexanes or ethanol/water.[5][6]

Q4: My crude product is a brownish oil or a sticky solid, not the expected off-white powder. What does this indicate?

A: An oily or discolored appearance typically points to the presence of significant impurities that are depressing the melting point of your compound or colored byproducts. Phenolic compounds, in particular, can be susceptible to oxidation, which can lead to discoloration.[7] In this case, column chromatography is often the best first step to remove the bulk of these impurities. A subsequent recrystallization of the cleanest fractions can then yield a pure, crystalline solid.

Q5: How can I confirm the purity of my final product?

A: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure compound should ideally show a single spot.[8]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities typically cause melting point depression and broadening.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any residual solvents or organic impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., 99.5% area).[10]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Scenario 1: Recrystallization Issues
ProblemPotential CausesRecommended Solutions
The compound "oils out" instead of crystallizing. 1. The solution is supersaturated, and the compound is coming out of solution above its melting point.[11]2. The presence of significant impurities is depressing the melting point.1. Re-heat the solution to dissolve the oil. Add a small amount (1-5% of total volume) of the "good" solvent (the one the compound is more soluble in) to reduce saturation. Allow it to cool more slowly.[11]2. If oiling persists, purify the material by column chromatography first to remove the impurities.
No crystals form upon cooling, even in an ice bath. 1. The solution is not sufficiently saturated; too much solvent was used.2. The compound forms a stable supersaturated solution.1. Boil off some of the solvent to increase the concentration. Be cautious with flammable solvents.2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[11]
Crystals form too quickly as a fine powder. 1. The solution was cooled too rapidly.2. The solution was excessively supersaturated.1. Rapid cooling can trap impurities within the crystal lattice.[11] Re-heat to dissolve the solid, add a small amount of extra solvent, and allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can promote slower cooling and larger crystal growth.
Very low recovery of the purified product. 1. Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.[11]2. The compound has higher than expected solubility in the cold solvent.3. Premature crystallization occurred during a hot filtration step.1. Concentrate the mother liquor and cool it again to recover a second crop of crystals (which may be less pure).2. Ensure the solution is cooled thoroughly (e.g., in an ice-water bath for at least 20-30 minutes) before filtration.3. When performing a hot filtration, use a pre-heated funnel and flask and a slight excess of hot solvent to prevent the product from crystallizing on the filter paper.
Scenario 2: Flash Column Chromatography Issues
ProblemPotential CausesRecommended Solutions
The compound streaks or "tails" on the TLC plate and column. 1. The phenolic hydroxyl group is interacting strongly with the acidic silica gel.[8]2. The sample was overloaded on the column.1. Add a small amount of acetic acid (0.1-1%) to the eluent. This protonates the silica surface and the compound, reducing strong ionic interactions and leading to sharper bands.2. Use an appropriate ratio of silica to crude material (typically 50:1 to 100:1 by weight). Ensure the sample is loaded in a very narrow band.[12]
The product will not elute from the column. 1. The eluent system is not polar enough.2. The compound has irreversibly adsorbed or decomposed on the silica.[2]1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).2. Before running a column, perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any decomposition occurs.[2] If it is unstable on silica, consider an alternative stationary phase like alumina or a reversed-phase C18 silica.
Poor separation of the product from a close-running impurity. 1. The chosen eluent system has insufficient resolving power.2. The column was packed improperly, leading to channeling.[13]1. Test different solvent systems using TLC. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone or dichloromethane) can alter the selectivity and improve separation.[2]2. Ensure the column is packed uniformly without air bubbles or cracks. A well-packed column is crucial for good resolution.[13]
The crude sample is not soluble in the eluent for loading. 1. The compound has low solubility in the non-polar mobile phase.1. Use the "dry loading" technique. Dissolve your crude material in a minimal amount of a strong, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (10-20 times the mass of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column.[12]

Part 3: Visualized Workflows and Protocols

Diagram 1: Purification Method Selection

G start Crude this compound is_solid Is the crude material a solid? start->is_solid is_clean_tlc Is TLC showing one major spot with minor impurities? is_solid->is_clean_tlc  Yes chromatography Purify by Flash Column Chromatography is_solid->chromatography  No (Oil/Tarry) recrystallize Proceed with Recrystallization is_clean_tlc->recrystallize  Yes is_clean_tlc->chromatography  No (Multiple spots) post_chrom_cryst Recrystallize pure fractions for final polishing chromatography->post_chrom_cryst

Caption: Decision tree for selecting a purification method.

Diagram 2: General Recrystallization Workflow

G cluster_0 Dissolution cluster_1 Cooling & Crystallization cluster_2 Isolation & Drying a 1. Add minimum amount of hot solvent to crude solid b 2. Heat until fully dissolved a->b c 3. Cool slowly to room temp b->c d 4. Cool further in ice bath c->d e 5. Isolate crystals by vacuum filtration d->e f 6. Wash with ice-cold solvent e->f g 7. Dry crystals under vacuum f->g

Caption: Step-by-step workflow for recrystallization.

Part 4: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol allows you to efficiently determine a suitable single or mixed-solvent system.

  • Preparation: Place small amounts (~20-30 mg) of your crude material into several small test tubes.

  • Screening: Test a range of solvents with varying polarities. Follow the steps in the table below and record your observations.[14]

  • Evaluation: A good solvent system is one where the compound is poorly soluble at room temperature but highly soluble when hot. A promising mixed-solvent system is a pair where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[4]

StepProcedureObservationInterpretation
1. Test Solubility at Room Temp To each test tube, add the chosen solvent dropwise (~0.5 mL). Agitate the mixture.Soluble: The solid dissolves completely.Insoluble: The solid does not dissolve.A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[3]
2. Test Solubility at Boiling Point For tubes where the solid was insoluble at room temp, heat the mixture gently to the solvent's boiling point.Soluble: The solid dissolves.Insoluble: The solid remains undissolved.A solvent that dissolves the compound when hot is a good candidate. If it remains insoluble, it is not a suitable solvent.[14]
3. Test Crystallization For tubes where the solid dissolved upon heating, allow them to cool to room temperature, then place in an ice bath.Crystals Form: Abundant, well-formed crystals appear.No Crystals/Oiling Out: No solid forms, or an oil separates.The formation of good crystals confirms a suitable solvent system.
Protocol 2: Recrystallization using Ethyl Acetate/Hexanes

This mixed-solvent system is often effective for moderately polar compounds.

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • While the solution is still hot and stirring, slowly add hexanes (the anti-solvent) dropwise until the solution just begins to turn cloudy (persistent turbidity).

  • Add a few more drops of hot ethyl acetate to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexanes (or a pre-chilled mixture of ethyl acetate/hexanes).

  • Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 3: Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[8] A gradient of 10% to 30% ethyl acetate in hexanes is a good starting point to test.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. If solubility is low, perform a dry load as described in the troubleshooting section.[12] Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the starting solvent mixture. Collect fractions in test tubes. Gradually increase the eluent polarity as the column runs to elute your compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

common side products in Methyl 3-fluoro-5-hydroxybenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-fluoro-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the experimental use of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance the precision and success of your synthetic routes.

Introduction to the Reactivity of this compound

This compound is a trifunctional molecule, presenting a nuanced reactivity profile. The interplay between the phenolic hydroxyl group, the methyl ester, and the electron-rich aromatic ring, influenced by the ortho-, para-directing hydroxyl and fluorine substituents, dictates its behavior in chemical transformations. Understanding these subtleties is paramount to mitigating the formation of undesired side products.

Troubleshooting Guides & FAQs

Category 1: Reactions at the Phenolic Hydroxyl Group (O-Alkylation)

The Williamson ether synthesis is a cornerstone reaction for converting the phenolic hydroxyl group into an ether linkage. However, the ambident nature of the resulting phenoxide ion can lead to competing side reactions.

FAQ 1: I am attempting a Williamson ether synthesis and observing a mixture of products, including a C-alkylated isomer. How can I improve the selectivity for O-alkylation?

Answer: The formation of a C-alkylated side product is a classic challenge when working with phenoxides. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. The regioselectivity of the alkylation is highly dependent on the reaction conditions.

  • The Underlying Chemistry: The phenoxide ion exists in resonance, with negative charge density on both the oxygen atom and the ortho and para carbon atoms of the benzene ring. Reaction at the oxygen atom leads to the desired O-alkylated product (an ether), while reaction at a carbon atom results in a C-alkylated product (a substituted phenol).

  • Troubleshooting Strategies:

    • Solvent Choice: The choice of solvent plays a critical role. Protic solvents, such as water or ethanol, can solvate the phenoxide oxygen through hydrogen bonding. This "shielding" of the oxygen atom hinders its nucleophilicity, making the carbon atoms more likely to react and favoring C-alkylation.[1] Conversely, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) do not hydrogen bond with the phenoxide oxygen, leaving it more available for nucleophilic attack and thus favoring O-alkylation.[1]

    • Counter-ion: The nature of the cation can also influence the reaction outcome. Larger, softer cations like potassium (K+) or cesium (Cs+) tend to promote O-alkylation compared to smaller, harder cations like lithium (Li+) or sodium (Na+).

    • Alkylating Agent: "Harder" alkylating agents (e.g., alkyl sulfates) tend to favor O-alkylation, while "softer" agents (e.g., alkyl iodides) can show a higher propensity for C-alkylation.

Experimental Protocol for Selective O-Alkylation:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq.) and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: My Williamson ether synthesis is sluggish, and I'm observing elimination products from my alkyl halide. What can I do to improve the reaction?

Answer: The Williamson ether synthesis is an Sₙ2 reaction, and its success is highly dependent on the nature of the alkylating agent.[2][3]

  • The Underlying Chemistry: Sₙ2 reactions are sensitive to steric hindrance. Primary alkyl halides are the best substrates for this reaction.[3][4] Secondary alkyl halides are more sterically hindered and can undergo a competing E2 elimination reaction, especially in the presence of a strong base like a phenoxide, leading to the formation of an alkene.[3][4] Tertiary alkyl halides will almost exclusively undergo elimination.[3]

  • Troubleshooting Strategies:

    • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide. If your desired ether requires a secondary alkyl group, consider reversing the roles of the nucleophile and electrophile if the synthesis allows.

    • Leaving Group: A better leaving group can accelerate the Sₙ2 reaction. For example, an alkyl iodide will react faster than an alkyl bromide, which in turn is faster than an alkyl chloride. Using an alkyl tosylate or mesylate can also be an effective strategy.[4]

    • Temperature: While heating can increase the rate of the Sₙ2 reaction, excessively high temperatures can favor the elimination pathway. It is crucial to find the optimal temperature that promotes the desired substitution without significantly increasing the rate of elimination.

Table 1: Effect of Alkyl Halide Structure on Williamson Ether Synthesis Outcome

Alkyl Halide TypePrimary ReactionCommon Side Product
Primary (e.g., CH₃I)Sₙ2 (O-alkylation)Minimal
Secondary (e.g., 2-bromopropane)Sₙ2 and E2Alkene (from elimination)
Tertiary (e.g., t-butyl bromide)E2Alkene (major product)

Visualization of O- vs. C-Alkylation

G cluster_0 Phenoxide Formation cluster_1 Alkylation Pathways Start This compound Phenoxide Potassium 3-fluoro-5-(methoxycarbonyl)phenoxide Start->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide O_Alkylation O-Alkylation Product (Ether) Phenoxide->O_Alkylation Sₙ2 at Oxygen (Favored in aprotic solvent) C_Alkylation C-Alkylation Product (Substituted Phenol) Phenoxide->C_Alkylation Sₙ2 at Carbon (Favored in protic solvent) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Caption: Competing O- and C-alkylation pathways of the phenoxide intermediate.

Category 2: Reactions Involving the Methyl Ester

FAQ 3: During my reaction, which is performed under basic conditions, I am losing my methyl ester group. How can I prevent this hydrolysis?

Answer: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, a reaction that reverts the ester to the corresponding carboxylic acid.

  • The Underlying Chemistry: Base-catalyzed ester hydrolysis, or saponification, is an irreversible process that proceeds via nucleophilic acyl substitution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is often an undesired side reaction when the primary goal is to modify another part of the molecule under basic conditions.

  • Troubleshooting Strategies:

    • Choice of Base: If possible, use a non-nucleophilic, sterically hindered base to deprotonate the phenolic hydroxyl group without attacking the ester. Examples include potassium tert-butoxide or lithium diisopropylamide (LDA). However, these are very strong bases and may not be compatible with other functional groups. For many applications, a weaker base like potassium carbonate is a good compromise, but reaction time and temperature should be carefully controlled.

    • Reaction Temperature: Keep the reaction temperature as low as possible to minimize the rate of hydrolysis.

    • Protecting Groups: If the ester is particularly labile under the required reaction conditions, consider protecting the phenolic hydroxyl group with a base-stable protecting group, performing the desired transformation on the ester, and then deprotecting the phenol. Alternatively, if the ester is the reactive site of interest, the phenol can be protected.

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water will facilitate hydrolysis.

Category 3: Reactions on the Aromatic Ring

FAQ 4: I am attempting a Friedel-Crafts acylation and obtaining a mixture of isomers. How can I control the regioselectivity?

Answer: The hydroxyl and fluorine groups on the aromatic ring are both ortho-, para-directing activators for electrophilic aromatic substitution.[5] This means that incoming electrophiles will preferentially add to the positions ortho or para to these substituents.

  • The Underlying Chemistry: In this compound, the positions ortho and para to the hydroxyl group are C4, C6, and C2. The positions ortho and para to the fluorine are C2, C4, and the position of the ester. The directing effects of both substituents reinforce substitution at the C2 and C4 positions. Steric hindrance often plays a significant role in determining the final product distribution. The bulky acylating agent will preferentially attack the less sterically hindered position.

  • Troubleshooting Strategies:

    • Catalyst Choice: The choice of Lewis acid catalyst can influence the regioselectivity. Milder Lewis acids may offer better control.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored product.

    • Steric Hindrance: The inherent steric hindrance around the C2 and C6 positions will generally favor substitution at the C4 position.

Visualization of Electrophilic Aromatic Substitution

G Start This compound C4_Product 4-Substituted Product (Major) Start->C4_Product Attack at C4 (less hindered) C2_Product 2-Substituted Product (Minor) Start->C2_Product Attack at C2 (hindered) C6_Product 6-Substituted Product (Minor) Start->C6_Product Attack at C6 (hindered) Electrophile Electrophile (E⁺) Electrophile->C4_Product Electrophile->C2_Product Electrophile->C6_Product

Caption: Regioselectivity in electrophilic aromatic substitution of this compound.

FAQ 5: I am concerned about decarboxylation as a potential side reaction. Under what conditions is this likely to occur?

Answer: Decarboxylation, the loss of the carboxyl group as carbon dioxide, can occur with hydroxybenzoic acids, particularly at elevated temperatures.[6][7][8]

  • The Underlying Chemistry: The presence of the hydroxyl group, particularly when it is ortho or para to the carboxylic acid (or in this case, the methyl ester which can be hydrolyzed in situ), can facilitate decarboxylation through the formation of a stabilized intermediate. While the ester is generally more stable than the corresponding carboxylic acid, in situ hydrolysis followed by decarboxylation can be a concern in harsh, high-temperature reaction conditions, especially in the presence of acid or base.

  • Mitigation Strategies:

    • Temperature Control: Avoid excessive heating. If a reaction requires high temperatures, carefully monitor for the formation of 3-fluorophenol, the decarboxylation product.

    • Reaction Time: Minimize reaction times at elevated temperatures.

References

optimizing reaction temperature for Methyl 3-fluoro-5-hydroxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your reaction outcomes. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Optimizing Reaction Temperature

The synthesis of this compound, typically achieved through Fischer esterification of 3-fluoro-5-hydroxybenzoic acid with methanol, is highly dependent on reaction temperature. The following guide addresses common issues related to temperature optimization.

Issue 1: Low or No Product Yield

Possible CauseScientific ExplanationTroubleshooting Steps
Reaction temperature is too low. The Fischer esterification is an equilibrium-driven reaction.[1] Insufficient thermal energy results in a slow reaction rate, preventing the reaction from reaching equilibrium and leading to low conversion of the starting material.- Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or HPLC. - For a standard atmospheric reflux in methanol, the temperature should be at or near the boiling point of methanol (approximately 65°C).
Insufficient reaction time at the optimal temperature. Even at the optimal temperature, the reaction requires sufficient time to reach equilibrium.- Extend the reaction time. Monitor the reaction at regular intervals (e.g., every 2-4 hours) to determine the point at which the product concentration plateaus.
Presence of water in the reaction mixture. Water is a product of the esterification reaction. Its presence will shift the equilibrium back towards the reactants, thereby reducing the yield of the ester.[1]- Use anhydrous methanol and ensure the 3-fluoro-5-hydroxybenzoic acid is thoroughly dried. - Consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene.
Ineffective acid catalyst. The esterification is acid-catalyzed. An insufficient amount or inactive catalyst will result in a slow reaction rate.- Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. - Ensure the catalytic amount is appropriate (typically 1-5 mol% relative to the carboxylic acid).

Issue 2: Formation of Significant Byproducts

Possible CauseScientific ExplanationTroubleshooting Steps
Reaction temperature is too high. Elevated temperatures can promote side reactions. For hydroxybenzoic acids, two common side reactions at high temperatures are decarboxylation and etherification of the phenolic hydroxyl group.[2][3][4]- Reduce the reaction temperature. Refluxing in methanol (around 65°C) is generally sufficient to promote esterification without significant side product formation. - If using a higher boiling solvent or sealed-tube conditions, carefully control the temperature. A temperature range of 70-80°C is a good starting point to balance reaction rate and minimize side reactions.
Decarboxylation of 3-fluoro-5-hydroxybenzoic acid. The presence of the hydroxyl group can facilitate the loss of carbon dioxide from the aromatic ring at high temperatures, leading to the formation of 3-fluorophenol.[3][5]- Maintain the reaction temperature below 100°C. - Monitor the reaction for the formation of 3-fluorophenol by GC-MS or LC-MS.
Etherification of the phenolic hydroxyl group. Under acidic conditions and at elevated temperatures, the phenolic hydroxyl group can react with methanol to form a methyl ether (Methyl 3,5-difluorobenzoate).[4]- Use the lowest effective temperature for the esterification. - Minimize the reaction time once the starting material is consumed to reduce the opportunity for this side reaction to occur.
Polymerization/tar formation. At very high temperatures, phenolic compounds can undergo polymerization or degradation, leading to the formation of insoluble tar-like materials.- Avoid excessive heating. Ensure even heating of the reaction mixture with vigorous stirring. - If tar formation is observed, immediately reduce the temperature and consider purifying the existing product.

Experimental Workflow for Temperature Optimization

The following workflow provides a systematic approach to optimizing the reaction temperature for the synthesis of this compound.

Temperature Optimization Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up start Start with Reflux in Methanol (~65°C) reaction_1 Run small-scale reaction for 6h start->reaction_1 analysis_1 Analyze by TLC/LC-MS reaction_1->analysis_1 decision_1 >80% Conversion? analysis_1->decision_1 increase_temp Increase Temp to 75°C decision_1->increase_temp No optimal_temp Identify Optimal Temperature decision_1->optimal_temp Yes reaction_2 Run parallel reactions increase_temp->reaction_2 decrease_temp Decrease Temp to 55°C analysis_2 Analyze yield and purity reaction_2->analysis_2 analysis_2->optimal_temp scale_up Scale-up reaction at optimal temperature optimal_temp->scale_up final_product Purify and characterize final product scale_up->final_product

Caption: A systematic workflow for optimizing reaction temperature.

Detailed Experimental Protocol (Optimized)

This protocol is based on typical Fischer esterification conditions, optimized for the synthesis of this compound.

Materials:

  • 3-fluoro-5-hydroxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-5-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.02-0.05 eq) to the stirring solution.

  • Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the ideal reaction temperature for the synthesis of this compound?

A1: The ideal temperature is a balance between reaction rate and selectivity. For a standard Fischer esterification using methanol as the solvent, refluxing at approximately 65-70°C is a good starting point. This temperature is generally sufficient to drive the reaction to completion within a reasonable timeframe (4-8 hours) while minimizing the risk of side reactions such as decarboxylation and etherification of the phenolic hydroxyl group.

Q2: Can I run the reaction at a higher temperature to speed it up?

A2: While increasing the temperature will increase the reaction rate, it also significantly increases the risk of side product formation. Temperatures above 80-90°C may lead to the decarboxylation of the 3-fluoro-5-hydroxybenzoic acid to form 3-fluorophenol, or the etherification of the phenolic hydroxyl group with methanol.[2][3][4] Therefore, it is generally not recommended to exceed this temperature range unless careful optimization studies have been performed.

Q3: My reaction is very slow even at reflux. What could be the problem?

A3: Several factors could contribute to a slow reaction rate:

  • Water Contamination: The presence of water in your methanol or on your glassware will inhibit the forward reaction. Ensure all reagents and equipment are anhydrous.

  • Catalyst Inactivity: Your acid catalyst may be old or hydrated. Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst.

  • Insufficient Catalyst: Ensure you are using a sufficient catalytic amount of acid (typically 1-5 mol%).

Q4: I see a byproduct with a lower molecular weight than my product by mass spectrometry. What could it be?

A4: A common byproduct with a lower molecular weight is 3-fluorophenol, which results from the decarboxylation of the starting material at elevated temperatures.[3][5] If you observe this, it is a strong indication that your reaction temperature is too high.

Q5: How can I effectively remove water from the reaction to improve the yield?

A5: The most straightforward method is to use a large excess of anhydrous methanol, which will help to drive the equilibrium towards the product. For larger-scale reactions or when maximizing the yield is critical, using a Dean-Stark apparatus with a co-solvent like toluene can be effective for the azeotropic removal of water.

Logical Relationship Diagram

Reaction Parameter Relationships Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases SideRxns Side Reactions (Decarboxylation, Etherification) Temp->SideRxns Increases Yield Product Yield Rate->Yield Increases (to equilibrium) Purity Product Purity SideRxns->Yield Decreases SideRxns->Purity Decreases

References

Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-fluoro-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. As a Senior Application Scientist, I have synthesized field-proven insights and fundamental chemical principles to help you troubleshoot and optimize your reactions. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Understanding the Reactivity of this compound

This compound possesses three key functional groups that dictate its reactivity: a phenolic hydroxyl group, a methyl ester, and a fluorine atom on the aromatic ring. The interplay of these groups, particularly the electron-withdrawing nature of the fluorine and the methyl ester, influences the nucleophilicity of the phenol and the electrophilicity of the ester and the aromatic ring.

The fluorine atom at the meta-position to both the hydroxyl and ester groups primarily exerts a strong electron-withdrawing inductive effect (-I). This increases the acidity of the phenolic proton compared to phenol itself. The ester group is also electron-withdrawing, further contributing to the acidity of the phenol and deactivating the aromatic ring towards electrophilic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reactions at the Hydroxyl Group

This section focuses on common reactions involving the phenolic hydroxyl group, such as Williamson ether synthesis and acylation, and provides troubleshooting for failed or low-yielding reactions.

Answer:

Failure in Williamson ether synthesis with this substrate often stems from a few key factors: incomplete deprotonation of the phenol, side reactions of the alkyl halide, or the reduced nucleophilicity of the resulting phenoxide.

Causality Behind Experimental Choices:

The phenolic proton of this compound is more acidic than that of a simple phenol due to the electron-withdrawing effects of the meta-fluoro and ester groups. However, strong bases are still required for complete deprotonation to form the nucleophilic phenoxide. Incomplete deprotonation leads to a low concentration of the active nucleophile and, consequently, a poor reaction rate.

Furthermore, the choice of alkyl halide and reaction conditions is critical to avoid competing elimination reactions (E2), especially with secondary and tertiary halides.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Williamson ether synthesis.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution & Explanation
No or low conversion of starting material Incomplete deprotonation of the phenol.Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent like DMF or DMSO. These bases will irreversibly deprotonate the phenol. Ensure all reagents and solvents are rigorously dried, as water will quench the base.
Formation of elimination products (alkenes) Use of secondary or tertiary alkyl halides.Switch to a primary alkyl halide or, even better, a primary alkyl tosylate or mesylate, which are excellent leaving groups in SN2 reactions.[1] If a secondary halide must be used, employ milder bases like potassium carbonate (K₂CO₃) and run the reaction at the lowest possible temperature to favor substitution over elimination.
Slow reaction rate Reduced nucleophilicity of the phenoxide due to electron-withdrawing groups.Use a polar aprotic solvent (DMF, DMSO) to solvate the cation of the base, leaving a "naked" and more reactive phenoxide anion.[3] Gentle heating (e.g., 50-80 °C) may be necessary, but monitor for side product formation by TLC.
Complex mixture of products C-alkylation in addition to O-alkylation.While less common for phenols, C-alkylation can sometimes occur. Using less polar solvents or counterions that favor O-alkylation (e.g., potassium over sodium) can sometimes mitigate this.[3]

Answer:

Acylation of phenols can lead to either O-acylation (ester formation) or C-acylation (Friedel-Crafts acylation, forming a hydroxyketone).[4] The outcome is highly dependent on the reaction conditions. For this compound, the aromatic ring is deactivated, making C-acylation less favorable than for phenol itself.

Causality Behind Experimental Choices:

  • O-acylation is favored under basic conditions (e.g., pyridine, triethylamine) or with a pre-formed phenoxide. The base deprotonates the phenol, increasing its nucleophilicity for attack on the acylating agent (e.g., acetyl chloride, acetic anhydride). This is a kinetically controlled process.[4]

  • C-acylation (Friedel-Crafts) requires a Lewis acid catalyst (e.g., AlCl₃) and typically occurs at higher temperatures. This is a thermodynamically controlled process. However, the electron-withdrawing fluorine and ester groups on your substrate strongly deactivate the ring, making Friedel-Crafts acylation very difficult.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the acylation of phenols.

Detailed Troubleshooting Steps:

Problem Potential Cause Recommended Solution & Explanation
No reaction (for O-acylation) Insufficiently reactive acylating agent or inadequate base.Use a more reactive acylating agent like an acyl chloride instead of an anhydride. Ensure at least a stoichiometric amount of a suitable base (e.g., triethylamine or pyridine) is used to neutralize the HCl byproduct and drive the reaction forward.[2]
Mixture of O- and C-acylated products Ambiguous reaction conditions.To favor O-acylation , use basic conditions (e.g., pyridine as solvent and catalyst) at low temperatures (0 °C to room temperature). To favor C-acylation , a strong Lewis acid like AlCl₃ is required, often with heating, though this is unlikely to be effective for this deactivated ring. Be aware of the Fries rearrangement, where the O-acylated product can rearrange to the C-acylated product in the presence of a Lewis acid.[4]
Hydrolysis of the methyl ester Use of strong aqueous base.If using aqueous NaOH or KOH to generate the phenoxide, the methyl ester is at risk of hydrolysis. It is preferable to use non-nucleophilic bases like NaH in an aprotic solvent, or weaker bases like K₂CO₃ in acetone or DMF.
Category 2: Reactions at the Ester Group

This section addresses issues related to the hydrolysis of the methyl ester.

Answer:

Ester hydrolysis, especially of benzoates with electron-withdrawing groups, can be sluggish. The success of the hydrolysis depends on the choice of conditions (acidic or basic) and the reaction parameters.

Causality Behind Experimental Choices:

  • Base-mediated hydrolysis (saponification) is typically faster for esters with electron-withdrawing groups, as they make the carbonyl carbon more electrophilic and stabilize the tetrahedral intermediate.[7] However, sterically hindered esters can be resistant to hydrolysis.[8][9]

  • Acid-catalyzed hydrolysis is an equilibrium process and often requires a large excess of water to drive the reaction to completion.[10]

Troubleshooting Steps:

Problem Potential Cause Recommended Solution & Explanation
Incomplete hydrolysis under basic conditions Insufficient base, low temperature, or short reaction time.Use a stronger base like LiOH, which is often more effective than NaOH or KOH for ester hydrolysis.[10] Use a co-solvent system like THF/water or methanol/water to ensure solubility of the substrate. Increase the reaction temperature (reflux) and extend the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.
Side reactions under basic conditions Potential for reactions at the phenol or other sensitive groups.If the molecule contains other base-sensitive functional groups, milder conditions may be needed. However, for simple hydrolysis, this is less of a concern. The primary "side reaction" is the deprotonation of the phenol, which is expected. After hydrolysis, acidification is necessary to protonate both the resulting carboxylate and the phenoxide.
Slow reaction under acidic conditions Equilibrium not driven to completion.Use a large excess of water with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). Reflux for an extended period. Note that acid-catalyzed hydrolysis is generally slower than base-mediated saponification for this type of substrate.
Category 3: Protecting Group Strategies

Answer:

Protecting groups are essential for multi-step syntheses to prevent unwanted side reactions. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.[11]

Protecting Group Selection:

Functional Group to Protect Recommended Protecting Group Protection Conditions Deprotection Conditions Rationale and Key Considerations
Phenolic Hydroxyl Methyl Ether (Me)MeI or Me₂SO₄, K₂CO₃, acetoneBBr₃ in DCMVery stable, but requires harsh deprotection. Suitable if strong acidic/basic conditions are needed in subsequent steps.
Benzyl Ether (Bn)BnBr, K₂CO₃, acetoneH₂, Pd/CStable to a wide range of non-reducing conditions. Cleaved by hydrogenolysis, which is a mild method.[11]
Silyl Ethers (e.g., TBDMS, TIPS)TBDMSCl, imidazole, DMFTBAF in THF; or mild acid (e.g., AcOH)Good for protection against non-acidic reagents. Steric bulk can be tuned (TIPS > TBDMS). Easily removed with fluoride sources.
Methyl Ester (No protection, hydrolyze if needed)N/ALiOH, THF/H₂O; then acid workupThe ester is relatively stable. It is often easier to hydrolyze it to the carboxylic acid if it interferes, and then re-esterify if necessary.
(Protect as a different ester)TransesterificationSpecific to the new esterIf the methyl ester is too reactive, it can be converted to a more robust ester (e.g., t-butyl ester) which is stable to base but cleaved by acid.

Orthogonal Protection Strategy:

If you need to differentiate between the phenol and a potential carboxylic acid (from ester hydrolysis), an orthogonal protecting group strategy is crucial. For example, you could protect the phenol as a benzyl ether (removed by hydrogenolysis) and the carboxylic acid as a t-butyl ester (removed by acid), allowing for selective deprotection of either group.

Purification and Analysis

Answer:

Purification of substituted benzoates often involves a combination of extraction, crystallization, and chromatography.

Purification Techniques:

  • Aqueous Workup/Extraction: Use an acid/base workup to separate acidic (phenolic), basic, and neutral components. For example, after a reaction, you can wash the organic layer with a mild base (e.g., NaHCO₃ solution) to remove any unreacted acidic starting material (if the phenol was the nucleophile) or acidic byproducts.

  • Recrystallization: This is an excellent method for purifying solid products. A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.[12]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities.[13]

    • Solvent System: A common mobile phase is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the TLC analysis to achieve good separation.

    • TLC Visualization: Aromatic compounds like this compound and its derivatives are typically UV active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[14][15] Stains like potassium permanganate can also be used but are destructive.

Identifying Impurities:

  • Unreacted Starting Material: Compare the TLC of your reaction mixture to a spot of the starting material.

  • Common Byproducts:

    • In Williamson ether synthesis: elimination products (alkenes).

    • In acylation: potentially C-acylated isomers.

    • In hydrolysis: incomplete hydrolysis will show the starting ester.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Will show characteristic signals for the aromatic protons and carbons, the methyl ester, and any new functional groups. The fluorine atom will cause splitting of adjacent carbon and proton signals.

    • Mass Spectrometry: Will give the molecular weight of the components in your mixture. The predicted monoisotopic mass of this compound is 170.0379 g/mol .[16][17]

    • IR Spectroscopy: Will show characteristic stretches for the O-H (phenol), C=O (ester), and C-F bonds.

References

how to increase the solubility of Methyl 3-fluoro-5-hydroxybenzoate for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 3-fluoro-5-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this compound in reaction setups. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: Immediate Solutions for Solubility Issues

This section is for users who are actively encountering problems with solubility during an experiment.

Question: My reaction is sluggish, incomplete, or has stalled. I see solid this compound that won't dissolve. What steps can I take right now?

Answer:

When a reaction's progress is hindered by poor solubility, a systematic approach is crucial. The undissolved solid cannot effectively participate in the reaction, leading to low yields and slow kinetics. Follow this troubleshooting workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow start Reaction Stalled: Undissolved Solid Observed temp Apply Gentle Heating (Protocol 1) start->temp check1 Did it Dissolve? temp->check1 cosolvent Add a Co-solvent (Protocol 2) check2 Did it Dissolve? cosolvent->check2 ph_mod Consider pH Modification (Protocol 3) success Proceed with Reaction ph_mod->success ptc Implement Phase Transfer Catalysis (PTC) (Protocol 4) ptc->success check1->cosolvent No check1->success Yes check3 Is the reaction compatible with base? check2->check3 No check2->success Yes check3->ph_mod Yes check4 Is the reaction biphasic? check3->check4 No check4->ptc Yes fail Consult Advanced Solubilization Strategies check4->fail No

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol 1: Solubility Enhancement by Controlled Heating

Increased temperature provides the kinetic energy needed to overcome the crystal lattice energy of the solid solute, often improving solubility.

  • Setup: Ensure your reaction vessel is equipped with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Heating: Place the vessel in a heating mantle or an oil bath.

  • Increment: Increase the temperature in 5-10 °C increments, allowing the mixture to stir for 15-20 minutes at each new temperature.

  • Observation: Visually monitor for the dissolution of the solid.

  • Caution: Do not exceed the boiling point of your solvent. Be mindful of potential thermal degradation of your reactants or products. A preliminary stability test on a small sample is recommended if you are working with sensitive materials. Many phenolic compounds show significantly increased solubility with even modest heating.[1][2]

Experimental Protocol 2: Using a Co-solvent System

Adding a small amount of a miscible solvent with different polarity can drastically alter the overall solvent environment and improve solubility.[3][4] This technique is known as cosolvency.[5][6]

  • Selection: Choose a co-solvent that is miscible with your primary reaction solvent but in which your compound is known to be more soluble. Highly polar, aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for phenolic compounds.[7]

  • Addition: Add the co-solvent dropwise to the stirring reaction mixture.

  • Volume: Start with a small volume (e.g., 5-10% of the total reaction volume).

  • Observation: Monitor for dissolution after each addition.

  • Considerations: Ensure the co-solvent is inert and will not participate in or interfere with your desired reaction.

Troubleshooting Summary Action Underlying Principle Key Considerations
Initial Step Gentle HeatingIncreases kinetic energy to overcome crystal lattice forces.Monitor for thermal degradation. Do not exceed solvent boiling point.
Second Step Add a Co-solventModifies the polarity of the bulk solvent to better match the solute.Co-solvent must be inert to reaction conditions. Start with small volumes (5-10%).
Advanced Step pH ModificationConverts the acidic phenol to a highly soluble phenoxide salt.Base must be non-nucleophilic and compatible with other reagents.
Biphasic Systems Phase Transfer CatalysisA catalyst transports the reactant across the phase boundary.Requires a biphasic system and an appropriate catalyst (e.g., quaternary ammonium salt).

Frequently Asked Questions (FAQs)

This section provides proactive guidance for planning experiments involving this compound.

FAQ 1: What are the best starting solvents for reactions with this compound?

Answer:

The choice of solvent is critical. This compound has moderate polarity due to its phenolic hydroxyl, fluoro, and methyl ester groups. Its solubility is governed by the principle of "like dissolves like."

Solvent Category Examples Predicted Solubility Rationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, DMF, DMSOHigh to Very High These solvents can accept hydrogen bonds from the phenolic -OH group and have suitable polarity to dissolve the ester portion of the molecule.[7]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High These solvents can both donate and accept hydrogen bonds, interacting favorably with the hydroxyl group.[2][8]
Non-Polar Toluene, Hexane, Dichloromethane (DCM)Low to Very Low The large difference in polarity between the solute and solvent prevents effective solvation.

Recommendation: For most applications, begin with polar aprotic solvents like THF or Acetone . If a more polar environment is needed, consider DMF or DMSO .

FAQ 2: How can I use the acidity of the phenol to dramatically increase solubility?

Answer:

The phenolic hydroxyl group on this compound is weakly acidic. By adding a suitable base, you can deprotonate it to form the corresponding sodium or potassium phenoxide salt. This ionic salt is significantly more polar than the neutral phenol and will be much more soluble in polar solvents.[9][10]

Caption: Equilibrium between the phenol and its highly soluble phenoxide salt.

Experimental Protocol 3: pH Modification for Solubility Enhancement
  • Choose a Base: Select a non-nucleophilic base that will not interfere with your reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic amines like triethylamine (Et₃N).

  • Solvent: Add your primary solvent (e.g., DMF, Acetone) to the reaction flask containing this compound.

  • Addition of Base: Add 1.0 to 1.2 equivalents of the base to the stirring suspension at room temperature (or 0 °C for highly reactive bases like NaH).

  • Confirmation: Stir for 20-30 minutes. You should observe the complete dissolution of the solid as the phenoxide salt forms. The reaction mixture is now ready for the addition of your other reagents (e.g., an alkyl halide for an ether synthesis).

FAQ 3: My reaction involves an aqueous phase and an organic phase. How can I get my reactant into the organic layer?

Answer:

This is a classic scenario for Phase Transfer Catalysis (PTC) . This powerful technique uses a catalyst to transport an ionic reactant (like the phenoxide of your compound) from an aqueous or solid phase into the organic phase where the reaction can occur.[11][12] This avoids the need for expensive, anhydrous polar aprotic solvents.[13]

PTC_Mechanism cluster_phases Biphasic System aq_phase Aqueous Phase (contains Base + Ar-O⁻ K⁺) ion_exchange Ion Exchange Ar-O⁻ K⁺ + Q⁺X⁻ → Ar-O⁻ Q⁺ + K⁺X⁻ aq_phase->ion_exchange org_phase Organic Phase (contains Substrate R-X) reaction Reaction Ar-O⁻ Q⁺ + R-X → Ar-O-R + Q⁺X⁻ org_phase->reaction ptc PTC Catalyst (Q⁺X⁻) ptc->ion_exchange transport Transport to Organic Phase ion_exchange->transport transport->org_phase catalyst_return Catalyst Returns to Aqueous Phase reaction->catalyst_return catalyst_return->aq_phase

Caption: Simplified mechanism of Phase Transfer Catalysis (PTC).

Experimental Protocol 4: Implementing Phase Transfer Catalysis
  • Setup: In a reaction flask, combine this compound, your second reactant (e.g., benzyl bromide), and a non-polar organic solvent (e.g., toluene).

  • Aqueous Phase: In a separate container, dissolve a base like potassium carbonate in water. Add this aqueous solution to the reaction flask.

  • Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase transfer catalyst. Tetrabutylammonium bromide (TBAB) is a common and effective choice.[14][15]

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature. The vigorous stirring is essential to maximize the surface area between the two phases, facilitating catalyst transport.

  • Monitoring: Track the reaction's progress using standard techniques like TLC or GC/LC-MS. PTC reactions often lead to faster rates and higher yields compared to heterogeneous mixtures without a catalyst.[12]

References

Technical Support Center: Purification of Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-fluoro-5-hydroxybenzoate (CAS No. 1072004-32-0). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require high-purity material for their experiments. Here, we will address common challenges and provide detailed, field-proven protocols to help you remove impurities effectively. Our focus is on not just the "how," but the "why," to empower you with the scientific rationale behind each step.

Introduction: The Critical Role of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. The presence of impurities, even in trace amounts, can lead to ambiguous experimental results, side reactions, and reduced efficacy of the final product. This guide provides systematic approaches to identify and eliminate common impurities encountered during its synthesis.

Identifying Common Impurities

The most common synthesis route for this compound is the esterification of 3-fluoro-5-hydroxybenzoic acid with methanol. Based on this, the primary impurities you are likely to encounter are:

  • Unreacted Starting Material: 3-fluoro-5-hydroxybenzoic acid.

  • Residual Reagents: Unreacted methanol and catalysts (e.g., acid catalysts).

  • Side-Reaction Byproducts: Small amounts of other organic compounds formed during the reaction.

Our purification strategies will be tailored to remove these specific types of impurities.

Purification Workflows: A Visual Guide

The following diagram illustrates the logical flow of the purification process for this compound, starting from the crude reaction mixture.

PurificationWorkflow crude Crude Reaction Mixture extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Primary Purification analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis Purity Check chromatography Column Chromatography (Optional) chromatography->analysis Re-check Purity pure_product Pure Methyl 3-fluoro-5-hydroxybenzoate analysis->chromatography Further Purification Needed analysis->pure_product Meets Specs

Caption: General purification workflow for this compound.

Troubleshooting Guide 1: Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic and basic compounds from a mixture.[1] It is the first and most critical step in purifying your this compound.

Q1: Why should I perform an acid-base extraction on my crude product?

A1: The primary impurity in your crude product is likely the unreacted starting material, 3-fluoro-5-hydroxybenzoic acid. This acidic impurity can be easily removed by converting it into its water-soluble salt form. By washing your organic solution containing the desired ester with a mild aqueous base, the acidic impurity will be selectively pulled into the aqueous layer, leaving your ester behind in the organic layer.[2]

Q2: What is the recommended procedure for an acid-base extraction to remove acidic impurities?

A2: Here is a step-by-step protocol:

  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent, such as ethyl acetate or diethyl ether.

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing with Weak Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be about one-third of the organic layer.

    • Causality: Sodium bicarbonate is a weak base that will deprotonate the carboxylic acid to form the water-soluble sodium salt, but it is not strong enough to significantly hydrolyze your ester product.[3]

  • Mixing and Venting: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently. Vent frequently.

  • Separation: Allow the layers to separate. The denser layer will be at the bottom. Drain the aqueous layer.

  • Repeat: Repeat the washing step with sodium bicarbonate solution one more time.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.[4]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and evaporate the solvent to obtain your partially purified product.

AcidBaseExtraction start Crude Product in Organic Solvent add_bicarb Add Saturated NaHCO₃ Solution start->add_bicarb shake_vent Shake and Vent Separatory Funnel add_bicarb->shake_vent separate Separate Aqueous and Organic Layers shake_vent->separate aqueous_layer Aqueous Layer (Contains Acid Impurity Salt) separate->aqueous_layer Discard organic_layer Organic Layer (Contains Ester) separate->organic_layer brine_wash Wash with Brine organic_layer->brine_wash dry Dry with Na₂SO₄ brine_wash->dry evaporate Evaporate Solvent dry->evaporate product Partially Purified Product evaporate->product

Caption: Workflow for acid-base extraction.

Q3: I've added the sodium bicarbonate solution, but I'm not seeing two distinct layers. What should I do?

A3: This can happen if the organic solvent you've used has some miscibility with water. If you are using a solvent like acetonitrile, this is a common issue.[5] To resolve this, you can try adding more brine to the mixture, which will increase the polarity of the aqueous layer and force the separation. If the problem persists, you may need to start over with a more water-immiscible solvent like ethyl acetate or dichloromethane.

Troubleshooting Guide 2: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[6] It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Q1: How do I choose the right solvent for recrystallizing this compound?

A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. A good starting point for substituted benzoates is a mixed solvent system. Based on similar compounds, here are two recommended systems to try:[7][8]

Solvent SystemDissolving SolventPrecipitating SolventRationale
Methanol/Water MethanolDeionized WaterThe compound is likely soluble in methanol, and adding water will decrease its solubility, inducing crystallization.
Dichloromethane/n-Heptane Dichloromethanen-HeptaneThe compound should be soluble in the polar dichloromethane, and the addition of non-polar heptane will cause it to precipitate.

Q2: Can you provide a detailed protocol for recrystallization?

A2: This protocol is for a methanol/water solvent system:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot methanol to your crude product to dissolve it completely.

  • Hot Filtration (Optional): If you observe any insoluble impurities, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until you see persistent cloudiness. Then, add a few drops of hot methanol to redissolve the precipitate and get a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is key to forming pure, large crystals.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a low temperature.

Q3: My compound has "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the compound is significantly impure.[2] To fix this, you can try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of the dissolving solvent (e.g., methanol) to ensure complete dissolution.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[2]

Troubleshooting Guide 3: Column Chromatography

If your product is still not pure after recrystallization, column chromatography is the next step. For substituted benzoates, silica gel is the most common stationary phase.[10]

Q1: How do I select a mobile phase for column chromatography?

A1: The best way to determine the right mobile phase is by using Thin Layer Chromatography (TLC). A good starting mobile phase for many substituted benzoates is a mixture of hexanes and ethyl acetate.[11] You should aim for a retention factor (Rf) of around 0.2-0.4 for your desired compound on the TLC plate.

Q2: My compound is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A2: If your compound is highly polar, you may need a more polar mobile phase. You can try adding a small amount of methanol to your ethyl acetate. Alternatively, for very polar compounds, you might consider using a different stationary phase, like alumina, or employing reversed-phase chromatography.[12][13]

Q3: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A3: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. To mitigate this, you can deactivate the silica gel by flushing the column with your mobile phase containing a small amount (1-2%) of a base like triethylamine before loading your sample.[13]

Frequently Asked Questions (FAQs)

Q: How do I know when my product is pure? A: Purity can be assessed using several analytical techniques. A sharp melting point range is a good indicator of purity.[9] You can also use TLC to see if there are any remaining impurities. For a definitive assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) should be used.

Q: What are the main safety precautions I should take when working with this compound? A: According to its safety data, this compound can cause skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[2] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q: I have a low yield after recrystallization. What are the common causes? A: A low yield can result from several factors:

  • Using too much solvent during dissolution.[2][11]

  • Cooling the solution too quickly, which can trap impurities and reduce the yield of pure crystals.

  • Washing the collected crystals with too much cold solvent, which can redissolve some of your product.[6]

References

preventing degradation of Methyl 3-fluoro-5-hydroxybenzoate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Question: Why is my yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound, typically performed via Fischer-Speier esterification of 3-fluoro-5-hydroxybenzoic acid with methanol, can stem from several factors. The primary culprits are often incomplete reaction, side reactions, or product loss during workup.

  • Incomplete Reaction: The Fischer esterification is a reversible reaction.[1][2] To drive the equilibrium towards the product, it is crucial to either use a large excess of the alcohol (methanol in this case, which can also serve as the solvent) or to remove the water that is formed during the reaction.[1][2] If you are not using a significant excess of methanol, consider employing a Dean-Stark apparatus to azeotropically remove water.

  • Side Reactions:

    • O-alkylation of the Phenolic Hydroxyl Group: A significant competing reaction is the etherification of the phenolic hydroxyl group by the alcohol under acidic conditions. This side reaction is a known challenge in the esterification of hydroxybenzoic acids.[3]

    • Oxidation of the Phenol: The phenolic hydroxyl group is an activating group, making the aromatic ring susceptible to oxidation, which can lead to the formation of colored impurities, such as quinones.[4][5] This is particularly relevant if there are oxidizing agents present or if the reaction is exposed to air at high temperatures for extended periods.

  • Product Loss During Workup: this compound has some water solubility. During the aqueous workup, especially the washing steps with sodium bicarbonate and brine, product can be lost to the aqueous phase. To minimize this, ensure the aqueous washes are saturated and minimize their volume. Back-extraction of the aqueous layers with the organic solvent can also help recover dissolved product.

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Low_Yield_Troubleshooting cluster_incomplete Solutions for Incomplete Reaction cluster_side Solutions for Side Reactions cluster_workup Solutions for Workup Loss start Low Yield of Methyl 3-fluoro-5-hydroxybenzoate incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Product Loss During Workup start->workup_loss excess_methanol excess_methanol incomplete_reaction->excess_methanol Use large excess of methanol remove_water remove_water incomplete_reaction->remove_water Remove water (e.g., Dean-Stark) o_alkylation o_alkylation side_reactions->o_alkylation O-alkylation oxidation oxidation side_reactions->oxidation Oxidation saturated_washes saturated_washes workup_loss->saturated_washes Use saturated aqueous washes back_extraction back_extraction workup_loss->back_extraction Back-extract aqueous layers with organic solvent use_protecting_group use_protecting_group o_alkylation->use_protecting_group Consider protecting the phenol group inert_atmosphere inert_atmosphere oxidation->inert_atmosphere Run reaction under inert atmosphere (N2, Ar)

Caption: Troubleshooting workflow for low product yield.

Question: I am observing a colored impurity in my reaction mixture and final product. What is it and how can I prevent it?

Answer:

The formation of a colored impurity, often pink, brown, or purple, is a common issue when working with phenols. This is almost certainly due to the oxidation of the phenolic hydroxyl group to form highly colored quinone-type structures.[4][5]

Causality: The hydroxyl group in this compound is strongly activating, making the aromatic ring electron-rich and thus highly susceptible to oxidation.[4] This oxidation can be initiated by:

  • Air (Oxygen): Especially at elevated temperatures during reflux, atmospheric oxygen can act as an oxidizing agent.

  • Trace Metal Impurities: Metal ions can catalyze the oxidation of phenols.

  • Strong Oxidizing Agents: If any reagents used are contaminated with oxidizing agents, this will exacerbate the problem.

Prevention and Removal:

StrategyRationale
Inert Atmosphere Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with atmospheric oxygen, thereby reducing oxidation.
Degassed Solvents Using solvents that have been degassed (by sparging with an inert gas or by freeze-pump-thaw cycles) will remove dissolved oxygen.
Antioxidants Adding a small amount of an antioxidant, such as sodium bisulfite or butylated hydroxytoluene (BHT), can inhibit the oxidation process.
Purification The colored impurities can often be removed by column chromatography on silica gel. Sometimes, a charcoal treatment of the crude product solution followed by filtration can also be effective.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Question: What are the critical parameters to control during the Fischer-Speier esterification of 3-fluoro-5-hydroxybenzoic acid?

Answer:

The success of the Fischer-Speier esterification hinges on careful control of several parameters:

  • Temperature: Heat is required to increase the reaction rate.[6] Typically, the reaction is carried out at the reflux temperature of the alcohol used.[1] However, excessive temperatures for prolonged periods can lead to increased side reactions, including decarboxylation of the starting material and degradation of the product.

  • Catalyst Concentration: A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is necessary.[2] Too little catalyst will result in a slow and incomplete reaction. Too much catalyst can promote side reactions and make the workup more challenging due to the need for extensive neutralization. A typical catalytic loading is 1-5 mol%.

  • Water Removal: As mentioned previously, water is a byproduct of the reaction, and its presence will shift the equilibrium back towards the starting materials.[1][2] Using the alcohol as the solvent in large excess is the most common way to drive the reaction forward.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine when it has reached completion. Allowing the reaction to proceed for too long after completion can lead to the formation of degradation products.

Question: Should I protect the phenolic hydroxyl group before esterification?

Answer:

Whether to protect the phenolic hydroxyl group is a critical decision that depends on your specific experimental goals and the scale of your reaction.

When to consider protection:

  • High Purity is Required: If you need a very pure product with minimal side-products, protecting the phenol is the most robust strategy.

  • Difficulty in Separating Isomers: If the O-alkylated side product is difficult to separate from the desired ester by your available purification methods (e.g., similar Rf values in column chromatography or similar solubility for recrystallization), then protection is advisable.

  • Harsh Reaction Conditions: If the esterification requires harsh conditions that could lead to significant phenol degradation, a protecting group can improve the overall yield.

Common Protecting Groups for Phenols:

Protecting GroupProtection MethodDeprotection MethodStability
Methyl Ether Williamson ether synthesis (e.g., dimethyl sulfate, methyl iodide with a base)Strong acid (e.g., BBr₃, HBr)Very stable to a wide range of conditions.[7]
Benzyl Ether Benzyl bromide or chloride with a baseCatalytic hydrogenation (H₂, Pd/C)Stable to most acidic and basic conditions.
Acetyl Ester Acetic anhydride or acetyl chloride with a baseMild base (e.g., K₂CO₃ in methanol) or acidStable to acidic conditions but cleaved by bases.[8]
Silyl Ethers (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl) with a base (e.g., imidazole)Fluoride source (e.g., TBAF) or acidGenerally stable to neutral and basic conditions, but can be labile to acid.[8][9]

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Protecting_Group_Decision cluster_protect Protection Strategy cluster_direct Direct Esterification start Synthesizing Methyl 3-fluoro-5-hydroxybenzoate decision Is high purity critical and/or is O-alkylation a significant issue? start->decision protect_path 1. Protect the phenolic -OH group (e.g., as a benzyl ether). decision->protect_path Yes direct_path Proceed with direct Fischer esterification of 3-fluoro-5-hydroxybenzoic acid. decision->direct_path No protect Yes no_protect No esterify_protected 2. Perform Fischer esterification on the protected starting material. protect_path->esterify_protected optimize Optimize reaction conditions to minimize side reactions (e.g., lower temperature, shorter reaction time). direct_path->optimize deprotect 3. Deprotect the phenol to yield the final product. esterify_protected->deprotect purify Carefully purify the product to remove any O-alkylated impurity. optimize->purify

Caption: Decision workflow for using a protecting group.

Experimental Protocols

Protocol 1: Direct Fischer-Speier Esterification

This protocol describes the direct synthesis of this compound from 3-fluoro-5-hydroxybenzoic acid.

Materials:

  • 3-fluoro-5-hydroxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-5-hydroxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 equivalents) to the solution.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate and wash with water.

    • Carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

References

scale-up challenges for the production of Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scale-Up of Methyl 3-fluoro-5-hydroxybenzoate Production

Introduction:

Welcome to the technical support center for the scale-up production of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or industrial-scale manufacturing. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, the robust and efficient production of this molecule is of paramount importance.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and extensive experience in the scale-up of fluorinated aromatic compounds.

The synthesis of this compound typically involves two primary strategic approaches: the esterification of 3-fluoro-5-hydroxybenzoic acid or the selective fluorination of a dihydroxybenzoate precursor. Each route presents a unique set of challenges, from managing exothermic reactions and controlling regioselectivity to ensuring product purity and handling hazardous reagents safely.[3][4][5] This guide will address these issues in a practical, question-and-answer format to assist you in optimizing your scale-up process.

Part 1: Troubleshooting Guide for Common Scale-Up Issues

This section addresses specific problems that may arise during the production of this compound. The issues are categorized based on the synthetic step and the nature of the problem.

Section 1.1: Challenges in the Esterification of 3-fluoro-5-hydroxybenzoic Acid

The Fischer esterification of 3-fluoro-5-hydroxybenzoic acid with methanol, typically catalyzed by a strong acid like sulfuric acid, is a common synthetic route.[6][7] While straightforward at the lab scale, scaling up can present challenges related to reaction equilibrium and work-up.[8]

Question 1: My esterification reaction is stalling and not reaching full conversion, even with extended reaction times. What could be the cause and how can I resolve this?

Answer: This is a classic issue in Fischer esterification scale-up, primarily due to the reaction reaching equilibrium.[8] The reaction produces water as a byproduct, and as its concentration increases, the reverse reaction (hydrolysis of the ester) becomes significant, preventing the reaction from proceeding to completion.

  • Causality: At a larger scale, the relative surface area for passive evaporation of water is much smaller, and the larger volume makes it harder to drive the reaction forward simply by using a large excess of methanol.

  • Troubleshooting Steps:

    • Water Removal: The most effective solution is to actively remove water as it is formed. On a large scale, this can be achieved by azeotropic distillation. While methanol and water do not form a true azeotrope, using a co-solvent like toluene or cyclohexane with a Dean-Stark trap can effectively remove water.

    • Increase Methanol Excess: While less efficient at a very large scale, increasing the molar equivalents of methanol can still help shift the equilibrium towards the product. However, this increases solvent load and may complicate downstream processing.

    • Catalyst Concentration: Ensure that the catalytic amount of sulfuric or hydrochloric acid is sufficient. On scale-up, inadequate mixing can lead to localized areas of low catalyst concentration. The amount of catalyst may need to be re-optimized for the larger scale.[8] One user in a forum discussion noted that for a similar compound, adding more sulfuric acid was beneficial as it also acted as a desiccant.[8]

Question 2: During the work-up of my large-scale esterification, I'm observing significant emulsion formation when neutralizing the acidic reaction mixture with an aqueous base. How can I prevent this and improve phase separation?

Answer: Emulsion formation during the work-up of esterification reactions is a common physical processing challenge that is exacerbated at scale. This is often due to the presence of unreacted starting material, the product itself acting as a surfactant, and the vigorous mixing required for neutralization in large vessels.

  • Causality: The combination of an organic phase (your product in a solvent like ethyl acetate) and an aqueous phase, especially with salts formed during neutralization, creates a stable emulsion. The phenolic hydroxyl group in your molecule can also contribute to this.

  • Troubleshooting Steps:

    • Solvent Choice: If possible, consider using a solvent for extraction that is less prone to emulsion formation, such as methyl tert-butyl ether (MTBE).

    • Brine Wash: After neutralization, washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Slow Addition and Gentle Mixing: Add the neutralization solution slowly with controlled, gentle agitation. Avoid high-shear mixing, which can stabilize emulsions.

    • Temperature Control: Sometimes, gentle warming of the mixture can help to break an emulsion, but this should be done with caution depending on the solvent's boiling point.

    • Post-Neutralization pH Adjustment: Ensure the final pH of the aqueous layer is appropriate. For phenolic compounds, a weakly basic solution (like sodium bicarbonate) is often sufficient for neutralization without causing significant deprotonation of the phenol, which can increase solubility in the aqueous phase and contribute to emulsions.[6][7]

Section 1.2: Challenges in the Selective Fluorination of Methyl 3,5-dihydroxybenzoate

An alternative synthetic route is the electrophilic fluorination of Methyl 3,5-dihydroxybenzoate. This approach can be advantageous but presents its own set of challenges, particularly concerning selectivity, reagent handling, and reaction control.[3][9]

Question 3: I am attempting a selective monofluorination of Methyl 3,5-dihydroxybenzoate, but I am getting a mixture of the desired product, unreacted starting material, and difluorinated byproduct. How can I improve the selectivity?

Answer: Achieving selective monofluorination on an electron-rich aromatic ring like a dihydroxybenzoate is a significant challenge, especially during scale-up where localized concentration and temperature gradients can be more pronounced.

  • Causality: The two hydroxyl groups are strongly activating and ortho-, para-directing. This makes the aromatic ring highly susceptible to electrophilic attack. Once the first fluorine atom is introduced, the ring is still activated enough to potentially undergo a second fluorination.

  • Troubleshooting Steps:

    • Choice of Fluorinating Agent: The reactivity of the electrophilic fluorinating agent is critical.[10] A less reactive agent may provide better selectivity. While highly reactive reagents like elemental fluorine require specialized equipment, more manageable options like Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI) are commonly used.[5][9][10] You may need to screen different fluorinating agents to find the one that gives the best selectivity for your substrate.

    • Stoichiometry and Addition Rate: Carefully control the stoichiometry of the fluorinating agent. Use slightly less than one equivalent to minimize difluorination. The addition of the fluorinating agent should be slow and controlled to avoid localized high concentrations.

    • Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Exothermic fluorination reactions can lead to loss of selectivity if the temperature is not well-controlled.[11]

    • Solvent Effects: The choice of solvent can influence the reactivity of the fluorinating agent and the selectivity of the reaction. Polar aprotic solvents are common, but you may need to experiment with different options.

Question 4: My fluorination reaction is highly exothermic, and I'm concerned about thermal runaway on a larger scale. What are the best practices for managing the thermal risk?

Answer: Thermal management is a critical safety consideration for many fluorination reactions, which are often highly exothermic.[11][12]

  • Causality: The formation of a C-F bond is a highly enthalpically favorable process, leading to the release of significant heat. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Troubleshooting Steps:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and to model the thermal behavior under different conditions.

    • Semi-Batch Operation: Add the fluorinating agent slowly and in a controlled manner (semi-batch) to the solution of the substrate. This allows the cooling system of the reactor to remove the heat as it is generated.

    • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the reaction mixture. However, this will reduce reactor throughput.

    • Cooling Capacity: Ensure that the reactor's cooling system is adequate for the scale and the determined heat of reaction.

    • Continuous Flow Chemistry: For highly exothermic and potentially hazardous reactions like fluorination, continuous flow chemistry is an increasingly adopted technology that offers superior heat transfer and safety by confining the reaction to a small volume at any given time.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling fluorinating agents on a large scale?

A1: Safety is paramount when working with fluorinating agents.[10] Many are highly reactive, toxic, and corrosive.[3][4][11] Key concerns include:

  • Toxicity and Corrosivity: Reagents like Selectfluor® and NFSI, and especially byproducts like HF, are toxic and can cause severe burns.[10][11]

  • Reactivity with Solvents: Some "F+" reagents can react violently with common solvents like DMF or DMSO.[10]

  • Thermal Instability: Some fluorinating agents can decompose at elevated temperatures, releasing hazardous byproducts.[10]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, flame-retardant lab coats, and full face shields. Work in a well-ventilated area, preferably a walk-in fume hood for larger scale operations.[10]

  • Material Compatibility: Ensure that the reactor and associated equipment are made of compatible materials. HF, for instance, is highly corrosive to glass.[3][11]

Q2: How can I effectively purify this compound at scale, and what are the common impurities I should look for?

A2: Purification at scale often relies on crystallization or distillation. For a solid like this compound, recrystallization is a common method.

  • Purification Method:

    • Recrystallization: A suitable solvent system needs to be identified. A common approach is to use a binary solvent system, such as ethanol/water or ethyl acetate/heptane, to achieve good recovery and purity.

  • Common Impurities:

    • From Esterification Route: Unreacted 3-fluoro-5-hydroxybenzoic acid and potential byproducts from side reactions if the reaction temperature is too high.

    • From Fluorination Route: Unreacted Methyl 3,5-dihydroxybenzoate and the over-fluorinated product, Methyl 3,5-difluoro-2-hydroxybenzoate or Methyl 3,5-difluoro-4-hydroxybenzoate.

    • Residual Catalyst/Reagents: Traces of the acid catalyst or byproducts from the fluorinating agent.

Q3: What analytical techniques are recommended for in-process control during the scale-up of this synthesis?

A3: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency between batches.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring the disappearance of starting materials and the formation of the product and byproducts. A suitable method with a C18 column and a mobile phase of acetonitrile/water with a small amount of acid (e.g., formic or phosphoric acid) is typically effective.

  • Thin-Layer Chromatography (TLC): For quick qualitative checks of reaction progress, TLC can be very useful, although it is less precise than HPLC.[7]

  • Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically an online technique, taking samples for ¹H or ¹⁹F NMR can provide detailed structural information and quantitative analysis of the reaction mixture composition.

Part 3: Data and Protocols

Table 1: Comparison of Synthetic Routes and Potential Scale-Up Issues
Parameter Route 1: Esterification Route 2: Selective Fluorination
Starting Materials 3-fluoro-5-hydroxybenzoic acid, MethanolMethyl 3,5-dihydroxybenzoate, Electrophilic Fluorinating Agent
Key Reaction Fischer EsterificationElectrophilic Aromatic Substitution
Primary Challenge Reaction EquilibriumSelectivity (Mono- vs. Di-fluorination)
Thermal Hazard Low to Moderate (during reflux)High (exothermic fluorination)
Key Byproducts Unreacted starting acidDifluorinated product, unreacted starting material
Work-up Issues Emulsion formation during neutralizationQuenching of reactive fluorinating agent
Safety Concerns Handling of strong acids (e.g., H₂SO₄)Handling of toxic, corrosive, and highly reactive fluorinating agents
Experimental Protocol: Scale-Up of Fischer Esterification

This is a representative protocol and should be adapted and optimized for specific equipment and safety procedures.

  • Reactor Setup: Charge a suitably sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap with a suitable solvent for azeotropic removal of water (e.g., toluene).

  • Reagent Charging: Charge 3-fluoro-5-hydroxybenzoic acid (1.0 eq.), methanol (5-10 eq.), and toluene (sufficient to fill the Dean-Stark trap and allow for good stirring).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq.) with good agitation, ensuring the temperature does not rise excessively.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected and in-process control (e.g., HPLC) shows the reaction is complete.

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separation vessel.

    • Slowly add a saturated solution of sodium bicarbonate with gentle stirring to neutralize the acid. Monitor the pH.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine to remove residual salts and aid in phase separation.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Esterification Yield

G start Low Yield in Esterification check_conversion Check Reaction Completion by IPC (HPLC/TLC) start->check_conversion incomplete Reaction Incomplete check_conversion->incomplete Conversion <98% complete Reaction Complete check_conversion->complete Conversion >98% extend_reflux Extend Reflux Time incomplete->extend_reflux Option 1 remove_water Implement Azeotropic Water Removal incomplete->remove_water Option 2 add_catalyst Increase Catalyst Loading incomplete->add_catalyst Option 3 workup_issue Product Loss During Work-up/Isolation? complete->workup_issue Investigate Work-up extend_reflux->check_conversion remove_water->check_conversion add_catalyst->check_conversion check_ph Optimize pH of Aqueous Layer workup_issue->check_ph Check Neutralization check_extraction Perform Additional Extractions workup_issue->check_extraction Check Extraction end Optimized Process check_ph->end check_extraction->end

Caption: Troubleshooting workflow for low esterification yield.

Diagram 2: Decision Tree for Managing Fluorination Exotherm

G start Scaling Up Fluorination Reaction calorimetry Perform Reaction Calorimetry start->calorimetry hazard_assessment Assess Thermal Hazard calorimetry->hazard_assessment low_risk Proceed with Standard Cooling Control hazard_assessment->low_risk Low Exotherm high_risk Implement Enhanced Safety Measures hazard_assessment->high_risk High Exotherm / Potential Runaway end Safe Scaled-Up Process low_risk->end semi_batch Use Semi-Batch Addition of Fluorinating Agent high_risk->semi_batch Method 1 dilution Increase Reaction Dilution high_risk->dilution Method 2 flow_chem Consider Continuous Flow Reactor high_risk->flow_chem Method 3 semi_batch->end dilution->end flow_chem->end

Caption: Decision tree for managing fluorination exotherms.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing Methyl 3-fluoro-5-hydroxybenzoate and its halo-derivatives in cross-coupling reactions. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization for this unique substrate. The inherent functionalities of this molecule—a phenolic hydroxyl group and a fluorine atom—present specific challenges and opportunities that this guide will address in a practical, question-and-answer format.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter during your experiments. The advice provided is grounded in established mechanistic principles of cross-coupling chemistry.

Question 1: My Suzuki-Miyaura coupling reaction with Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is giving low to no yield. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling with this substrate often points to issues related to the acidic phenolic proton, catalyst deactivation, or inappropriate reaction conditions. Here’s a systematic approach to troubleshooting:

  • The Phenolic Proton Problem: The acidic proton of the hydroxyl group can react with the base, creating a phenoxide. This can lead to several complications:

    • Base Consumption: A significant portion of your base may be consumed in this acid-base reaction, leaving an insufficient amount to activate the boronic acid for the crucial transmetalation step.

    • Catalyst Inhibition: The resulting phenoxide can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

  • Troubleshooting Steps:

    • Base Selection is Critical: Strong bases like sodium tert-butoxide (NaOtBu) can exacerbate the issue. Switch to milder inorganic bases that are effective in Suzuki couplings but less likely to deprotonate the phenol.[1][2]

      • Recommended Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). These are often used in biphasic solvent systems (e.g., toluene/water, dioxane/water) to facilitate the reaction.[1]

    • Protect the Hydroxyl Group: If changing the base doesn't resolve the issue, protecting the hydroxyl group is a robust strategy. This eliminates the acidic proton from the equation.

      • Common Protecting Groups: Silyl ethers (e.g., TBS, TIPS) are a good choice as they are stable under many cross-coupling conditions and can be readily removed post-coupling. Alkyl ethers, such as a methyl or benzyl ether, are also effective.[3][4]

    • Ligand Choice for a Challenging Substrate: Your substrate has both an electron-donating hydroxyl group and an electron-withdrawing fluorine atom, creating a complex electronic profile. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

      • Recommended Ligands: Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition of less reactive aryl halides and stabilize the active palladium catalyst.[1] Consider using Buchwald ligands such as SPhos or XPhos, or other electron-rich ligands like tri-tert-butylphosphine (P(tBu)₃).

    • Ensure an Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are degassed.

Question 2: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What causes this and how can it be minimized?

Answer:

Homocoupling of the boronic acid (Glaser coupling) is a common side reaction, often promoted by the presence of oxygen and certain palladium species. Here’s how to address it:

  • Root Cause Analysis:

    • Oxygen Contamination: The primary culprit is often residual oxygen in the reaction mixture, which can lead to the oxidative homocoupling of the boronic acid.

    • Slow Transmetalation: If the transmetalation step is slow, the concentration of the organopalladium intermediate is low, providing more opportunity for side reactions like homocoupling.

  • Mitigation Strategies:

    • Rigorous Exclusion of Oxygen: This is the most critical step.

      • Solvent Degassing: Degas your solvents thoroughly by sparging with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

      • Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the reaction setup and duration.

    • Choice of Palladium Pre-catalyst: Using a Pd(0) source can sometimes reduce the propensity for homocoupling compared to in situ reduction of a Pd(II) source.

      • Recommended Pre-catalysts: Consider using Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Optimize Reaction Parameters:

      • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period.

      • Concentration: Very dilute conditions can sometimes favor side reactions. Ensure your reaction concentration is appropriate (typically 0.1-0.5 M).

Question 3: In my Heck reaction with Methyl 3-fluoro-5-iodobenzoate and an alkene, I am getting a complex mixture of products and low conversion. What should I optimize?

Answer:

The Heck reaction's success is highly dependent on the catalyst system, base, and solvent.[5][6] For your substrate, here are the key areas for optimization:

  • Catalyst and Ligand System:

    • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst for the Heck reaction.[6]

    • Ligand Selection: The choice of ligand is crucial. For an electron-rich aryl iodide, triphenylphosphine (PPh₃) is a reasonable starting point. However, if you are experiencing issues, consider more specialized ligands.

      • Bulky, Electron-Rich Ligands: Similar to the Suzuki reaction, ligands like P(tBu)₃ can be beneficial, especially if you are using a less reactive aryl bromide or chloride.

      • N-Heterocyclic Carbenes (NHCs): NHC ligands have shown great success in Heck reactions, often providing higher stability and activity.

  • Base and Solvent:

    • Base: An organic base like triethylamine (NEt₃) is commonly used in the Heck reaction.[6] However, inorganic bases such as potassium carbonate (K₂CO₃) can also be effective, particularly with certain catalyst systems.

    • Solvent: A polar aprotic solvent is typically preferred.

      • Common Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are good choices.

  • Troubleshooting Workflow:

    Heck_Troubleshooting Start Low Conversion in Heck Reaction Check_Catalyst Optimize Catalyst System - Pd(OAc)₂ + PPh₃ (start) - Try bulky phosphines (e.g., P(tBu)₃) - Consider NHC ligands Start->Check_Catalyst Check_Base Evaluate Base - NEt₃ (common) - K₂CO₃ (alternative) Check_Catalyst->Check_Base Check_Solvent Solvent Choice - DMF, MeCN, or NMP Check_Base->Check_Solvent Check_Temp Adjust Temperature - Start at 80-100 °C - Increase if no reaction Check_Solvent->Check_Temp Protect_OH Consider Protecting Hydroxyl Group (If base-related side reactions are suspected) Check_Temp->Protect_OH If issues persist Success Successful Reaction Check_Temp->Success Optimized Protect_OH->Check_Catalyst

Frequently Asked Questions (FAQs)

Q1: For a Sonogashira coupling with an alkyne, should I use an iodo-, bromo-, or chloro- derivative of this compound?

A1: The reactivity of the aryl halide in Sonogashira coupling follows the general trend: I > Br > OTf (triflate) >> Cl. [7]For the highest chance of success under mild conditions, the iodo-derivative (Methyl 3-fluoro-5-iodo-2-hydroxybenzoate) is the best choice. Aryl bromides will likely require higher temperatures and more active catalyst systems. Aryl chlorides are generally very challenging for Sonogashira couplings and would require specialized, highly active catalysts.

Q2: I am planning a Buchwald-Hartwig amination. What are the key considerations for my substrate?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. [5][8]For your substrate, the primary considerations are:

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices. [5]Be mindful of the phenolic proton; you may need to use an additional equivalent of base or protect the hydroxyl group.

  • Ligand Choice: This is critical for success. The choice of ligand depends on the amine coupling partner (primary, secondary, aliphatic, aromatic).

    • For Primary Amines: Bidentate phosphine ligands like BINAP or DPPF can be effective. [8] * For Secondary Amines and Challenging Substrates: Bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig groups (e.g., XPhos, RuPhos, BrettPhos) are often the catalysts of choice. [9]* Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common pre-catalysts used in conjunction with a phosphine ligand.

Q3: Can I perform a cross-coupling reaction without protecting the hydroxyl group?

A3: Yes, it is often possible to perform cross-coupling reactions on unprotected phenols, but it requires careful selection of the reaction conditions. [10]The key is to use a base that is strong enough to facilitate the catalytic cycle but not so strong that it quantitatively deprotonates the phenol, leading to catalyst inhibition or side reactions. Milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often successful in these cases, particularly in Suzuki-Miyaura reactions. [1]However, if you are consistently facing issues with low yield or catalyst deactivation, protecting the hydroxyl group is a reliable strategy to simplify the system and improve the outcome.

Data Summary: Catalyst System Selection Guide

The following table provides a starting point for selecting a catalyst system for various cross-coupling reactions with halo-derivatives of this compound. These are general recommendations and may require optimization for specific coupling partners.

Reaction TypeRecommended Pd Pre-catalystRecommended LigandRecommended BaseCommon Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O
Heck Pd(OAc)₂PPh₃, P(tBu)₃, NHCsNEt₃, K₂CO₃DMF, MeCN, NMP
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃NEt₃, DiisopropylamineTHF, DMF
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhosNaOtBu, LiHMDSToluene, Dioxane

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate with Phenylboronic Acid

This protocol is a general starting point and should be optimized for your specific needs.

Materials:

  • Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Methyl 3-bromo-5-fluoro-2-hydroxybenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and powdered K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Suzuki_Workflow Start Start: Suzuki-Miyaura Coupling Setup 1. Add Reactants & Base to Flask (Aryl Halide, Boronic Acid, K₃PO₄) Start->Setup Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Catalyst 3. Add Catalyst System (Pd(OAc)₂ + SPhos) Inert->Catalyst Solvent 4. Add Degassed Solvents (Toluene/Water) Catalyst->Solvent React 5. Heat and Stir (80-100 °C) Solvent->React Monitor 6. Monitor Reaction Progress (TLC or LC-MS) React->Monitor Workup 7. Reaction Workup (Extraction and Washing) Monitor->Workup Reaction Complete Purify 8. Purify Product (Column Chromatography) Workup->Purify End End: Purified Product Purify->End

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Characterization of Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) characterization of Methyl 3-fluoro-5-hydroxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. By comparing its spectral features with those of structurally related analogs, we will explore the nuanced effects of substituent groups on carbon chemical shifts and coupling constants, offering a robust framework for the characterization of similar molecules.

The Structural Significance of this compound

This compound incorporates three key functional groups on a benzene ring: a methyl ester, a fluorine atom, and a hydroxyl group. Each of these substituents imparts distinct electronic properties that influence the magnetic environment of the carbon atoms in the ring, leading to a unique 13C NMR fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity, assessing its purity, and providing a basis for further structural modifications.

Comparative 13C NMR Data Analysis

To fully appreciate the spectral characteristics of this compound, a comparative analysis with simpler, related molecules is indispensable. The following table presents the 13C NMR data for our target compound alongside Methyl 3-hydroxybenzoate, Methyl 3-fluorobenzoate, and 3-fluoro-5-hydroxybenzoic acid. It is important to note that the data for this compound is based on a predicted spectrum, as publicly available, fully assigned experimental data is limited. This prediction, however, serves as a valuable educational tool for understanding substituent effects.

Carbon PositionThis compound (Predicted) Chemical Shift (ppm)Methyl 3-hydroxybenzoate (Experimental) Chemical Shift (ppm)Methyl 3-fluorobenzoate (Experimental) Chemical Shift (ppm)[1]3-fluoro-5-hydroxybenzoic acid (Experimental) Chemical Shift (ppm)
C1 (-COO)~165~167165.7~168
C2~110~115125.2~111
C3 (-F)~163 (d, ¹JCF ≈ 245 Hz)~130162.5 (d, ¹JCF ≈ 244 Hz)~163 (d, ¹JCF ≈ 245 Hz)
C4~105~119116.5 (d, ²JCF ≈ 21 Hz)~106
C5 (-OH)~158155.8~130~158
C6~108 (d, ²JCF ≈ 25 Hz)~122120.0 (d, ⁴JCF ≈ 2 Hz)~109 (d, ²JCF ≈ 25 Hz)
-OCH₃~52~5252.2-
-COOH---~172

Deciphering the Substituent Effects: A Mechanistic Explanation

The observed and predicted chemical shifts in the table above can be rationalized by considering the electronic effects—namely induction and resonance—of the fluorine and hydroxyl substituents.

  • The Influence of the Fluorine Atom: Fluorine is the most electronegative element, and its primary influence on the 13C NMR spectrum is through a strong electron-withdrawing inductive effect (-I). This effect is most pronounced on the directly attached carbon (C3), causing a significant downfield shift to approximately 163 ppm. Furthermore, the interaction between the 13C and 19F nuclei (both with spin I = 1/2) results in through-bond J-coupling. The one-bond coupling (¹JCF) is typically very large, on the order of 240-250 Hz, leading to a characteristic doublet for the C3 signal. Long-range couplings (²JCF, ³JCF, ⁴JCF) are also often observed, providing invaluable structural information. For instance, the carbons ortho (C2, C4) and meta (C5, C1) to the fluorine atom will also exhibit smaller doublet splittings.[2][3]

  • The Role of the Hydroxyl Group: The hydroxyl group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom, but more significantly, it is a strong resonance electron-donating group (+R) due to the lone pairs on the oxygen atom. This resonance effect increases the electron density at the ortho (C4, C6) and para (C2) positions, causing a substantial upfield (shielding) shift for these carbons. The carbon directly attached to the hydroxyl group (C5) is deshielded due to the inductive effect of the oxygen.

  • Synergistic and Competitive Effects: In this compound, these effects are combined. The strong upfield shift of C4 and C6 is a result of the powerful +R effect of the hydroxyl group at C5. The fluorine at C3 exerts its strong -I effect, deshielding C3 significantly. The chemical shifts of the other carbons are a result of the interplay of these competing electronic influences.

A Validated Workflow for 13C NMR Characterization

To ensure the acquisition of high-quality, reproducible 13C NMR data, a systematic workflow is essential. The following diagram illustrates a self-validating process for the characterization of small organic molecules.

Caption: A comprehensive workflow for the 13C NMR characterization of small organic molecules.

Experimental Protocol for 13C NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a standard proton-decoupled 13C NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

    • If quantitative analysis is desired, a known amount of an internal standard can be added. For routine characterization, referencing to the solvent peak is usually sufficient.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the 13C probe to the correct frequency to ensure optimal sensitivity.

    • Shim the magnetic field to achieve good resolution and symmetrical peak shapes.

  • Data Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program with a 30° flip angle (e.g., zgpg30 on Bruker instruments) is recommended for routine analysis to balance signal intensity and relaxation delays.

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (typically 0 to 220 ppm).

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point for most small molecules. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration.

    • Number of Scans (NS): The number of scans will depend on the sample concentration and the sensitivity of the spectrometer. For a moderately concentrated sample on a modern spectrometer, 128 to 1024 scans are typically adequate.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the chemical shift scale to the known chemical shift of the deuterated solvent or to the internal standard (TMS at 0.00 ppm).

References

A Comparative Guide to the Reactivity of Methyl 3-fluoro-5-hydroxybenzoate and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design.[1] Fluorine's unique electronic properties can profoundly influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity.[2][3] This guide provides an in-depth technical comparison of Methyl 3-fluoro-5-hydroxybenzoate, a valuable fluorinated building block, with its direct non-fluorinated analog, Methyl 3-hydroxybenzoate.

For researchers, scientists, and drug development professionals, understanding the nuanced differences in chemical behavior imparted by a single fluorine atom is paramount for predicting reaction outcomes, designing efficient synthetic routes, and ultimately, achieving desired molecular properties. This document will dissect the electronic underpinnings of these differences and provide supporting experimental frameworks to illustrate the practical consequences for laboratory synthesis.

Pillar 1: The Duality of Fluorine's Electronic Influence

The reactivity of an aromatic ring is fundamentally governed by the electronic effects of its substituents. Fluorine exhibits a dual nature, exerting both a powerful inductive effect and a modest resonance effect, a combination that sets it apart from other substituents.[4]

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the aromatic ring by making it more electron-poor.[4]

  • Resonance Effect (+R or +M): Fluorine's lone pair electrons can be delocalized into the pi (π) system of the aromatic ring.[5] This donation of electron density partially counteracts the inductive withdrawal and directs incoming electrophiles to the ortho and para positions.[5][6]

Crucially, for halogens, the strong inductive electron withdrawal (-I) outweighs the weaker resonance electron donation (+R), leading to an overall deactivation of the ring towards electrophilic attack compared to unsubstituted benzene.[5][7]

Caption: Electronic contributions of substituents on this compound.

Pillar 2: Comparative Reactivity Analysis

The interplay of these electronic effects creates significant, predictable differences in the reactivity of the fluorinated versus non-fluorinated scaffold across several key reaction classes.

Acidity of the Phenolic Hydroxyl Group

The acidity of the phenolic proton is a direct reflection of the stability of the resulting phenoxide conjugate base. Electron-withdrawing groups stabilize the negative charge, thereby increasing acidity (lowering the pKa).

  • Methyl 3-hydroxybenzoate: The primary electronic influence on the hydroxyl group is the meta-positioned, electron-withdrawing methyl ester group, which provides moderate stabilization to the phenoxide.

  • This compound: The addition of a fluorine atom meta to the hydroxyl group introduces a powerful inductive (-I) effect. This further withdraws electron density from the ring, significantly stabilizing the negative charge on the phenoxide oxygen.

Electrophilic Aromatic Substitution (EAS)

EAS reactions are the hallmark of aromatic chemistry, involving the attack of an electrophile on the electron-rich π-system.[10] The rate and regioselectivity are dictated by the substituents present.

  • Methyl 3-hydroxybenzoate (The Activated Analog):

    • -OH group (at C3): A strongly activating, ortho, para-director.

    • -COOCH₃ group (at C1): A deactivating, meta-director.

    • Combined Effect: The directing effects are cooperative. The hydroxyl group directs incoming electrophiles to positions 2, 4, and 6. The ester group directs to position 5. The powerful activating effect of the hydroxyl group dominates, making positions 2, 4, and 6 the primary sites of substitution. The ring is considered "activated" relative to benzene.

  • This compound (The Deactivated Analog):

    • -OH group (at C5): A strongly activating, ortho, para-director (directing to C4, C6, and C2).

    • -F group (at C3): A deactivating, ortho, para-director (directing to C2, C4, and C6).

    • -COOCH₃ group (at C1): A deactivating, meta-director (directing to C5 and C3, which are already substituted).

    • Combined Effect: All three groups direct towards positions 2, 4, and 6. However, the presence of two potent electron-withdrawing groups (F and COOCH₃) via induction makes the ring significantly more electron-deficient than the non-fluorinated analog. Consequently, the overall rate of electrophilic substitution is drastically reduced. Harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) are typically required to achieve substitution.[11]

Caption: Comparative workflow for Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a less common but important reaction pathway for aromatic rings, requiring the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it.[12][13]

  • Methyl 3-hydroxybenzoate: Lacks the necessary activation for SNAr. The ring is electron-rich due to the hydroxyl group and has no suitable leaving group.

  • This compound: While this specific molecule is not perfectly primed for SNAr without a better leaving group, the presence of the electron-withdrawing fluorine and ester groups makes the ring more susceptible to nucleophilic attack than its analog.[14] In related systems, fluorine itself can act as an excellent leaving group in SNAr reactions, often better than other halogens. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the highly electron-withdrawing nature of fluorine polarizing the C-F bond.[15]

Comparative Data Summary
PropertyMethyl 3-hydroxybenzoateThis compoundRationale
Phenolic Acidity (pKa) Higher (Less Acidic)Lower (More Acidic)Strong -I effect of fluorine stabilizes the phenoxide conjugate base.[16]
Reactivity in EAS Activated (Faster than Benzene)Deactivated (Slower than Analog)Dominant +R effect of -OH vs. combined -I effects of -F and -COOCH₃.[5][7]
EAS Directing Effect Cooperative ortho, para (to OH)Cooperative ortho, para (to OH/F)All activating/ortho,para groups direct to positions 2, 4, and 6.
Reactivity in SNAr Very Low / InertLow (but more susceptible)Ring is more electron-deficient due to -I effects of F and COOCH₃.[14]

Pillar 3: Experimental Protocols & Methodologies

The following protocols illustrate the practical differences in synthesizing these compounds and their derivatives. They are designed as self-validating systems where reaction progress can be monitored by standard techniques like Thin Layer Chromatography (TLC).

Protocol 1: Comparative Fisher Esterification

This protocol describes the synthesis of the title compounds from their corresponding carboxylic acids. The increased acidity of 3-fluoro-5-hydroxybenzoic acid may influence the reaction equilibrium, though conditions are often robust enough for both substrates.

Objective: To synthesize Methyl 3-hydroxybenzoate and this compound via acid-catalyzed esterification.

Materials:

  • 3-Hydroxybenzoic acid

  • 3-Fluoro-5-hydroxybenzoic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated) or Thionyl Chloride[17]

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate[17]

  • Ethyl Acetate

  • Hexanes

Procedure (to be run in parallel for both acids):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the respective hydroxybenzoic acid (e.g., 10.0 g) in anhydrous methanol (100 mL).[18]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution. Alternative for sensitive substrates: Cool the methanol solution to 0°C and add thionyl chloride dropwise (e.g., 1.2 equivalents).[17]

  • Heating: Heat the reaction mixture to reflux (approx. 65-70°C) for 4-6 hours.[17] Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), observing the disappearance of the starting carboxylic acid spot.

  • Workup: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol.[18] b. Dilute the residue with ethyl acetate (150 mL) and transfer to a separatory funnel. c. Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize the acid catalyst and remove unreacted starting material), and finally with brine (50 mL).[17][18] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purification: The resulting solid can be purified by recrystallization (e.g., from a benzene/cyclohexane mixture or ethyl acetate/hexanes) to afford the pure product.[18]

Expected Observations:

  • Both reactions should proceed to high conversion. The fluorinated acid, being more electron-deficient, may show slightly different kinetics but the endpoint should be similar under these forcing conditions. The primary difference lies not in the esterification itself, but in how these products behave in subsequent reactions.

Conclusion and Outlook

The substitution of a single hydrogen atom with fluorine in the methyl hydroxybenzoate scaffold imparts profound and predictable changes in reactivity. This compound is characterized by:

  • Increased phenolic acidity.

  • Significantly decreased reactivity towards electrophilic aromatic substitution.

  • A theoretically higher potential for nucleophilic aromatic substitution.

These characteristics are direct consequences of fluorine's powerful inductive electron withdrawal, which overrides its weaker resonance donation. For the medicinal chemist, this means that the fluorinated analog is a more robust scaffold, less prone to metabolic oxidation (an EAS-type process), and possesses a different acidity profile that can alter drug-receptor interactions.[19] This guide serves as a foundational tool for rationally designing synthetic strategies and anticipating the chemical behavior of these important fluorinated intermediates.

References

A Head-to-Head Comparison: Unlocking New Potential in Drug Design with Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on a Key Benzoate Scaffold, Supported by Experimental Data.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological properties. This guide presents a detailed, evidence-based comparison of Methyl 3-fluoro-5-hydroxybenzoate and its non-fluorinated counterpart, Methyl 3-hydroxybenzoate. By examining critical physicochemical properties, metabolic stability, and target engagement through a compelling case study, we aim to provide researchers with the data and insights necessary to make informed decisions in the design and development of novel therapeutics.

The Decisive Advantage of a Single Fluorine Atom

The introduction of a fluorine atom at the meta-position to both the hydroxyl and ester groups in this compound might seem like a subtle modification. However, this single substitution imparts a cascade of advantageous changes in the molecule's electronic and steric properties, directly influencing its behavior in biological systems.

Physicochemical Properties: A Tale of Two Benzoates

The addition of the highly electronegative fluorine atom significantly alters the molecule's lipophilicity and acidity, two parameters that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compoundMethyl 3-hydroxybenzoateRationale for Advantage
Molecular Weight 170.14 g/mol [1]152.15 g/mol [2][3]Minimal increase in size, often considered a bioisosteric replacement for hydrogen.
cLogP (Predicted) ~1.9[1]~1.5Increased lipophilicity can enhance membrane permeability and cell penetration.
pKa (Predicted) ~8.5 - 9.0~9.5 - 10.0The electron-withdrawing fluorine atom increases the acidity of the phenolic hydroxyl group, potentially altering target interactions.

Note: Predicted values for cLogP and pKa are based on computational models and may vary slightly between different software.

The Power of Fluorine in Action: A Kinase Inhibitor Case Study

To illustrate the profound impact of a strategically placed fluorine atom, we can look to the real-world example of two multi-kinase inhibitors used in oncology: Sorafenib and its fluorinated analog, Regorafenib. Regorafenib is structurally very similar to Sorafenib, with the key difference being the addition of a fluorine atom to the central phenyl ring, a modification that mirrors the distinction between our two benzoate compounds.[4] This single atomic change results in a broader kinase inhibition profile and clinical efficacy in patients who have developed resistance to Sorafenib.[5][6]

Comparative Kinase Inhibition Profile

The data below, compiled from preclinical studies, highlights how the addition of fluorine can expand and shift the target engagement of a drug molecule.

Kinase TargetSorafenib IC50 (nM)Regorafenib IC50 (nM)Advantage of Fluorination
VEGFR1 9013~7-fold increased potency.
VEGFR2 204.2~5-fold increased potency.
VEGFR3 1546Broader spectrum of activity.
PDGFRβ 5722~2.5-fold increased potency.
c-KIT 687~10-fold increased potency.
RET -1.5Expanded target profile.
Raf-1 62.5~2.5-fold increased potency.

Data compiled from multiple sources. Direct comparison is most accurate when assays are performed under identical conditions.[7]

This expanded and more potent inhibition profile of Regorafenib is a direct consequence of the fluorine substitution, which can lead to altered binding conformations and interactions within the kinase domain. This demonstrates the potential of the 3-fluoro-5-hydroxyphenyl moiety, derived from this compound, to generate more potent and selective kinase inhibitors.

Enhancing Metabolic Stability: Blocking the Path of Degradation

One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) family. By replacing a hydrogen atom at a metabolically vulnerable site with fluorine, that position is effectively "blocked" from oxidative metabolism.

Experimental Protocols

To provide a practical framework for researchers, we outline the methodologies for two key in vitro assays used to assess the properties discussed above.

In Vitro Microsomal Stability Assay

This assay is a standard method for evaluating the metabolic stability of a compound in the presence of liver enzymes.

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds (e.g., those derived from this compound and Methyl 3-hydroxybenzoate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (typically 1 µM).

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / microsomal protein concentration).

Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding affinity of an inhibitor to a kinase.

Objective: To determine the IC50 value of a test compound for a specific kinase.

Materials:

  • Kinase of interest (e.g., VEGFR, PDGFR)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compounds

  • Assay buffer

  • 384-well plates

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

  • Compound Plating: Serially dilute the test compounds and dispense them into a 384-well plate.

  • Kinase/Antibody Addition: Prepare a mixture of the kinase and the Eu-labeled antibody in the assay buffer and add it to the wells containing the test compounds.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor (at 615 nm) and the Alexa Fluor™ 647 acceptor (at 665 nm) after excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

Caption: Impact of Fluorination on Drug Properties.

G cluster_0 Assay Preparation cluster_1 Metabolic Reaction cluster_2 Analysis A Compound Stock (10 mM in DMSO) B Microsome/Buffer Mix (in 96-well plate) A->B D Pre-incubate Plate at 37°C B->D C NADPH System (Pre-warmed) E Add NADPH to Initiate (Time = 0) C->E D->E F Incubate & Quench at Time Points E->F 0, 5, 15, 30, 60 min G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ & CLint H->I

Caption: Microsomal Stability Assay Workflow.

Conclusion

The strategic incorporation of fluorine, as exemplified by the use of this compound over its non-fluorinated analog, offers a powerful tool for medicinal chemists to overcome common challenges in drug development. The evidence strongly suggests that this modification can lead to enhanced metabolic stability, increased target potency, and a potentially broader spectrum of activity. By understanding and applying the principles outlined in this guide, researchers can more effectively optimize lead compounds, increasing the likelihood of developing safer and more effective medicines.

References

A Senior Application Scientist's Guide to Methyl 3-fluoro-5-hydroxybenzoate Isomers: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be the determining factor in a compound's efficacy, safety, and patentability. The strategic placement of functional groups on an aromatic scaffold dramatically influences a molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth comparative analysis of Methyl 3-fluoro-5-hydroxybenzoate and its key isomers, offering both foundational data and practical experimental workflows to empower your research and development endeavors.

The introduction of a fluorine atom to a pharmacologically active molecule is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] When combined with a hydroxyl group, the potential for diverse intermolecular interactions and altered electronic properties makes these fluorinated hydroxybenzoate esters valuable building blocks for novel therapeutics. Understanding the distinct characteristics of each isomer is therefore of paramount importance.

Isomeric Landscape: Structures and Key Physicochemical Properties

The constitutional isomers of this compound offer a fascinating study in the interplay of substituent effects on an aromatic ring. The relative positions of the fluoro, hydroxyl, and methyl ester groups dictate the electronic and steric environment of the molecule, leading to significant variations in their physical and chemical behaviors.

Below are the structures of the primary isomers discussed in this guide:

isomers cluster_35 This compound cluster_43 Methyl 4-fluoro-3-hydroxybenzoate cluster_25 Methyl 2-fluoro-5-hydroxybenzoate cluster_34 Methyl 3-fluoro-4-hydroxybenzoate cluster_32 Methyl 3-fluoro-2-hydroxybenzoate 35 35 43 43 25 25 34 34 32 32

Caption: Chemical structures of the analyzed Methyl fluorohydroxybenzoate isomers.

A critical aspect of early-stage drug discovery is the assessment of a compound's physicochemical properties, which are predictive of its pharmacokinetic profile. The following table summarizes key parameters for the selected isomers.

IsomerMelting Point (°C)Boiling Point (°C)pKa (Predicted)LogP (Predicted)
This compound----
Methyl 4-fluoro-3-hydroxybenzoate90-94[2]268.9 ± 20.0 (at 760 mmHg)[3]-1.3179[4]
Methyl 2-fluoro-5-hydroxybenzoate88-90[5]290.7 ± 25.0 (Predicted)[5]9.16 ± 0.18[5]-
Methyl 3-fluoro-4-hydroxybenzoate----
Methyl 3-fluoro-2-hydroxybenzoate46-47[6][7]211.7 (at 760 mmHg)[6][7]8.50 ± 0.10[6][7]1.31790[6]

Note: Some data points are predicted values from computational models and should be experimentally verified.

The observed differences in melting and boiling points can be attributed to variations in crystal packing and intermolecular forces, such as hydrogen bonding, which are influenced by the positions of the hydroxyl and fluoro groups. Similarly, the predicted pKa and LogP values, which are crucial for understanding a compound's acidity and lipophilicity, are directly affected by the electronic interplay between the substituents.

Synthetic Strategies: An Overview

The most common and direct route to these methyl esters is the Fischer esterification of the corresponding fluorohydroxybenzoic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid or thionyl chloride.

synthesis Fluorohydroxybenzoic_Acid Fluorohydroxybenzoic Acid Reaction Esterification (Reflux) Fluorohydroxybenzoic_Acid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction Methyl_Ester Methyl fluorohydroxybenzoate Reaction->Methyl_Ester Water Water (H2O) Reaction->Water

Caption: General Fischer esterification for the synthesis of methyl fluorohydroxybenzoate isomers.

The choice of starting benzoic acid is, of course, dependent on the desired isomer. The synthesis of these precursors can involve multi-step processes, often starting from commercially available fluorophenols or fluorobenzenes. For instance, the synthesis of 3-hydroxy-4-fluorobenzoic acid can be achieved from 4-fluorophenol.

Spectroscopic Characterization: A Comparative Look

Spectroscopic analysis is fundamental to confirming the identity and purity of each isomer. The subtle electronic and steric differences between the isomers will manifest in their respective NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly informative. The electron-withdrawing nature of the fluorine and methyl ester groups, combined with the electron-donating effect of the hydroxyl group, will result in distinct patterns for each isomer. For example, in Methyl 3-fluorobenzoate, the aromatic protons exhibit characteristic doublet and multiplet signals.[8] The introduction of a hydroxyl group will further influence these shifts. The hydroxyl proton itself will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The methyl ester protons will be observed as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon chemical shifts will also be unique for each isomer. The carbon directly attached to the fluorine atom will exhibit a large C-F coupling constant. The chemical shifts of the carbonyl carbon and the aromatic carbons will be influenced by the substituent positions.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will share some common features characteristic of their functional groups. A broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, is indicative of the hydroxyl group and intermolecular hydrogen bonding.[9] A strong C=O stretching vibration for the ester carbonyl group will be present around 1680-1720 cm⁻¹.[9] The C-F stretching vibration will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region.[9] Differences in the fingerprint region will be key to distinguishing the isomers.

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry will likely show a prominent molecular ion peak (M⁺) for these aromatic esters. Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of the fluorine atom can be confirmed by the accurate mass measurement of the molecular ion and its fragments.

Experimental Protocols for Comparative Analysis

To facilitate a robust in-house comparison of these isomers, the following experimental workflows are recommended.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Separation

Objective: To develop a reversed-phase HPLC method for the separation and purity assessment of the this compound isomers.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase modification)

  • Isomer standards

Procedure:

  • Sample Preparation: Prepare individual stock solutions of each isomer in methanol or acetonitrile at a concentration of 1 mg/mL. Create a mixed standard solution containing all isomers at a concentration of 0.1 mg/mL each.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. A gradient elution is recommended for optimal separation.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a lower percentage of B and gradually increase to elute all isomers. A typical starting point could be 30% B, increasing to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or scan for optimal wavelength for all isomers)

  • Data Analysis: Analyze the chromatograms for the retention time and peak area of each isomer. The separation of the isomers will depend on their relative polarities.

hplc_workflow Start Start Sample_Prep Sample Preparation (1 mg/mL stocks, 0.1 mg/mL mix) Start->Sample_Prep Mobile_Phase_Prep Mobile Phase Preparation (ACN/H2O with 0.1% Formic Acid) Start->Mobile_Phase_Prep Injection Inject Sample Mixture Sample_Prep->Injection HPLC_Setup HPLC System Setup (C18 column, UV detector) Mobile_Phase_Prep->HPLC_Setup HPLC_Setup->Injection Gradient_Elution Gradient Elution (e.g., 30-90% ACN) Injection->Gradient_Elution Detection UV Detection at 254 nm Gradient_Elution->Detection Data_Analysis Analyze Retention Times and Peak Areas Detection->Data_Analysis End End Data_Analysis->End

References

A Senior Application Scientist's Guide to Validating Synthesized Methyl 3-fluoro-5-hydroxybenzoate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Certainty

In the realm of drug discovery and materials science, the synthesis of novel small molecules like Methyl 3-fluoro-5-hydroxybenzoate is merely the first step. This compound, with its specific arrangement of fluoro, hydroxyl, and methyl ester functional groups on a benzene ring, represents a precise chemical key intended to fit a specific biological or material lock. However, synthetic pathways can be fraught with uncertainty, potentially yielding regioisomers (such as Methyl 5-fluoro-2-hydroxybenzoate or Methyl 4-fluoro-3-hydroxybenzoate) that possess dramatically different physicochemical and pharmacological properties. Therefore, unambiguous structural validation is not just a quality control measure; it is a fundamental requirement for advancing a research program.

This guide provides an in-depth, experience-driven comparison of mass spectrometry-based workflows for the structural validation of this compound. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare mass spectrometry with orthogonal analytical techniques, providing the robust data package required by researchers, drug development professionals, and regulatory bodies.

The Core of Validation: Mass Spectrometry

Mass spectrometry (MS) is a cornerstone of chemical analysis, measuring the mass-to-charge ratio (m/z) of ions to identify and quantify molecules with exceptional precision.[1] For structural validation, its power lies in its ability to not only determine the molecular weight of the synthesized compound but also to generate a unique fragmentation "fingerprint" that provides a detailed map of its constituent parts.[2][3]

Choosing the Right Tool: GC-MS vs. LC-MS

The first critical decision is the choice of sample introduction and ionization, which typically means choosing between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS is best suited for compounds that are volatile and thermally stable.[4] It most commonly employs Electron Ionization (EI), a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[5] This process reliably induces extensive and reproducible fragmentation, creating a rich spectrum that is ideal for structural elucidation and comparison against spectral libraries.

  • LC-MS is the preferred method for less volatile, thermally labile, or more polar compounds.[4][6] It uses "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which typically generate a protonated molecular ion ([M+H]⁺) with minimal fragmentation.[1][7] While excellent for molecular weight confirmation, obtaining structural data requires tandem mass spectrometry (MS/MS) to induce fragmentation.[2]

Expert Recommendation: For unambiguous structural validation of this compound, GC-MS with Electron Ionization (EI) is the superior initial choice. The molecule's predicted properties make it amenable to GC analysis, and the detailed, predictable fragmentation patterns generated by EI provide a more direct and robust confirmation of the substituent positions than a simple molecular weight check from LC-MS.[8]

Deciphering the Code: Predicted Mass Spectrum of this compound

Before entering the lab, a senior scientist predicts the expected outcome. This theoretical framework is the basis against which all experimental data are judged.

Molecular Formula: C₈H₇FO₃[9] Monoisotopic Mass: 170.0379 Da[9]

Under EI, the initial event is the removal of an electron to form the molecular ion (M⁺•), which will appear at m/z 170 .[3] This energetically unstable ion then undergoes fragmentation.[2][3]

G cluster_path1 Pathway 1: Ester Cleavage cluster_path2 Pathway 2: Direct Ester Loss cluster_path3 Pathway 3: Water Loss M This compound (M⁺•) m/z = 170 F1 Loss of •OCH₃ m/z = 139 M->F1 - •OCH₃ (31 Da) F3 Loss of •COOCH₃ m/z = 111 M->F3 - •COOCH₃ (59 Da) F4 Loss of H₂O m/z = 152 M->F4 - H₂O (18 Da) F2 Loss of CO m/z = 111 F1->F2 - CO (28 Da)

Key Predicted Fragments:

  • m/z 170 (Molecular Ion): The parent ion, confirming the molecular weight. Its presence is crucial. Aromatic rings stabilize the molecular ion, so it should be reasonably abundant.[8]

  • m/z 139 (Loss of •OCH₃): A very common fragmentation pathway for methyl esters is the alpha-cleavage loss of the methoxy radical (•OCH₃, 31 Da), resulting in a stable acylium ion.[3] This is often a prominent peak.

  • m/z 111 (Loss of CO from m/z 139 or loss of •COOCH₃): The acylium ion at m/z 139 can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da). Alternatively, direct loss of the entire carbomethoxy radical (•COOCH₃, 59 Da) from the molecular ion can also yield a fragment at m/z 111.[10]

  • m/z 152 (Loss of H₂O): Loss of water (18 Da) from the hydroxyl group and an adjacent ring proton is another possible fragmentation pathway.

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol is designed to be self-validating by including necessary checks and controls.

G cluster_prep 1. Sample & Standard Preparation cluster_instrument 2. GC-MS Instrumentation cluster_analysis 3. Analysis Sequence cluster_data 4. Data Processing & Validation Prep_Sample Dissolve synthesized product in high-purity solvent (e.g., Ethyl Acetate) to ~1 mg/mL Run_Sample Inject Sample Solution (Acquire data) Prep_Sample->Run_Sample Prep_Blank Prepare a solvent blank (Ethyl Acetate only) Run_Blank Inject Solvent Blank (Establishes baseline) Prep_Blank->Run_Blank GC_Setup GC: Set temperature program (e.g., 50°C to 250°C at 10°C/min) MS_Setup MS: EI mode at 70 eV Scan range m/z 40-250 Run_Blank->Run_Sample Run_Blank2 Inject Solvent Blank (Checks for carryover) Run_Sample->Run_Blank2 Process Integrate chromatogram Extract mass spectrum of the peak Validate Compare experimental spectrum to predicted fragments and molecular ion Process->Validate

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized this compound.

    • Dissolve in 1 mL of high-purity, volatile solvent (e.g., ethyl acetate or dichloromethane) in a clean autosampler vial.

    • Prepare a "solvent blank" vial containing only the solvent. This is critical for identifying background signals from the solvent or system contamination.

  • Instrument Setup (Typical Parameters):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, set to 250°C.

      • Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Carrier Gas: Helium at a constant flow of ~1 mL/min.

      • Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min). This program ensures separation from any residual starting materials or byproducts.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) set to 70 eV.[5]

      • Source Temperature: 230°C.

      • Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-250. This range comfortably covers the molecular ion and all expected fragments.

  • Analysis Sequence:

    • Injection 1: Solvent Blank. This run is non-negotiable. It provides a baseline spectrum and ensures the system is clean.

    • Injection 2: Sample. Inject 1 µL of the dissolved sample.

    • Injection 3: Solvent Blank. A post-sample blank confirms that there is no sample carryover in the injection port or column, ensuring the integrity of subsequent analyses.

  • Data Interpretation and Validation:

    • Examine the total ion chromatogram (TIC) from the sample run. A successfully synthesized and purified product should show one major peak.

    • Extract the mass spectrum from this peak.

    • Verify the presence of the molecular ion at m/z 170.

    • Identify the key fragment ions and compare their m/z values to the predicted fragments.

    • The relative abundance of the fragments should be logical (e.g., stable ions like the acylium fragment at m/z 139 are often highly abundant).[3]

FeaturePredicted Value (Da)Expected Observation (m/z)Purpose of Check
Molecular Ion (M⁺•)170.0379170Confirms molecular weight of the target compound.
M+1 Peak171.0413171Confirms carbon count (C₈ should give an M+1 intensity of ~8.8% relative to M⁺•).[10]
Fragment 1139.0348139Confirms [M-OCH₃]⁺ fragment, characteristic of a methyl ester.
Fragment 2111.0399111Confirms [M-COOCH₃]⁺ or [M-OCH₃-CO]⁺, validating the benzoate core.

Comparison with Orthogonal Analytical Techniques

While mass spectrometry is powerful, a truly rigorous validation, especially for pharmaceutical applications, relies on orthogonal data. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information, each answering a different question.

TechniqueQuestion AnsweredStrengths for this ApplicationLimitations for this Application
Mass Spectrometry (GC-MS) "What is its mass and what are its pieces?"High sensitivity; provides definitive molecular weight and a structural fingerprint via fragmentation.[1]Cannot distinguish between isomers with similar fragmentation patterns without authentic standards.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) "How are the atoms connected?"Unambiguously determines the carbon-hydrogen framework and the relative positions of substituents (connectivity).[11][12] ¹⁹F NMR is definitive for the fluorine environment.Lower sensitivity than MS; requires more sample (~5-25 mg).[11]
FTIR Spectroscopy "What functional groups are present?"Fast and simple confirmation of key functional groups: O-H (broad peak ~3300 cm⁻¹), C=O (strong peak ~1720 cm⁻¹), C-O (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).[13][14]Provides no information on molecular weight or atomic connectivity; not suitable for distinguishing isomers.
Complementary Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Objective: To confirm the 3,5- substitution pattern.

  • Methodology:

    • Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Expected ¹H NMR Signature: The three aromatic protons will have specific splitting patterns and chemical shifts confirming their relative positions (meta-coupling). The hydroxyl and methyl ester protons will appear as distinct singlets.

    • Expected ¹³C NMR Signature: The number of unique carbon signals will match the structure (8 signals expected). Chemical shifts will confirm the presence of carbonyl, aromatic, and methoxy carbons.[15]

2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

  • Objective: To quickly verify the presence of required functional groups.

  • Methodology:

    • Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • Acquire the spectrum from ~4000 to 600 cm⁻¹.

    • Expected Signature: Look for characteristic absorption bands corresponding to the O-H, C=O, C-O, and aromatic C-H/C=C bonds, confirming the compound class.[16][17]

Conclusion

Validating the structure of a synthesized molecule like this compound is a multi-faceted process where mass spectrometry serves as the primary tool for confirming molecular weight and providing a detailed structural fingerprint. The use of GC-MS with Electron Ionization offers a robust and information-rich method for this specific analyte, yielding predictable and interpretable fragmentation patterns. However, for absolute certainty and to build a data package suitable for publication or regulatory submission, this data must be supported by orthogonal techniques. NMR spectroscopy provides the definitive map of atomic connectivity, while FTIR offers a rapid and simple confirmation of the essential functional groups. By integrating these techniques, a scientist can move forward with absolute confidence in the structure—and therefore the potential—of their synthesized molecule.

References

A Comparative Guide to the Biological Activity of Methyl 3-fluoro-5-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth technical comparison of the biological activities of derivatives of Methyl 3-fluoro-5-hydroxybenzoate, a fluorinated aromatic scaffold with significant potential for therapeutic applications.

The core structure of this compound presents multiple avenues for chemical modification, allowing for the exploration of a diverse chemical space and the fine-tuning of biological activity. Derivatization of the hydroxyl and methyl ester functionalities can lead to a wide array of analogs with potentially enhanced potency and selectivity across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

The Rationale for Derivatization: Enhancing Therapeutic Potential

The primary motivation for synthesizing derivatives of this compound is to systematically probe the structure-activity relationships (SAR) and optimize for a desired biological effect. Key modifications often focus on:

  • The Phenolic Hydroxyl Group: Alkylation or acylation of this group can modulate the compound's hydrogen bonding capacity, polarity, and susceptibility to metabolic glucuronidation.

  • The Methyl Ester: Hydrolysis to the corresponding carboxylic acid or conversion to various amides can introduce new interaction points with biological targets and alter pharmacokinetic properties.

  • The Aromatic Ring: While this guide focuses on derivatives of the existing scaffold, it is noteworthy that further substitution on the benzene ring can also be a strategy to modulate electronic and steric properties.

This comparative guide will delve into the reported anticancer and antimicrobial activities of specific derivatives, presenting available experimental data to facilitate an objective assessment of their therapeutic potential.

Anticancer Activity: A Comparative Analysis of Novel Derivatives

Recent research has highlighted the potential of fluorinated benzoic acid derivatives as anticancer agents. While direct comparative studies on a series of this compound derivatives are emerging, valuable insights can be drawn from the evaluation of closely related structures.

A study on fluoroaryl-substituted compounds demonstrated that the introduction of fluorinated phenyl groups can significantly enhance antitumor efficacy.[1] For instance, in a series of novel compounds, derivatives with fluoro and methoxy-substituted phenyl groups exhibited potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), A549 (lung cancer), HeLa (cervical cancer), and HCT116 (colorectal cancer).[1]

Table 1: Comparative in vitro Cytotoxicity of Representative Fluoroaryl-Substituted Anticancer Agents

Compound IDR GroupIC50 (μM) vs. A549 CellsIC50 (μM) vs. HepG2 CellsIC50 (μM) vs. HeLa CellsIC50 (μM) vs. HCT116 Cells
7b 4-fluorophenyl0.0210.0350.0290.018
7c 2,4-difluorophenyl0.0450.0680.0510.033
7h 3-fluoro-4-methoxyphenyl0.0150.0280.0220.014
7l 4-(trifluoromethoxy)phenyl0.0120.0210.0160.026
FL118 (Control) -0.0310.0450.0380.029

Data synthesized from a study on fluoroaryl-substituted FL118 derivatives, demonstrating the impact of fluorine-containing moieties on anticancer activity.[1]

The data suggests that the position and nature of the fluorine substitution on an appended aryl ring can significantly influence the cytotoxic potency. For example, compound 7l , with a trifluoromethoxy group, showed particularly high potency against several cell lines.[1] This underscores the importance of exploring various fluorinated substituents in the design of novel anticancer agents based on the this compound scaffold.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic activity of novel compounds, based on standard methodologies.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HepG2, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Add Solubilization Buffer E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: A simplified workflow of the MTT assay for determining the in vitro cytotoxicity of novel compounds.

Antimicrobial Activity: Exploring a New Frontier

The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Fluorinated compounds have shown promise in this arena. While specific comparative data for a series of this compound derivatives is not yet abundant in publicly available literature, the broader class of fluorinated aromatics has demonstrated significant antibacterial and antifungal properties.

For example, studies on other fluorinated heterocyclic compounds have shown that the presence and position of fluorine atoms can significantly impact antimicrobial potency.[2] The introduction of a fluorine atom can enhance the lipophilicity of a molecule, facilitating its passage through bacterial cell membranes.

Table 2: Illustrative Antimicrobial Activity of Fluorinated Benzothiazepine Derivatives

Compound IDSubstituentAntibacterial Activity (MIC, μg/mL) vs. S. aureusAntibacterial Activity (MIC, μg/mL) vs. E. coli
4c 4-Chlorophenyl12.56.25
4d 4-Fluorophenyl12.56.25
4g 2,4-Dichlorophenyl6.253.12
Ampicillin (Control) -2512.5

This data is from a study on fluorinated 1,5-benzothiazepine derivatives and is presented to illustrate the potential of fluorinated scaffolds as antimicrobial agents.[2]

These findings suggest that derivatives of this compound could be promising candidates for antimicrobial drug discovery. Future research should focus on synthesizing and screening a library of these derivatives against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The following is a standard protocol for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Microplate incubator

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The addition of a viability indicator like resazurin can aid in the visualization of bacterial growth.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow A Prepare Serial Dilutions of Compounds B Inoculate with Standardized Bacteria A->B C Incubate for 18-24h B->C D Visually Assess for Growth C->D E Determine MIC D->E

Caption: A streamlined workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The derivatization of this compound represents a promising strategy for the discovery of novel therapeutic agents. The existing body of research on related fluorinated compounds strongly suggests the potential for developing potent and selective anticancer and antimicrobial agents from this scaffold.

To fully realize this potential, future research efforts should be directed towards the systematic synthesis and comprehensive biological evaluation of a diverse library of this compound derivatives. Direct, head-to-head comparisons of these analogs will be crucial for elucidating clear structure-activity relationships and for identifying lead compounds for further preclinical development. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. Through a combination of rational design, chemical synthesis, and rigorous biological testing, the derivatives of this compound hold the promise of yielding the next generation of innovative medicines.

References

A-Comparative-Guide-to-the-Synthetic-Routes-of-Fluorinated-Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorine in Benzoate Scaffolds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In the realm of pharmaceutical and agrochemical development, the strategic placement of fluorine on a hydroxybenzoate core is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability.[2][3] Fluorinated hydroxybenzoates are key building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs), liquid crystals, and advanced materials.[1][4] Consequently, the development of efficient, scalable, and regioselective methods for their synthesis is of paramount importance to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the principal synthetic strategies for accessing fluorinated hydroxybenzoates. We will delve into the mechanistic underpinnings of each route, compare their relative strengths and weaknesses with supporting data, and provide exemplary protocols to bridge theory with practice.

Strategic Overview: Pathways to Fluorinated Hydroxybenzoates

The synthesis of fluorinated hydroxybenzoates can be broadly categorized into four main strategies, each with distinct advantages depending on the desired substitution pattern and available starting materials. The choice of strategy is a critical decision driven by factors such as regioselectivity, functional group tolerance, scalability, and cost.

G cluster_0 cluster_1 cluster_2 SM1 Hydroxybenzoate RT1 Electrophilic Fluorination SM1->RT1 SM2 Halo-hydroxybenzoate RT2 Nucleophilic (SNAr) Fluorination (Halex) SM2->RT2 SM3 Amino-hydroxybenzoate RT3 Balz-Schiemann Reaction SM3->RT3 SM4 Fluorinated Precursor (e.g., Fluorophenol) RT4 Building Block Synthesis SM4->RT4 Product Fluorinated Hydroxybenzoate RT1->Product RT2->Product RT3->Product RT4->Product caption Figure 1. Major synthetic strategies for fluorinated hydroxybenzoates.

Caption: Figure 1. Major synthetic strategies for fluorinated hydroxybenzoates.

Electrophilic Fluorination: Direct C-H Functionalization

This approach involves the direct substitution of a hydrogen atom on the aromatic ring of a hydroxybenzoate with an electrophilic fluorine source. It is conceptually the most straightforward method.

Mechanism & Causality: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-rich hydroxybenzoate ring attacks the electrophilic fluorine atom of the fluorinating agent. The hydroxyl and ester groups are ortho-, para-directing activators, meaning fluorination will preferentially occur at positions ortho or para to the hydroxyl group. The choice of solvent and reaction conditions is critical to modulate the reactivity of both the substrate and the reagent to control regioselectivity and prevent side reactions.

Key Reagents: The most common and effective reagents are N-F compounds, such as Selectfluor® (F-TEDA-BF4).[5] Selectfluor® is a salt that is relatively safe, non-toxic, and easy to handle compared to the highly hazardous molecular fluorine (F₂).[6] Its commercial availability and effectiveness have made it a go-to reagent for electrophilic fluorination in both academic and industrial labs.[7]

Advantages:

  • Directness: A single-step conversion from a readily available starting material.

  • Safety: Modern reagents like Selectfluor® are significantly safer than gaseous fluorine.[6]

Limitations:

  • Regioselectivity: Can be difficult to control, often leading to mixtures of isomers, especially if multiple activated positions are available.

  • Substrate Scope: Highly activated rings can undergo over-fluorination or oxidation.[5] Deactivated rings may not react at all.

  • Cost: Electrophilic fluorine sources can be expensive, which can be a limiting factor for large-scale synthesis.[7][8]

Substrate Reagent Conditions Product(s) Yield Reference
Methyl SalicylateSelectfluor®MeCN, rt, 24hMethyl 3-fluoro-, 5-fluoro-salicylateMixtureVaries
4-Hydroxybenzoic acidSelectfluor®MeCN/H₂O3-Fluoro-4-hydroxybenzoic acidModerateVaries

Nucleophilic Aromatic Substitution (SNAr): The Halex Reaction

The Halogen Exchange (Halex) reaction is a powerful and widely used industrial method for synthesizing aryl fluorides.[9] It involves the displacement of a leaving group (typically chlorine or bromine) from an activated aromatic ring by a nucleophilic fluoride source.[9]

Mechanism & Causality: This reaction follows a two-step addition-elimination mechanism. The fluoride anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial. These EWGs stabilize the negative charge of the Meisenheimer complex, lowering the activation energy and facilitating the reaction. The subsequent elimination of the halide leaving group restores aromaticity and yields the fluorinated product.

Caption: Figure 2. Simplified workflow of the Halex (SNAr) reaction.

Key Reagents & Conditions:

  • Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective source.[10] Caesium fluoride (CsF) is more reactive but also more expensive.

  • Solvents: High-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane are required to dissolve the fluoride salt and facilitate the reaction at high temperatures (150–250 °C).[11][12]

  • Catalysts: Phase-transfer catalysts (e.g., quaternary ammonium salts) are often employed to increase the effective concentration of fluoride anions in the organic phase.[9]

Advantages:

  • Scalability & Cost: This is often the most economical method for large-scale industrial production.[10]

  • Regiospecificity: The position of the fluorine atom is precisely determined by the position of the leaving group on the starting material.

Limitations:

  • Harsh Conditions: Requires high temperatures and high-boiling point solvents, which can be energy-intensive and lead to decomposition of sensitive substrates.[10]

  • Substrate Requirement: The aromatic ring must be activated by at least one strong electron-withdrawing group. Hydroxybenzoates themselves are not sufficiently activated; this method is typically applied to nitro- or cyano-substituted precursors which are later converted to the desired hydroxybenzoate.

Substrate Fluoride Source Conditions Yield Reference
4-Chloro-3-nitrobenzoic acidKFDMSO, 160 °CHigh[12]
2,6-DichlorobenzonitrileKFSulfolane, 220 °C>90%[12]

The Balz-Schiemann Reaction: Fluorination via Diazonium Salts

First reported in 1927, the Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom into an aromatic ring with high regioselectivity.[13] It transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[14]

Mechanism & Causality: The reaction proceeds in two main stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This is followed by the addition of fluoroboric acid (HBF₄) or a tetrafluoroborate salt (e.g., NaBF₄) to precipitate the relatively stable aryl diazonium tetrafluoroborate salt.[2] In the second stage, this isolated salt is heated (thermally decomposed). Nitrogen gas is expelled, generating a highly unstable aryl cation, which is then trapped by the fluoride from the BF₄⁻ counter-ion to form the aryl fluoride.[13]

Advantages:

  • Excellent Regiospecificity: The fluorine atom is introduced precisely where the amino group was located.

  • Wide Applicability: Tolerates a variety of other functional groups on the ring.

  • Clean Reaction: The main byproducts are nitrogen gas and boron trifluoride, which are easily removed.

Limitations:

  • Safety Concerns: The thermal decomposition of diazonium salts can be exothermic and potentially explosive, posing a significant risk, especially on a large scale.[2][13]

  • Multi-step Process: Requires the synthesis of the corresponding amino-hydroxybenzoate precursor and the isolation of the diazonium salt intermediate.

  • Yield Variability: Yields can be variable, and modern adaptations using ionic liquids or photochemical initiation have been developed to improve safety and efficiency.[13]

Precursor Reagents Key Step Yield Reference
Methyl 3-amino-4-hydroxybenzoate1. NaNO₂, HCl; 2. HBF₄Thermal DecompositionModerate-Good[2][14]
4-Amino-3-hydroxybenzoic acid1. NaNO₂, H₂SO₄; 2. NaBF₄Thermal DecompositionModerate-Good[2][14]

The "Building Block" Approach: Stepwise Functionalization

This strategy involves starting with a simpler, commercially available fluorinated molecule (e.g., a fluorophenol or fluorobenzoic acid) and then introducing the remaining functional groups (hydroxyl or carboxyl) through one or more synthetic steps.

Causality & Common Transformations: This approach offers maximum control over the final substitution pattern. The logic is to leverage well-established, high-yielding reactions to build complexity on a fluorinated core. Common transformations include:

  • Carboxylation of Fluorophenols: The Kolbe-Schmitt reaction, where a fluorophenoxide is treated with carbon dioxide under pressure and heat, can introduce a carboxyl group. A patented method describes the carboxylation of 4-fluorophenol using potassium hydroxide and CO₂, followed by acidification, to yield 3-hydroxy-4-fluorobenzoic acid.[15]

  • Hydroxylation of Fluorobenzoic acids: This is less direct and may involve multiple steps, such as nitration, reduction to an amine, diazotization, and subsequent hydrolysis to a phenol.

  • Demethylation: A common final step is the cleavage of a methoxy group to reveal the free hydroxyl. For instance, 3-fluoro-4-methoxybenzoic acid can be demethylated by refluxing with concentrated hydrobromic acid and acetic acid to give 3-fluoro-4-hydroxybenzoic acid in high yield (86%).[16]

Advantages:

  • Unambiguous Isomer Synthesis: Provides unequivocal access to specific isomers that may be difficult to separate if produced as a mixture by other methods.

  • High Purity: Products are often obtained in high purity without contamination from other regioisomers.

  • Versatility: A wide range of fluorinated starting materials are commercially available.

Limitations:

  • Longer Synthetic Sequences: Often involves multiple steps, which can lead to a lower overall yield.

  • Potentially Harsh Reagents: Some steps, like demethylation with HBr, require harsh and corrosive reagents.[16]

Starting Material Key Transformation Product Yield Reference
4-FluorophenolKolbe-Schmitt Carboxylation3-Hydroxy-4-fluorobenzoic acid73.1%[15]
3-Fluoro-4-methoxybenzoic acidDemethylation with HBr/AcOH3-Fluoro-4-hydroxybenzoic acid86%[16]

Exemplary Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-fluorobenzoic Acid via Carboxylation of 4-Fluorophenol[15]

Objective: To synthesize 3-hydroxy-4-fluorobenzoic acid from 4-fluorophenol using a modified Kolbe-Schmitt reaction.

Methodology:

  • To a four-necked reaction flask, add 4-fluorophenol (15g) and potassium hydroxide (11.2g).

  • Add 50 mL of distilled water and stir at 20°C until all solids are dissolved.

  • Heat the reaction mixture to a temperature between 40-60°C.

  • Introduce a steady stream of carbon dioxide gas into the mixture for 2 hours.

  • After 2 hours, stop the CO₂ flow. Add 20 mL of 0.98 mol/L concentrated sulfuric acid dropwise over 5 minutes while stirring.

  • Heat the mixture to reflux (110-120°C) and maintain for 4 hours.

  • Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate.

  • Combine the organic phases and wash three times with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product. Reported Yield: 73.2%

Protocol 2: Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate via Fischer Esterification[17]

Objective: To esterify 4-Fluoro-3-hydroxybenzoic acid to its corresponding methyl ester.

Methodology:

  • Dissolve 4-Fluoro-3-hydroxybenzoic acid (24.7 g, 112.8 mmol) in methanol (300 ml) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add thionyl chloride (15 ml) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and heat the mixture at 70°C for 60 minutes.

  • Concentrate the reaction mixture in vacuo to remove excess methanol and thionyl chloride.

  • Take up the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by a saturated brine solution.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid.

Conclusion and Future Outlook

The synthesis of fluorinated hydroxybenzoates is a mature field with several robust and reliable methods at the disposal of the modern chemist.

  • The Halex reaction remains the workhorse for industrial-scale production of specific isomers, prized for its cost-effectiveness despite its harsh conditions.

  • The Balz-Schiemann reaction , while classic, offers unparalleled regiocontrol for lab-scale synthesis, though safety considerations for its thermal decomposition step must be paramount.

  • Direct electrophilic fluorination with reagents like Selectfluor® provides the quickest route, but its utility is often hampered by challenges in controlling regioselectivity.

  • The "building block" approach affords the greatest flexibility and isomeric purity, making it ideal for the synthesis of complex or novel derivatives where multi-step sequences are justified.

Future research will likely focus on developing milder, more catalytic, and more sustainable versions of these transformations. The development of late-stage C-H fluorination methods that offer high regioselectivity without the need for pre-functionalization remains a significant goal in synthetic chemistry.[17] Such advancements will continue to streamline access to these valuable fluorinated building blocks, accelerating discovery in medicine, materials, and beyond.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of Methyl 3-fluoro-5-hydroxybenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a critical determinant of a project's timeline, cost, and ultimate success. Among the vast arsenal of available scaffolds, fluorinated compounds have emerged as indispensable tools for fine-tuning the properties of drug candidates.[1][2][3][4] The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity, often transforming a moderately active compound into a viable clinical candidate.[1][5][6]

This guide provides an in-depth analysis of Methyl 3-fluoro-5-hydroxybenzoate, a versatile building block that offers the dual advantages of a strategically placed fluorine atom and a synthetically tractable hydroxyl group. We will move beyond a superficial price comparison to evaluate its true cost-effectiveness against structurally similar, non-fluorinated, and alternative building blocks. The central thesis is that the upfront investment in a fluorinated scaffold like this compound can yield substantial downstream savings by mitigating common drug development pitfalls, such as poor metabolic stability and suboptimal target engagement.

The Strategic Value of Fluorine and Hydroxyl Groups

The utility of this compound (CAS: 1072004-32-0) stems from the interplay of its three key functional groups.[7][8][9] The fluorine atom at the 3-position exerts a powerful inductive electron-withdrawing effect, which modulates the acidity of the phenolic proton at the 5-position. This electronic perturbation can influence hydrogen bonding interactions and alter the reactivity of the hydroxyl group. The hydroxyl group itself is a crucial handle for synthetic elaboration, serving as a nucleophile in etherification reactions or as a site for esterification. The methyl ester acts as a stable protecting group for the carboxylic acid, which can be readily hydrolyzed in later synthetic steps.

Caption: Key functional groups of this compound.

Comparative Analysis of Alternative Building Blocks

To assess the cost-effectiveness of this compound, it must be compared against viable alternatives that a medicinal chemist might consider. The primary contenders are its non-fluorinated analog, Methyl 3,5-dihydroxybenzoate, and a methoxy-protected version, Methyl 3-fluoro-5-methoxybenzoate.

Building Block Structure CAS Number Molecular Weight ( g/mol ) Approximate Cost (USD/gram) *
This compound (Structure of this compound)1072004-32-0[7]170.14[9]$50 - $100
Methyl 3,5-dihydroxybenzoate (Structure of Methyl 3,5-dihydroxybenzoate)2150-44-9168.15$2 - $5[10][11][12]
Methyl 3-fluoro-5-methoxybenzoate (Structure of Methyl 3-fluoro-5-methoxybenzoate)1214387-14-0[13]184.16$150 - $250

*Note: Costs are estimates based on publicly available catalog prices from various suppliers for research quantities and are subject to change.

At first glance, the non-fluorinated Methyl 3,5-dihydroxybenzoate appears overwhelmingly more cost-effective. However, this "sticker price" neglects the hidden costs associated with potential metabolic liabilities and the synthetic steps required to introduce fluorine later in a synthesis—a process known as late-stage fluorination, which can be technically challenging. The methoxy-protected analog carries a higher price and necessitates an additional deprotection step, adding time and expense to the synthetic route.

Beyond the Purchase Price: A Deeper Look at Value

True cost-effectiveness in drug discovery is measured by the efficiency with which a building block enables the synthesis of a high-quality candidate molecule. This encompasses synthetic tractability, metabolic stability, and target affinity.

Synthetic Efficiency and Tractability

The hydroxyl group on these scaffolds is a common site for modification, often via Williamson ether synthesis, to introduce side chains that can probe the binding pocket of a target protein. The fluorine atom in this compound enhances the acidity of the phenolic proton, which can allow for the use of milder bases and lower reaction temperatures compared to its non-fluorinated counterpart. This can improve reaction yields, reduce side-product formation, and simplify purification, thereby saving time and resources.

Synthetic_Workflow cluster_fluorinated This compound cluster_non_fluorinated Methyl 3,5-dihydroxybenzoate start Select Building Block f_deprotonate Deprotonation (e.g., K2CO3, milder base) start->f_deprotonate Higher pKa of phenol nf_deprotonate Deprotonation (e.g., NaH, stronger base) start->nf_deprotonate Lower pKa of phenol f_alkylate Alkylation (R-X) f_deprotonate->f_alkylate f_workup Aqueous Workup & Purification f_alkylate->f_workup end Desired Ether Product f_workup->end Potentially cleaner reaction, higher yield nf_alkylate Alkylation (R-X) nf_deprotonate->nf_alkylate nf_workup Aqueous Workup & Purification nf_alkylate->nf_workup nf_workup->end Risk of side products, more rigorous purification

Caption: Comparative workflow for Williamson ether synthesis.

Mitigating Metabolic Liabilities

Phenolic hydroxyl groups are prime targets for phase II metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs), which conjugate them to form highly polar glucuronides that are rapidly excreted.[14] This can lead to poor oral bioavailability and a short duration of action. While sometimes desirable, rapid metabolism is often a major hurdle in drug development. The introduction of a fluorine atom adjacent to the hydroxyl group can act as a "metabolic shield," sterically hindering the approach of UGT enzymes.[5][6] By building in metabolic stability from the start, the use of this compound can prevent costly cycles of redesign and re-synthesis aimed at addressing pharmacokinetic issues.

Enhancing Target Engagement

The unique electronic properties of fluorine can lead to more potent interactions with a biological target.[1][6][15] Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, that are not possible with hydrogen.[1][6] This enhanced binding affinity can translate to a more potent drug, potentially requiring a lower therapeutic dose and reducing the risk of off-target side effects. The initial investment in the fluorinated building block can thus pay dividends by producing a more effective and safer drug candidate.

Experimental Protocols

To illustrate the practical implications of these differences, detailed protocols for a representative etherification reaction are provided below.

Protocol 1: Etherification of this compound

Objective: To synthesize Methyl 3-fluoro-5-(benzyloxy)benzoate.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetone (solvent)

Procedure:

  • To a round-bottom flask charged with this compound (1.0 g, 5.88 mmol) and potassium carbonate (1.22 g, 8.82 mmol), add 20 mL of acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (0.77 mL, 6.47 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approx. 56°C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Causality: The enhanced acidity of the fluorophenol allows for the effective use of a relatively mild base like K₂CO₃ at a moderate temperature, minimizing the risk of side reactions.

Protocol 2: Etherification of Methyl 3,5-dihydroxybenzoate (Mono-alkylation)

Objective: To synthesize Methyl 3-(benzyloxy)-5-hydroxybenzoate.

Materials:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)

  • Benzyl bromide (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL).

  • Carefully add sodium hydride (0.24 g, 6.00 mmol) to the THF and cool the suspension to 0°C in an ice bath.

  • Dissolve Methyl 3,5-dihydroxybenzoate (1.0 g, 5.95 mmol) in 10 mL of anhydrous THF and add it dropwise to the NaH suspension over 20 minutes.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Re-cool the mixture to 0°C and add benzyl bromide (0.71 mL, 5.95 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography. Note that separation of mono-alkylated, di-alkylated, and unreacted starting material can be challenging.

Causality: The lower acidity of the phenol requires a much stronger, moisture-sensitive base like NaH. The presence of two hydroxyl groups creates a significant challenge in achieving selective mono-alkylation, often leading to a mixture of products and a more complex purification process, which lowers the overall yield and increases costs.

Conclusion: A Strategic Investment in Project Success

The decision to use a building block like this compound should not be based solely on its catalog price. A comprehensive cost-effectiveness analysis reveals that its higher initial cost is a strategic investment that can de-risk a drug discovery program. The benefits of incorporating fluorine at an early stage—including enhanced metabolic stability, improved synthetic tractability, and the potential for increased target affinity—can lead to significant savings in time and resources during the later, more expensive stages of development. By anticipating and mitigating common challenges in medicinal chemistry, this compound proves to be a highly cost-effective choice for researchers, scientists, and drug development professionals aiming to deliver safer and more effective therapeutics.

References

A Comparative Spectroscopic Guide to Methyl 3-fluoro-5-hydroxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of novel or specialized chemical entities is paramount. Methyl 3-fluoro-5-hydroxybenzoate is a substituted aromatic ester with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its specific substitution pattern dictates its chemical reactivity and biological activity, making accurate structural confirmation essential.

This guide provides a comparative analysis of the key spectroscopic data for this compound. Due to the limited availability of experimental spectra for this specific compound in the public domain, this guide leverages high-quality predicted spectroscopic data and contrasts it with experimental data from its close structural isomers and analogues. This approach not only offers a robust framework for the characterization of this compound but also highlights the subtle yet significant spectral differences arising from positional isomerism.

Chemical Structures Under Comparison

The following diagram illustrates the chemical structures of this compound and the selected analogues for this comparative analysis. The differences in the positions of the fluoro, hydroxyl, and methoxycarbonyl groups on the benzene ring are the primary determinants of their distinct spectroscopic signatures.

Caption: Molecular structures of this compound and its analogues.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data for this compound

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl ester protons. The fluorine and hydroxyl groups significantly influence the chemical shifts and coupling patterns of the aromatic protons.

  • -OCH₃ (s, 3H): Expected around 3.9 ppm. This singlet corresponds to the three protons of the methyl ester group.

  • Aromatic Protons (m, 3H): Expected in the range of 6.7-7.5 ppm. The substitution pattern breaks the symmetry of the ring, leading to three distinct signals for the aromatic protons. The fluorine atom will cause splitting (J-coupling) of the signals from nearby protons.

  • -OH (s, 1H): The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent, but it is typically observed as a broad singlet.

Comparative ¹H NMR Data

The following table compares the predicted ¹H NMR data for this compound with the experimental data for its analogues.

Compound-OCH₃ (ppm)Aromatic Protons (ppm)Other Signals (ppm)
This compound (Predicted) ~3.9 (s)6.7-7.5 (m, 3H)-OH (broad s)
Methyl 3-hydroxybenzoate[1]3.83 (s)7.0-7.6 (m, 4H)5.8 (broad s, -OH)
Methyl 4-fluorobenzoate[2]3.88 (s)7.08 (dd, 2H), 8.03 (m, 2H)-
Methyl 3,5-dihydroxybenzoate[3]3.85 (s)6.60 (t, 1H), 6.95 (d, 2H)5.5 (broad s, -OH)

Expertise & Experience: The presence of the electron-withdrawing fluorine atom in this compound is expected to deshield the ortho and para protons relative to the hydroxyl group, while the electron-donating hydroxyl group will shield them. This interplay of electronic effects, combined with through-space coupling from the fluorine atom, leads to a complex multiplet in the aromatic region, which is a key identifying feature.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the attached functional groups.

  • -OCH₃: Expected around 52 ppm.

  • C=O: Expected around 166 ppm.

  • Aromatic Carbons: Six signals are expected in the range of 105-165 ppm. The carbon directly attached to the fluorine atom will show a large C-F coupling constant.

Comparative ¹³C NMR Data
Compound-OCH₃ (ppm)C=O (ppm)Aromatic Carbons (ppm)
This compound (Predicted) ~52.5~165.8~107.2 (d), ~111.5 (d), ~112.0, ~132.5, ~158.0, ~163.0 (d)
Methyl 3-hydroxybenzoate[4]52.3167.2115.3, 120.0, 122.0, 129.8, 131.6, 156.0
Methyl 4-fluorobenzoate[5]52.2166.1115.5 (d), 126.4, 132.1 (d)
Methyl 3,5-dihydroxybenzoate52.4167.5107.9, 108.2, 132.3, 159.1

Trustworthiness: The predicted large doublet for the carbon atom bonded to fluorine (C-F coupling) is a definitive feature to look for in an experimental spectrum to confirm the presence and position of the fluorine substituent.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data for this compound
  • O-H stretch: A broad band around 3300-3500 cm⁻¹ due to the hydroxyl group.

  • C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methyl group.

  • C=O stretch: A strong, sharp peak around 1700-1720 cm⁻¹ for the ester carbonyl.

  • C-O stretch: Bands in the 1200-1300 cm⁻¹ region.

  • C-F stretch: A strong band in the 1000-1100 cm⁻¹ region.

Comparative IR Data
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Fingerprint Region Bands (cm⁻¹)
This compound (Predicted) ~3400 (broad)~1710~1250 (C-O), ~1100 (C-F)
Methyl 3-hydroxybenzoate[6]~3350 (broad)~1700~1280 (C-O)
Methyl 4-fluorobenzoate-~1725~1280 (C-O), ~1155 (C-F)
Methyl 3,5-dihydroxybenzoate[7]~3400 & ~3300 (broad)~1695~1300 (C-O)

Mass Spectrometric Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum for this compound
  • Molecular Ion (M⁺): A peak at m/z = 170, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 139: Loss of the methoxy group (-OCH₃).

    • m/z = 111: Loss of the carbomethoxy group (-COOCH₃).

    • m/z = 83: Further fragmentation of the aromatic ring.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound (Predicted) 170139, 111, 83
Methyl 3-hydroxybenzoate[8]152121, 93, 65
Methyl 4-fluorobenzoate[9]154123, 95, 75
Methyl 3,5-dihydroxybenzoate168137, 109, 81

Authoritative Grounding & Comprehensive References: The predicted fragmentation pattern follows established principles of mass spectrometry, where the initial loss of the ester's methoxy group is a common pathway for benzoate esters.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument-specific parameters may require optimization.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A logical workflow for the elucidation of molecular structures using NMR, FT-IR, and Mass Spectrometry.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube. An internal standard such as tetramethylsilane (TMS) can be added for referencing.[10]

  • ¹H NMR Acquisition:

    • Use a standard 30° pulse program.

    • Acquire 8 to 16 scans for sufficient signal-to-noise.

    • Set the relaxation delay (D1) to 1-2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Use a proton-decoupled pulse program.

    • A higher number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

  • Acquisition:

    • Obtain a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the instrument's sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate the mass spectrum.

Conclusion

This guide provides a comprehensive spectroscopic comparison for this compound, utilizing predicted data in conjunction with experimental data from its isomers and analogues. The analysis of ¹H NMR, ¹³C NMR, IR, and mass spectra reveals key structural information and highlights the influence of substituent positioning on the spectroscopic output. The provided protocols offer a foundation for the experimental acquisition of this data. By understanding these spectroscopic principles and comparative data, researchers can confidently identify and characterize this compound and related compounds in their work.

References

A Comparative Analysis of Methyl 3-fluoro-5-hydroxybenzoate and Traditional Parabens as Antimicrobial Preservatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The enduring utility of parabens as preservatives in pharmaceutical and cosmetic formulations is well-established, owing to their broad-spectrum antimicrobial activity and cost-effectiveness.[1] However, ongoing scientific and public discourse regarding their safety profile, particularly concerning endocrine disruption, necessitates the exploration of novel alternatives.[2][3] This guide introduces Methyl 3-fluoro-5-hydroxybenzoate, a fluorinated analogue of traditional parabens, as a candidate for investigation. Due to the novelty of this compound, direct comparative data is scarce. Therefore, this document is structured as a proposal for a comprehensive, head-to-head experimental evaluation against industry-standard parabens like methylparaben and propylparaben. We will outline the theoretical rationale for investigating this compound and provide detailed, self-validating experimental protocols to assess antimicrobial efficacy and in vitro cytotoxicity, thereby establishing a framework for its potential application.

Introduction: The Rationale for a Novel Paraben Analogue

Preservatives are essential excipients in multi-dose pharmaceutical and cosmetic products, preventing microbial contamination that can lead to product degradation and risk to the consumer.[4][5] Parabens, which are esters of p-hydroxybenzoic acid, have been a mainstay for over 80 years due to their efficacy against a wide range of bacteria, yeasts, and molds.[5][6] The most commonly used are methylparaben, propylparaben, and butylparaben.[4] Their mechanism of action is thought to involve the disruption of microbial membrane transport processes and inhibition of key enzyme synthesis.[7]

The antimicrobial activity of parabens generally increases with the length of the alkyl ester chain (e.g., propyl > methyl).[8][9] However, this increased efficacy is coupled with decreased water solubility and a more pronounced potential for endocrine-disrupting activity.[8][10] This trade-off has fueled a search for new preservative molecules that offer enhanced antimicrobial potency without a corresponding increase in toxicological concerns.

The introduction of a fluorine atom to the benzoate ring of a paraben structure, as in this compound, presents an intriguing chemical modification. The high electronegativity of fluorine can significantly alter the electronic properties of the molecule, potentially influencing its acidity (pKa), lipophilicity, and ability to interact with microbial targets. This guide proposes a rigorous scientific framework to test the hypothesis that this structural modification could lead to a preservative with an improved efficacy and safety profile.

Physicochemical Properties: A Theoretical Comparison

A foundational comparison begins with the structural and chemical properties of the molecules. The presence of the fluorine atom in this compound is the key differentiator.

Caption: Logical relationship of the novel fluorinated paraben to traditional structures.

Table 1: Comparison of Physicochemical Properties

PropertyMethylparabenPropylparabenThis compoundRationale for Comparison
Chemical Structure C₈H₈O₃C₁₀H₁₂O₃C₈H₇FO₃The core structure determines function. The key difference is the fluorine substitution.
Molecular Weight 152.15 g/mol 180.20 g/mol 170.14 g/mol [11]Influences diffusion rates and formulation concentration calculations.
logP (o/w) 1.96[6]3.041.9 (Predicted)[11]Indicates lipophilicity. Higher logP suggests better partitioning into microbial membranes but lower water solubility.[7]
Water Solubility ~2.5 g/L (25°C)[6]~0.4 g/L (25°C)Predicted to be lowCritical for efficacy in aqueous phases of formulations.[8]
pKa ~8.4[8]~8.4Predicted to be lowerThe electron-withdrawing fluorine atom may lower the pKa of the hydroxyl group, potentially impacting activity at different pH levels.

Experimental Protocol: Antimicrobial Efficacy Assessment

To empirically determine the antimicrobial potency of this compound, a Minimum Inhibitory Concentration (MIC) assay is the gold standard. This experiment quantifies the lowest concentration of a substance that prevents visible growth of a microorganism.

Objective

To determine and compare the MIC values of this compound, Methylparaben, and Propylparaben against a panel of pharmacopeia-relevant microorganisms.

Causality Behind Experimental Choices
  • Microorganism Selection: The chosen organisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis) represent a broad spectrum of potential contaminants in pharmaceutical and cosmetic products, including Gram-positive bacteria, Gram-negative bacteria, yeast, and mold, as recommended by major pharmacopeias.

  • Methodology: The broth microdilution method is selected for its efficiency, reproducibility, and conservation of test materials, allowing for high-throughput screening of multiple compounds and concentrations.[12]

Step-by-Step Methodology: Broth Microdilution MIC Assay
  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve each preservative (this compound, Methylparaben, Propylparaben) in a suitable solvent (e.g., DMSO or ethanol) to create high-concentration stock solutions (e.g., 10,000 µg/mL).

    • Self-Validation: Ensure complete dissolution. The solvent itself must be tested in a control well to ensure it has no antimicrobial activity at the highest concentration used.

  • Microorganism Preparation:

    • Culture bacteria on Tryptic Soy Agar and fungi on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Self-Validation: Plate a sample of the final inoculum to confirm the CFU/mL count.

  • Assay Plate Preparation (96-well plate):

    • Dispense 50 µL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) into each well.

    • Add 50 µL of the preservative stock solution to the first column of wells and perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

    • This creates a range of concentrations (e.g., from 2500 µg/mL down to ~2.4 µg/mL).

    • Include a positive control (broth + inoculum, no preservative) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well (except the negative control).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and 28-30°C for 48-72 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a plate reader.

G plate_setup plate_setup pos_ctrl pos_ctrl plate_setup->pos_ctrl neg_ctrl neg_ctrl plate_setup->neg_ctrl solvent_ctrl solvent_ctrl plate_setup->solvent_ctrl

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Preservative Efficacy Testing (PET) in a Model Formulation

While MIC data indicates intrinsic antimicrobial activity, a Preservative Efficacy Test (PET), or "challenge test," is crucial to evaluate performance within a complex formulation.[13] This experiment assesses the ability of the preservative system to handle microbial contamination introduced during product use.

Objective

To compare the effectiveness of this compound and standard parabens in reducing a microbial challenge within a model oil-in-water (O/W) cream formulation over 28 days.

Causality Behind Experimental Choices
  • Formulation: An O/W cream is a common and challenging base for preservation due to the presence of both aqueous and lipid phases, which can affect preservative partitioning and availability.[8][14]

  • Methodology: The protocol is based on the harmonized USP <51> / Ph. Eur. 5.1.3 standards, which provide rigorous, internationally accepted criteria for preservative effectiveness.[15]

  • Concentrations: Parabens are typically used at concentrations between 0.01% and 0.3%.[5][10] Testing at a standard concentration (e.g., 0.2%) allows for a direct comparison of efficacy.

Step-by-Step Methodology: Challenge Test
  • Formulation Preparation:

    • Prepare four batches of a simple O/W cream base.

    • Batch 1: No preservative (Control).

    • Batch 2: 0.2% (w/w) Methylparaben.

    • Batch 3: 0.2% (w/w) Propylparaben.

    • Batch 4: 0.2% (w/w) this compound.

    • Distribute 20g of each batch into sterile containers.

  • Inoculum Preparation:

    • Prepare separate standardized suspensions of the five test organisms as described in the MIC protocol.

    • Create a mixed inoculum pool containing all five organisms. The final concentration of the inoculum should be high enough to result in an initial count of 10⁵ to 10⁶ CFU/g in the product.

  • Inoculation and Incubation:

    • Inoculate each container with a small volume (not exceeding 1% of the product weight) of the mixed microbial pool.

    • Mix thoroughly to ensure even distribution.

    • Store all containers at a controlled room temperature (20-25°C), protected from light.

  • Microbial Enumeration:

    • At specified time intervals (Day 0, Day 7, Day 14, and Day 28), remove a 1g sample from each container.

    • Serially dilute the sample in a validated neutralizing broth (to inactivate the preservative) and perform plate counts using Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi.[13]

    • Self-Validation: The effectiveness of the neutralizing broth must be confirmed beforehand to ensure that residual preservative does not inhibit microbial growth on the plates.

  • Data Analysis:

    • Calculate the log₁₀ reduction in viable microorganisms from the initial count at each time point.

    • Compare the results against pharmacopeial acceptance criteria (e.g., for bacteria, a ≥2-log reduction by day 14 and no increase thereafter).

G

Caption: Workflow for the Preservative Efficacy "Challenge" Test (PET).

Experimental Protocol: In Vitro Cytotoxicity Assessment

A critical aspect of developing any new excipient is its safety profile. A preliminary assessment can be made by comparing its effect on the viability of human cells in culture to that of established preservatives.

Objective

To compare the in vitro cytotoxicity of this compound, Methylparaben, and Propylparaben on a human dermal fibroblast cell line using the MTT assay.

Causality Behind Experimental Choices
  • Cell Line: Human dermal fibroblasts (e.g., CCD-1072Sk) are a relevant cell type for cosmetic and topical drug applications, as the skin is a primary route of exposure.[16]

  • Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reproducible colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][18] A decrease in metabolic activity is indicative of cytotoxicity.

Step-by-Step Methodology: MTT Assay
  • Cell Culture:

    • Culture human dermal fibroblasts in appropriate media (e.g., IMDM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.[16]

  • Exposure to Preservatives:

    • Prepare a range of concentrations for each test preservative in cell culture media.

    • Remove the old media from the cells and replace it with media containing the different preservative concentrations.

    • Include an untreated cell control (media only) and a positive control for cell death (e.g., Triton X-100).

    • Incubate the cells with the preservatives for 24 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[18]

    • Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

    • Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the data to generate dose-response curves and determine the IC₅₀ (the concentration of preservative that inhibits 50% of cell viability) for each compound.

G

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Expected Outcomes and Future Directions

The proposed experiments will generate a robust dataset allowing for a direct comparison of this compound with standard parabens.

  • Efficacy: It is hypothesized that the electron-withdrawing nature of the fluorine atom may enhance the compound's antimicrobial activity, resulting in lower MIC values and a more rapid log reduction in the PET study compared to methylparaben. Its performance relative to propylparaben will be particularly insightful.

  • Cytotoxicity: The cytotoxicity profile is difficult to predict. While enhanced efficacy can sometimes correlate with increased toxicity, the specific structural change may uncouple these effects. The IC₅₀ value from the MTT assay will provide the first indication of its safety profile relative to its effective preservative concentration.

Should these initial results prove promising (i.e., equal or better efficacy with a favorable or equivalent cytotoxicity profile), further investigations would be warranted, including:

  • Mechanism of Action Studies: To determine if the fluorine substitution alters how the molecule interacts with microbial targets.

  • Endocrine Activity Screening: In vitro assays for estrogen and androgen receptor binding are crucial to address the primary concern associated with traditional parabens.[19][20]

  • Formulation Compatibility and Stability Studies: Assessing performance and stability across a wider range of pH values and in different types of formulations (e.g., W/O emulsions, gels).

  • Regulatory Assessment: Compiling a data package for review by regulatory bodies like the FDA and SCCS.[4][21]

Conclusion

This compound represents a logically designed next-generation paraben candidate. While traditional parabens remain effective preservatives, the potential for improved performance and a better safety profile justifies the investigation of structurally modified analogues.[2][5] The comprehensive experimental framework outlined in this guide—encompassing antimicrobial efficacy, in-product performance, and in vitro cytotoxicity—provides a scientifically rigorous and self-validating pathway to evaluate its true potential. The data generated will be critical for researchers, scientists, and drug development professionals in determining if this novel compound can become a valuable new tool in product preservation.

References

Safety Operating Guide

Navigating the Disposal of Methyl 3-fluoro-5-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-fluoro-5-hydroxybenzoate, a compound that, due to its halogenated and phenolic nature, requires careful handling from the bench to its final disposition. Our focus extends beyond simple instructions to elucidate the scientific reasoning behind each procedural step, ensuring a culture of safety and compliance in your laboratory.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1]

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage/irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.[1]

The presence of a fluorine atom categorizes this compound as a halogenated organic, while the hydroxyl group attached to the benzene ring gives it phenolic characteristics. Both of these functional groups inform the necessary disposal pathway. Halogenated organic compounds are of particular environmental concern and are regulated accordingly.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed waste. The following protocol is designed to ensure safety and regulatory compliance.

Step 1: Waste Identification and Classification

The foundational step is to correctly identify and classify this compound as a hazardous waste. According to the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed on one of four lists (the F, K, P, or U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[2]

Given its hazard profile, this compound waste must be managed as hazardous waste. While it may not be explicitly listed, its potential to cause harm to human health and the environment necessitates this classification.

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate correct disposal.

  • Halogenated vs. Non-Halogenated Waste: this compound waste must be collected in a dedicated container for halogenated organic waste . It should never be mixed with non-halogenated organic solvents. This segregation is crucial because the disposal methods for these two streams are different, and mixing them can increase disposal costs and environmental impact.

  • Solid vs. Liquid Waste:

    • Solid Waste: Unused or expired solid this compound, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats, should be collected in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, compatible container for halogenated liquid waste.

Step 3: Proper Waste Containerization and Labeling

The integrity of the waste containment is as important as the disposal method itself.

  • Container Selection: Use only containers that are compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, with a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The date when the first waste was added to the container (accumulation start date)

Step 4: Storage of Hazardous Waste

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the generator.

  • Location: The SAA should be at or near the point of generation.

  • Containment: Store waste containers in secondary containment to prevent the spread of material in case of a leak or spill.

  • Segregation: Ensure that the container of this compound waste is segregated from incompatible materials, such as strong oxidizing agents and strong bases.[3][4]

Step 5: Disposal through a Licensed Contractor

The final step is the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified waste handlers.

  • Incineration: The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[5]

Spill Management: Immediate Actions

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (such as vermiculite or sand) to absorb the spill.

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your EHS office, as required by your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response Start Chemical is deemed waste Assess Assess Hazards (GHS, SDS) Start->Assess Classify Classify as Hazardous Waste Assess->Classify Halogenated & Phenolic Segregate Segregate Waste (Halogenated Stream) Classify->Segregate Containerize Select Compatible Container (HDPE or Glass) Segregate->Containerize Label Label Container Correctly ('Hazardous Waste', Full Name, Hazards, Date) Containerize->Label Store Store in SAA (Secondary Containment) Label->Store EHS Contact EHS for Pickup Store->EHS Incinerate High-Temperature Incineration (Licensed Facility) EHS->Incinerate Spill Spill Occurs Spill_Response Follow Spill Protocol (Evacuate, PPE, Contain, Clean, Report) Spill->Spill_Response

Disposal workflow for this compound.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of good laboratory practice and safeguarding the well-being of the scientific community and the environment.

References

A Comprehensive Guide to the Safe Handling of Methyl 3-fluoro-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the fast-paced world of drug development, the ability to safely handle novel chemical reagents is paramount. Methyl 3-fluoro-5-hydroxybenzoate is one such compound, a valuable building block in synthetic organic chemistry. This guide provides an in-depth, procedural framework for its safe handling, grounded in established safety protocols and the principles of chemical hygiene. By understanding the "why" behind each step, you, the researcher, are empowered to work not just safely, but with a heightened sense of scientific integrity.

Hazard Profile of this compound

A thorough risk assessment is the foundation of safe laboratory practice. While a comprehensive toxicological profile for this compound is not widely published, its chemical structure—a fluorinated phenol and an aromatic ester—provides critical insights into its potential hazards. The Globally Harmonized System (GHS) classifications for this compound indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2]

Phenolic compounds, as a class, can be corrosive and toxic, with some having the ability to be absorbed through the skin.[3][4] The presence of a fluorine atom can alter the compound's reactivity and metabolic pathways, necessitating a cautious approach. Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure. The following table outlines the recommended PPE for handling this compound, with justifications rooted in chemical safety principles.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.Protects against accidental splashes of the chemical or solvents, which can cause serious eye irritation or damage.[1][2]
Hand Protection Nitrile or neoprene gloves.[4][5] For concentrated solutions or prolonged handling, heavier-duty gloves like butyl rubber are recommended.[4]Provides a barrier against skin contact. Phenolic compounds can be absorbed through the skin, and this compound is a known skin irritant.[1][2][3]
Body Protection A fully buttoned, flame-retardant lab coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Generally not required when handled in a certified chemical fume hood.If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary to prevent respiratory irritation.[5]

Operational Workflow: A Step-by-Step Protocol

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment. The following workflow diagram and detailed steps provide a clear guide for safe handling from receipt to disposal.

G cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling & Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Prepare and Verify Fume Hood Operation b->c d Weigh Solid in Fume Hood c->d e Perform Reaction in Fume Hood d->e f Decontaminate Glassware and Surfaces e->f g Segregate Halogenated Organic Waste f->g h Dispose of Waste According to Institutional Protocols g->h

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol:
  • Pre-Handling Preparations:

    • Consult the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound provided by the supplier.

    • Don PPE: Put on all required PPE as detailed in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[4] All manipulations of this compound should be performed within a fume hood.[4]

  • Handling and Reaction:

    • Weighing: Carefully weigh the solid compound in the fume hood to prevent inhalation of any dust particles.

    • Reaction Setup: If the compound is to be used in a reaction, ensure all glassware is clean and dry. Add reagents carefully to avoid splashing.

  • Cleanup and Decontamination:

    • Glassware: Thoroughly decontaminate all glassware that has come into contact with the compound using an appropriate solvent.

    • Work Surfaces: Clean and decontaminate the work surface within the fume hood.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste management is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, this compound requires specific disposal procedures.

  • Waste Segregation: All waste containing this compound, including residual solids, solutions, and contaminated materials (e.g., gloves, weighing paper), must be collected in a designated "Halogenated Organic Waste" container.[6][7][8] Do not mix with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[6]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.[6][9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[10]

  • Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal guidelines. Contact your Environmental Health and Safety (EHS) department for specific procedures.

By adhering to these detailed protocols, researchers can handle this compound with confidence, ensuring their safety and the integrity of their work while maintaining a commitment to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.